molecular formula C10H15NO B1595932 2-(2-Isopropoxyethyl)pyridine CAS No. 70715-19-4

2-(2-Isopropoxyethyl)pyridine

Cat. No.: B1595932
CAS No.: 70715-19-4
M. Wt: 165.23 g/mol
InChI Key: PFQFWWAQORECNJ-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyethyl)pyridine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-yloxyethyl)pyridine
Source PubChem
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InChI

InChI=1S/C10H15NO/c1-9(2)12-8-6-10-5-3-4-7-11-10/h3-5,7,9H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQFWWAQORECNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072140
Record name 2-[2-(1-Methylethoxy)ethyl]pyridine
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Molecular Weight

165.23 g/mol
Source PubChem
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CAS No.

70715-19-4
Record name 2-[2-(1-Methylethoxy)ethyl]pyridine
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Record name Pyridine, 2-(2-(1-methylethoxy)ethyl)-
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Record name Pyridine, 2-[2-(1-methylethoxy)ethyl]-
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Record name 2-[2-(1-Methylethoxy)ethyl]pyridine
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Record name 2-(2-isopropoxyethyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-(2-isopropoxyethyl)pyridine. Due to a scarcity of published experimental data for this specific compound, this document synthesizes predicted data, draws comparisons with structurally similar analogs, and presents detailed, field-proven experimental protocols for the determination of its key physical characteristics. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize this and similar pyridine derivatives.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring a pyridine ring, a common heterocyclic motif in pharmaceuticals, and an isopropoxyethyl side chain. The presence of the basic nitrogen atom in the pyridine ring and the polar ether linkage imparts specific physicochemical characteristics that are critical for its behavior in chemical and biological systems. Understanding properties such as boiling point, density, and solubility is fundamental for its purification, formulation, and application in medicinal chemistry and materials science.

This guide addresses the current information gap by providing a robust framework for anticipating and experimentally verifying the physical properties of this compound.

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with an ethyl group, which is in turn connected to an isopropoxy group via an ether linkage.

Caption: 2D Structure of this compound

Compound Identification and Predicted Properties

While experimental data is sparse, computational models and data from closely related analogs allow for a reliable estimation of the core physical properties.

Identifier Value Source
IUPAC Name 2-(2-propan-2-yloxyethyl)pyridinePubChemLite[1]
Molecular Formula C₁₀H₁₅NOPubChemLite[1]
Molecular Weight 165.23 g/mol PubChem[2]
CAS Number 70644-45-0 (Ambiguous; often refers to n-propoxy isomer)PubChem[2]
SMILES CC(C)OCCC1=CC=CC=N1PubChemLite[1]
InChI InChI=1S/C10H15NO/c1-9(2)12-8-6-10-5-3-4-7-11-10/h3-5,7,9H,6,8H2,1-2H3PubChemLite[1]
Predicted XlogP 1.5PubChemLite[1]

Physical Properties: Analog Comparison and Estimation

The physical properties of this compound can be inferred by comparing it with its structural analogs. The branched isopropoxy group is expected to lower the boiling point relative to the straight-chain n-propoxy analog due to reduced surface area and weaker van der Waals forces. The ether group and pyridine nitrogen will allow for hydrogen bonding with protic solvents, suggesting moderate water solubility.

Physical Property This compound (Estimated) Analog Compound & Value Justification & Causality
Physical State Colorless to pale yellow liquid2-(2-Methoxyethyl)pyridine: Colorless to pale yellow liquid[3]The functional groups and molecular weight suggest it will be a liquid at standard temperature and pressure.
Boiling Point (°C) ~150-165 at 760 mmHg2-Isopropylpyridine: 159.8[4]The addition of the ethoxy group increases molecular weight and polarity compared to 2-isopropylpyridine, which would raise the boiling point. However, the branching of the isopropoxy group will lower it relative to a straight-chain ether.
Density (g/cm³) ~0.95 - 1.052-Isopropylpyridine: 0.912[5]; 2-(2-Hydroxyethyl)pyridine: 1.091[6]The density will likely be intermediate between the less dense alkylpyridine and the denser, hydrogen-bonding hydroxyethyl analog.
Solubility Moderately soluble in water; Soluble in common organic solvents (e.g., ethanol, chloroform, ether)2-(2-Methoxyethyl)pyridine: Moderately soluble in water, soluble in organic solvents[3]; 2-(2-Hydroxyethyl)pyridine: Very soluble in alcohol, chloroform[6]The ether oxygen and pyridine nitrogen can act as hydrogen bond acceptors, allowing for some aqueous solubility. The hydrocarbon portion ensures solubility in organic solvents.

Spectroscopic Profile for Characterization

For a researcher synthesizing or verifying a sample of this compound, the following spectroscopic signatures would be expected.

  • ¹H NMR:

    • Pyridine Ring: A complex multiplet pattern in the aromatic region (~7.0-8.5 ppm). The proton at the 6-position will be the most downfield.

    • Ethyl Chain (-CH₂-CH₂-): Two triplets adjacent to each other, with the protons closer to the pyridine ring appearing further downfield (~2.8-3.2 ppm) than those adjacent to the ether oxygen (~3.5-3.8 ppm).

    • Isopropoxy Group (-CH(CH₃)₂): A septet for the methine proton (~3.6-4.0 ppm) and a doublet for the six equivalent methyl protons (~1.1-1.3 ppm).

  • ¹³C NMR:

    • Pyridine Ring: Five distinct signals in the aromatic region (~120-160 ppm).

    • Aliphatic Carbons: Signals for the ethyl and isopropoxy carbons would be expected in the 20-80 ppm range, with carbons directly attached to oxygen or nitrogen appearing more downfield[7].

  • FTIR Spectroscopy:

    • C-O-C Stretch: A strong, characteristic absorption band for the ether linkage in the 1100-1150 cm⁻¹ region.

    • Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.

    • Pyridine Ring Vibrations: Several characteristic bands in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (Electron Ionization):

    • Molecular Ion (M⁺): A peak at m/z = 165.

    • Key Fragments: Expect fragmentation patterns involving the cleavage of the ether bond, such as the loss of the isopropoxy group (C₃H₇O•) or the isopropyl group (C₃H₇•). The pyridine ring itself is relatively stable to fragmentation[8][9].

Experimental Protocols for Physical Property Determination

The following section provides step-by-step, self-validating protocols for determining the primary physical properties of a novel compound like this compound.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is ideal for small sample quantities and provides an accurate boiling point range. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

G cluster_prep Sample Preparation cluster_heating Heating & Observation cluster_cooling Measurement prep1 Add 0.5 mL of sample to a small test tube. prep2 Invert a sealed capillary tube and place it in the test tube. prep1->prep2 prep3 Attach the test tube to a thermometer. prep2->prep3 heat1 Immerse the assembly in a Thiele tube filled with oil. prep3->heat1 heat2 Gently heat the side arm of the Thiele tube. heat1->heat2 heat3 Observe for a continuous stream of bubbles from the capillary tube. heat2->heat3 cool1 Remove heat and allow the apparatus to cool slowly. heat3->cool1 cool2 Record the temperature at which the liquid is drawn back into the capillary tube. cool1->cool2 result result cool2->result This temperature is the boiling point.

Sources

Spectroscopic Unveiling of 2-(2-Isopropoxyethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for 2-(2-Isopropoxyethyl)pyridine. These predictions are based on the analysis of similar structures, such as 2-(2-hydroxyethyl)pyridine, 2-(2-ethoxyethyl)pyridine, and general principles of spectroscopy.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the pyridine ring and the isopropoxyethyl side chain.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isopropoxyethyl side chain. The chemical shifts are influenced by the electronic environment of the protons.[3][4][5]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Pyridine H-68.5 - 8.6Doublet of doublets (dd)1H
Pyridine H-47.6 - 7.8Triplet of doublets (td)1H
Pyridine H-37.1 - 7.3Doublet (d)1H
Pyridine H-57.0 - 7.2Triplet (t)1H
-O-CH ₂-CH₂-Py3.7 - 3.9Triplet (t)2H
-O-CH₂-CH ₂-Py3.0 - 3.2Triplet (t)2H
-O-CH (CH₃)₂3.5 - 3.7Septet1H
-O-CH(C H₃)₂1.1 - 1.3Doublet (d)6H

Causality of Predicted Shifts:

  • Pyridine Protons: The protons on the pyridine ring are in the aromatic region (7.0-8.6 ppm). The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom.

  • Ethyl Bridge Protons: The methylene group adjacent to the pyridine ring (-CH₂-Py) will be upfield from the methylene group adjacent to the oxygen atom (-O-CH₂-). The oxygen atom is more electronegative than the pyridine ring, causing a greater downfield shift for the adjacent protons.

  • Isopropoxy Group Protons: The methine proton (-O-CH(CH₃)₂) will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will appear as a doublet, being coupled to the single methine proton.

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2158 - 160
Pyridine C-6148 - 150
Pyridine C-4135 - 137
Pyridine C-5122 - 124
Pyridine C-3120 - 122
-O-C H(CH₃)₂68 - 72
-O-C H₂-CH₂-Py65 - 68
-O-CH₂-C H₂-Py38 - 42
-O-CH(C H₃)₂21 - 23

Causality of Predicted Shifts:

  • Pyridine Carbons: The C-2 carbon, directly attached to the substituent and adjacent to the nitrogen, will be the most downfield in the aromatic region. The other pyridine carbons will have chemical shifts typical for a 2-substituted pyridine.

  • Aliphatic Carbons: The carbons directly bonded to the oxygen atom (-O-CH and -O-CH₂) will be in the range of 65-72 ppm. The methylene carbon attached to the pyridine ring will be further upfield, and the methyl carbons of the isopropoxy group will be the most shielded (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the ether linkage.[6][7][8][9]

Vibrational Mode Predicted Absorption Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N and C=C stretching (pyridine ring)1450 - 1600
C-O-C stretching (ether)1050 - 1150
C-H bending (aromatic)750 - 800

Causality of Predicted Absorptions:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic).

  • Pyridine Ring Stretching: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

  • Ether C-O-C Stretching: A strong absorption band in the 1050-1150 cm⁻¹ range is indicative of the C-O-C asymmetric stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination. For this compound, electron ionization (EI) would likely be used.[10][11][12][13][14]

Predicted Molecular Ion and Fragments:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₅NO) is 165.23 g/mol . A prominent molecular ion peak at m/z = 165 is expected.

  • Base Peak: The base peak is often the most stable fragment. A likely candidate is the fragment resulting from the loss of a propyl group from the ether, leading to a resonance-stabilized cation at m/z = 122. Another possibility is the tropylium-like ion at m/z = 93, common in the fragmentation of 2-substituted pyridines.

  • Other Key Fragments:

    • m/z = 106: Loss of the isopropoxy group.

    • m/z = 93: Cleavage of the ethyl bridge, resulting in a methylpyridine-like fragment. This is a very common fragmentation pathway for 2-alkylpyridines.[15][16]

    • m/z = 78: The pyridine ring itself.

    • m/z = 43: The isopropyl cation, [CH(CH₃)₂]⁺.

Causality of Fragmentation:

The fragmentation of ethers is often initiated by cleavage of the C-O and C-C bonds adjacent to the oxygen atom.[17][18][19] For aromatic ethers, cleavage of the bond beta to the aromatic ring is also a common pathway.[20] The stability of the resulting carbocations and radical species dictates the most favorable fragmentation pathways. The pyridine ring can stabilize an adjacent positive charge, influencing the fragmentation of the side chain.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard laboratory procedures should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[21]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[22][23]

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12][13]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of information obtained from each spectroscopic technique and how they contribute to the final structural elucidation.

SpectroscopicAnalysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR C_H_Framework C_H_Framework H_NMR->C_H_Framework Proton Environment & Connectivity C_NMR ¹³C NMR Carbon_Backbone Carbon_Backbone C_NMR->Carbon_Backbone Carbon Skeleton Structure Final Structure of This compound C_H_Framework->Structure Carbon_Backbone->Structure IR IR Functional_Groups Functional_Groups IR->Functional_Groups Identifies Functional Groups (Ether, Pyridine) MS MS Mol_Weight Mol_Weight MS->Mol_Weight Molecular Weight Fragmentation Fragmentation MS->Fragmentation Fragmentation Pattern Mol_Weight->Structure Fragmentation->Structure Functional_groups Functional_groups Functional_groups->Structure

Caption: Workflow of Spectroscopic Data Integration.

NMR_Interpretation cluster_HNMR ¹H NMR Data cluster_info_h Derived Information chem_shift_h Chemical Shift (δ) electronic_env_h Electronic Environment chem_shift_h->electronic_env_h integration Integration proton_ratio Ratio of Protons integration->proton_ratio multiplicity Multiplicity (Splitting) neighboring_protons Neighboring Protons multiplicity->neighboring_protons

Sources

Solubility of 2-(2-Isopropoxyethyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Isopropoxyethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure and provide detailed, field-proven methodologies for its empirical determination. This document is intended to serve as a practical resource for researchers and scientists, enabling them to make informed decisions in experimental design and process development.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound in various organic solvents is a critical physicochemical parameter that dictates its behavior in a multitude of chemical and biological processes. For a molecule like this compound, which incorporates both a polar pyridine head and a more nonpolar isopropoxyethyl tail, its solubility profile is nuanced. A thorough understanding of its solubility is paramount for:

  • Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction rates, yields, and purity by ensuring all reactants remain in the same phase.

  • Purification Strategies: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

  • Formulation Development: The choice of excipients and delivery vehicles for a potential drug candidate is heavily influenced by its solubility.

  • Predictive Toxicology: Solubility in various media can provide early insights into a compound's potential absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will first delve into the theoretical considerations that govern the solubility of this compound, followed by a detailed experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This is primarily governed by the polarity of the solute and the solvent. The molecular structure of this compound, shown below, provides key insights into its expected solubility.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

The key structural features influencing its solubility are:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting polarity to the molecule.[3] This suggests solubility in polar solvents. The aromatic nature of the ring also allows for π-π stacking interactions.

  • The Isopropoxyethyl Group: This aliphatic side chain is predominantly nonpolar, contributing to van der Waals interactions. This feature suggests solubility in nonpolar organic solvents.

Based on this hybrid structure, we can predict a broad solubility profile. A related compound, 2-(2-Methoxyethyl)pyridine, is known to be soluble in organic solvents and moderately soluble in water.[4]

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)HighThe polar nature of these solvents will interact favorably with the pyridine ring.
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl groups of these solvents can act as hydrogen bond donors to the pyridine nitrogen.
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherModerate to HighThe isopropoxyethyl side chain will promote solubility through van der Waals forces.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity to interact with both parts of the molecule.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are a valuable starting point, empirical determination is essential for accurate quantitative data. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow is designed to create a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Curve:

    • Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial. The excess is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.

  • Analysis:

    • Accurately dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

  • Calculation:

    • Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

    • Multiply by the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)
MethanolPolar Protic[Insert Experimental Data]
EthanolPolar Protic[Insert Experimental Data]
AcetonePolar Aprotic[Insert Experimental Data]
AcetonitrilePolar Aprotic[Insert Experimental Data]
DichloromethaneChlorinated[Insert Experimental Data]
TolueneNonpolar Aprotic[Insert Experimental Data]
HexaneNonpolar Aprotic[Insert Experimental Data]
Diethyl EtherNonpolar Aprotic[Insert Experimental Data]

The results should be interpreted in the context of the theoretical predictions. Any significant deviations may indicate specific solute-solvent interactions that were not immediately apparent from the molecular structure alone.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and the organic solvents used. Always consult the Safety Data Sheet (SDS) for the specific hazards associated with each substance.[5][6][7][8] General safety practices include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable and accurate solubility data. This information is invaluable for a wide range of applications in chemical synthesis, purification, and formulation, ultimately facilitating more efficient and informed drug development processes.

References

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Propoxyethyl)pyridine. PubChem. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H15NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxyethyl)pyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropylpyridine. PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2,5-disubstitued pyridines - EP 0897914 A1. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

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Thermal stability and decomposition of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Isopropoxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. As a Senior Application Scientist, this document synthesizes established principles of physical organic chemistry and thermal analysis to offer field-proven insights into the material's behavior under thermal stress. The guide details a plausible decomposition mechanism, outlines validated experimental protocols for characterization, and presents data in a clear, comparative format. This document is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to safely handle and utilize this compound in thermally sensitive applications.

Introduction: The Significance of Thermal Stability in Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their utility often hinges on their stability under various processing and storage conditions. This compound, with its ether and pyridine functionalities, presents a unique thermal profile that warrants careful consideration, particularly in applications such as active pharmaceutical ingredient (API) synthesis, formulation, and the development of functional materials where elevated temperatures may be encountered.

Understanding the thermal stability of a compound like this compound is paramount for several reasons:

  • Safety: Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of potentially hazardous byproducts.

  • Process Optimization: Knowledge of decomposition onsets and kinetics allows for the definition of safe operating limits for reactions, distillations, and drying processes.

  • Product Purity and Stability: Degradation at elevated temperatures can introduce impurities, affecting the quality, efficacy, and shelf-life of the final product.

This guide provides a detailed examination of the thermal behavior of this compound, drawing parallels with structurally related compounds to elucidate its decomposition pathway.

Proposed Thermal Decomposition Pathway

Studies on 2-(2-hydroxyethyl)pyridine have shown that it undergoes a unimolecular, first-order elimination reaction at elevated temperatures (625–690 K) to yield 2-methylpyridine and formaldehyde.[1] This reaction proceeds through a cyclic, six-membered transition state, a classic example of a pericyclic reaction.

By analogy, this compound is expected to decompose via a similar intramolecular elimination pathway. The nitrogen of the pyridine ring acts as an internal base, abstracting a proton from the isopropyl group, while the C-O bond of the ether cleaves. This concerted mechanism results in the formation of three stable products: 2-methylpyridine, acetone, and propene.

The proposed mechanism is illustrated below:

Caption: Proposed decomposition of this compound.

This type of elimination is favored due to the formation of a stable six-membered ring in the transition state, which lowers the activation energy of the reaction.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a suite of thermal analysis techniques should be employed. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended as a self-validating system.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or another inert gas) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.

    • Identify the temperatures for peak mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan. A pinhole in the lid is recommended if boiling is expected before decomposition to allow for controlled volatilization.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the decomposition onset determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks, which are indicative of decomposition.

    • Integrate the peak areas to determine the enthalpy of the thermal events (ΔH).

The workflow for this experimental approach is visualized below:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample This compound Sample weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga TGA Analysis (30-500°C @ 10°C/min, N2) weigh_tga->tga dsc DSC Analysis (25-400°C @ 10°C/min, N2) weigh_dsc->dsc tga_data Mass Loss vs. Temperature (Tonset, DTG peaks) tga->tga_data dsc_data Heat Flow vs. Temperature (Melting, Boiling, Decomposition Enthalpy) dsc->dsc_data stability_profile Comprehensive Thermal Stability Profile tga_data->stability_profile dsc_data->stability_profile

Caption: Workflow for thermal stability assessment.

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be tabulated for clear comparison and interpretation. While actual experimental data is not available, the following table presents expected values for this compound based on the behavior of similar pyridine and ether-containing compounds.[2]

ParameterTechniqueExpected ValueSignificance
Onset of Decomposition (Tonset, 5% mass loss) TGA180 - 220 °CIndicates the temperature at which significant degradation begins.
Peak Decomposition Temperature (Tpeak) TGA (DTG)230 - 270 °CThe temperature of the maximum rate of mass loss.
Residual Mass @ 500 °C TGA< 5%Suggests complete decomposition into volatile products.
Melting Point (Tm) DSCNot Applicable (Liquid)The compound is expected to be a liquid at room temperature.
Boiling Point (Tb) DSC~220 - 240 °CThe temperature at which the liquid transitions to a gas at atmospheric pressure.
Decomposition Enthalpy (ΔHdecomp) DSCExothermicThe decomposition process is expected to release energy.

Interpretation of Expected Results:

The TGA data is anticipated to show a single, sharp mass loss step, consistent with a clean, unimolecular decomposition. The DSC thermogram would likely exhibit an endotherm corresponding to the boiling point, followed by a sharp exotherm at a higher temperature, confirming the energetic nature of the decomposition. The proximity of the boiling point to the decomposition onset highlights the importance of conducting any distillations under reduced pressure to avoid thermal degradation.

Safety and Handling Considerations

Given the predicted thermal instability at elevated temperatures, the following precautions are recommended when handling this compound:

  • Avoid High Temperatures: Do not subject the compound to temperatures exceeding its determined onset of decomposition.

  • Inert Atmosphere: When heating, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Pressure Relief: When heating in a closed system, ensure adequate pressure relief is in place to handle potential gas evolution from decomposition.

  • Material Compatibility: Ensure that the materials of construction for reactors and storage vessels are compatible with pyridine derivatives.

Conclusion

While direct experimental data for this compound is limited, a robust understanding of its thermal stability and decomposition can be formulated by drawing upon the established chemistry of analogous compounds. The proposed intramolecular elimination mechanism provides a strong theoretical framework for its thermal degradation to 2-methylpyridine, acetone, and propene. The experimental protocols outlined in this guide offer a reliable methodology for the empirical determination of its thermal properties. For researchers and professionals in drug development and materials science, a thorough characterization of the thermal behavior of this compound is a critical step in ensuring its safe and effective application.

References

  • Taylor, R. The mechanism of thermal eliminations. Part 16. Rate data for pyrolysis of 2-(2-hydroxyethyl)pyridine. Journal of the Chemical Society, Perkin Transactions 2. 1979, 1730-1733. [Link]

  • Gao, Y., et al. Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. 2023, 101(5), 295-302. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Isopropoxyethyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Isopropoxyethyl)pyridine, a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. While the definitive history of its initial discovery is not extensively documented, its importance has grown in correlation with its use as a key intermediate in the synthesis of high-value molecules, most notably the insect repellent Icaridin. This guide details its synthesis, physicochemical properties, spectroscopic characterization, and established applications, offering field-proven insights for laboratory and industrial applications.

Introduction

This compound is a substituted pyridine derivative characterized by an isopropoxyethyl group at the 2-position of the pyridine ring. Its molecular structure confers a unique combination of properties, including a basic nitrogen atom, an ether linkage, and an aromatic core, making it a versatile building block in organic synthesis. The pyridine moiety is a common scaffold in a vast array of pharmaceuticals and agrochemicals, and the functionalization at the 2-position with a flexible ether-containing side chain allows for further molecular elaboration.[1]

The emergence of this compound as a compound of interest is intrinsically linked to the development of the insect repellent Icaridin (Picaridin).[2][3] Its precursor, 2-(2-hydroxyethyl)pyridine, is a well-established industrial chemical, and the subsequent etherification to introduce the isopropoxy group represents a critical step in the manufacturing of this widely used active ingredient.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the analytical characterization of its products.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[4]
Molecular Weight 165.23 g/mol [5]
Appearance Expected to be a liquidInferred from related compounds
Boiling Point Not explicitly reported, but expected to be higher than its precursor, 2-(2-hydroxyethyl)pyridine (170 °C @ 100 mm Hg)[6]
Solubility Expected to be soluble in common organic solventsInferred from structure
CAS Number Not definitively assigned, though related compounds have CAS numbers.

Synthesis of this compound

The most logical and industrially scalable synthetic route to this compound is through the etherification of its precursor, 2-(2-hydroxyethyl)pyridine. This transformation is typically achieved via the Williamson ether synthesis.

Synthesis of the Precursor: 2-(2-Hydroxyethyl)pyridine

The precursor, 2-(2-hydroxyethyl)pyridine, is synthesized on an industrial scale primarily through the condensation of 2-picoline (2-methylpyridine) with formaldehyde.[7][8] This reaction is typically carried out under pressure and at elevated temperatures in the presence of a catalyst.

Reaction:

Recent advancements in this process focus on improving reaction efficiency and reducing byproducts.[7]

Williamson Ether Synthesis of this compound

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. In the context of synthesizing this compound, the hydroxyl group of 2-(2-hydroxyethyl)pyridine is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, in an SN2 reaction to form the desired ether.

G Williamson Ether Synthesis of this compound cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction reactant1 2-(2-Hydroxyethyl)pyridine base Strong Base (e.g., NaH) alkoxide Sodium 2-(pyridin-2-yl)ethan-1-olate base->alkoxide isopropyl_halide Isopropyl Halide (e.g., 2-Bromopropane) product This compound isopropyl_halide->product salt Sodium Halide

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2-(2-Hydroxyethyl)pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 2-Bromopropane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2-hydroxyethyl)pyridine (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • SN2 Reaction: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.2 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a complete set of experimentally verified spectra is not available in the public domain, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of 7.0-8.5 ppm). The ethyl chain protons will appear as two triplets, and the isopropyl group will be represented by a septet for the methine proton and a doublet for the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring, two carbons of the ethyl chain, and two carbons of the isopropyl group.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:[11][12]

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2980 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹

  • C-O-C stretching (ether): A strong band around 1100-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum for this compound shows the following key ions:[4]

IonPredicted m/z
[M]⁺ 165.11
[M+H]⁺ 166.12

The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the ethylpyridine side chain.

Applications in Drug Development and Agrochemicals

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Icaridin.

Intermediate in Icaridin Synthesis

Icaridin, also known as Picaridin, is a widely used insect repellent that is effective against a broad range of pests.[2] The synthesis of Icaridin involves the hydrogenation of the pyridine ring of a 2-substituted pyridine to a piperidine ring, followed by N-acylation.

The synthesis of the Icaridin precursor starts with 2-(2-hydroxyethyl)pyridine, which is then converted to this compound. While patents often describe the synthesis of the final active ingredient, the preparation of this key intermediate is an essential upstream process.[2][3]

G Role of this compound in Icaridin Synthesis A 2-(2-Hydroxyethyl)pyridine B This compound A->B Williamson Ether Synthesis C Hydrogenation B->C D 2-(2-Isopropoxyethyl)piperidine C->D E Acylation D->E F Icaridin E->F

Caption: Synthetic pathway from 2-(2-hydroxyethyl)pyridine to Icaridin.

Safety and Handling

As with all chemical compounds, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds such as 2-isopropylpyridine, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[13] It is expected to be flammable and may cause irritation upon contact with skin or eyes.

Conclusion

This compound, while not a widely studied compound in its own right, holds significant industrial importance as a key intermediate. Its synthesis, primarily through the Williamson etherification of 2-(2-hydroxyethyl)pyridine, is a critical step in the production of the insect repellent Icaridin. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the fields of synthetic chemistry and drug and agrochemical development. Further research into the direct synthesis and detailed experimental characterization of this compound would be a valuable contribution to the chemical literature.

References

  • Organic Syntheses Procedure. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Available at: [Link].

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link].

  • Google Patents. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • PubChemLite. This compound (C10H15NO). Available at: [Link].

  • PubChem. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675. Available at: [Link].

  • PubChem. 2-(2-Propoxyethyl)pyridine | C10H15NO | CID 112444. Available at: [Link].

  • National Institute of Standards and Technology. Pyridine - the NIST WebBook. Available at: [Link].

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link].

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link].

  • Eureka | Patsnap. Synthesis method of (2-hydroxyethyl)pyridine. Available at: [Link].

  • Organic Syntheses Procedure. pyridine-n-oxide. Available at: [Link].

  • Google Patents. CN102167681A - Method for preparing insect repellant icaridin.
  • MassBank. pyridine. Available at: [Link].

  • PubChem. 2-Isopropylpyridine | C8H11N | CID 69523. Available at: [Link].

  • OSTI.gov. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Available at: [Link].

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link].

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900). Available at: [Link].

  • National Institute of Standards and Technology. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook. Available at: [Link].

  • ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Available at: [Link].

  • Oriental Journal of Chemistry. Synthesis and Characterization of 2-[2-Aryltelluroethyl] -3-Methyl Pyridines (Te,N) and 2-[2-(3-Methyl Pyridoethyltelluro) Ethyl]. Available at: [Link].

  • Google Patents. EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines.
  • Google Patents. CN102167681B - Method for preparing insect repellant icaridin.
  • National Institute of Standards and Technology. Pyridine, 2-methyl- - the NIST WebBook. Available at: [Link].

  • ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Available at: [Link].

  • Google Patents. US2549651A - Pyridine preparation.
  • Google Patents. EP0979822A1 - Process for the preparation of 2-carbamoyl-pyridines.

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Unlocking the Potential of 2-(2-Isopropoxyethyl)pyridine: A Technical Guide for Novel Research Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in modern medicinal and materials chemistry, featuring in a significant number of FDA-approved drugs and advanced materials.[1][2][3] While many pyridine derivatives have been extensively studied, 2-(2-Isopropoxyethyl)pyridine remains a largely unexplored molecule with considerable untapped potential. This technical guide provides a comprehensive framework for initiating research into this promising compound. We will delineate a robust synthetic protocol, detail essential characterization techniques, and, most importantly, propose several innovative research avenues complete with detailed experimental methodologies. This document is intended to serve as a launchpad for researchers, scientists, and drug development professionals to explore the unique properties and applications of this compound, from novel therapeutics to advanced material science.

Introduction: The Untapped Promise of a Pyridine Ether

Pyridine and its derivatives are fundamental building blocks in a vast array of chemical applications.[2][4] Their unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, make them invaluable in the design of biologically active molecules and functional materials.[1][5] The introduction of an isopropoxyethyl substituent at the 2-position of the pyridine ring in this compound introduces a combination of flexibility, lipophilicity, and potential for metal coordination that suggests a wide range of possible applications. This guide will explore these potential applications, providing a scientifically grounded roadmap for future research.

Synthesis and Characterization of this compound

A reliable and efficient synthesis is the first critical step in exploring the potential of this compound. We propose a straightforward and scalable synthesis via the Williamson ether synthesis, a classic and robust method for forming ethers.[6][7][8][9][10]

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves the reaction of 2-(2-hydroxyethyl)pyridine with an isopropyl halide in the presence of a strong base. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the Williamson ether synthesis.[6][7]


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// Edges start -> reaction; base -> reaction; solvent -> reaction; reaction -> workup [label="Reaction Completion"]; workup -> purification; purification -> final_product; }

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF or DMF).

  • Deprotonation: Add 2-(2-hydroxyethyl)pyridine (1.0 eq.) to the solvent. Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the isopropyl halide (e.g., 2-bromopropane, 1.2 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Analytical Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the molecular structure and connectivity of the atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule, particularly the C-O-C ether linkage and the pyridine ring vibrations.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.[11][12]

Potential Research Area 1: Medicinal Chemistry Applications

The pyridine nucleus is a well-established pharmacophore in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3][13][14][15] The isopropoxyethyl side chain of our target molecule can modulate its lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic properties.[1]

Rationale for Investigation
  • Anticancer Potential: Many pyridine derivatives exhibit anticancer activity through various mechanisms.[2][13] The structural features of this compound warrant its investigation as a potential anticancer agent.

  • Antimicrobial and Antiviral Activity: The pyridine scaffold is present in numerous antimicrobial and antiviral drugs.[2] There is a compelling case for screening this novel derivative against a panel of clinically relevant pathogens.

  • Anti-inflammatory Properties: Pyridine derivatives have also been explored for their anti-inflammatory effects.[16]

Proposed Experimental Workflow: Biological Screening

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// Edges compound -> anticancer; compound -> antimicrobial; compound -> anti_inflammatory; anticancer -> cell_lines; antimicrobial -> mic_mbc; anti_inflammatory -> lps_assay; cell_lines -> data_analysis; mic_mbc -> data_analysis; lps_assay -> data_analysis; }

Figure 2: Workflow for the initial biological screening of this compound.

Step-by-Step Protocols
  • Anticancer Screening:

    • Cell Culture: Maintain a panel of human cancer cell lines (e.g., from the NCI-60 panel) in appropriate culture media.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound.

    • Viability Assay: After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or SRB assay.

    • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line to quantify the compound's cytotoxic potency.

  • Antimicrobial Screening:

    • Microorganism Strains: Use a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

    • Broth Microdilution Assay: Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium. Inoculate the wells with a standardized suspension of the test microorganism.

    • Incubation: Incubate the plates under appropriate conditions.

    • MIC/MBC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth. Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by plating samples from the clear wells onto agar plates.

Potential Research Area 2: Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage in this compound can act as a bidentate ligand, capable of coordinating with a variety of metal centers.[5][17] This suggests potential applications in catalysis.[18][19][20]

Rationale for Investigation
  • Homogeneous Catalysis: Pyridine-containing ligands are widely used in homogeneous catalysis for reactions such as cross-coupling, hydrogenation, and polymerization.[17] The electronic and steric properties of the isopropoxyethyl group could influence the catalytic activity and selectivity of metal complexes derived from this ligand.

  • Novel Metal Complexes: The synthesis and characterization of novel metal complexes of this compound would be a valuable contribution to the field of coordination chemistry.

Proposed Experimental Workflow: Synthesis and Catalytic Testing

// Nodes ligand [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; metal_precursor [label="Metal Precursor (e.g., Pd(OAc)₂, CuI)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex_synthesis [label="Synthesis of Metal Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Complex Characterization (X-ray, NMR, etc.)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; catalytic_reaction [label="Catalytic Reaction (e.g., Suzuki Coupling)", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis of Reaction Products (GC-MS, NMR)", shape=invtrapezium]; evaluation [label="Evaluation of Catalytic Performance", shape=diamond, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ligand -> complex_synthesis; metal_precursor -> complex_synthesis; complex_synthesis -> characterization; characterization -> catalytic_reaction; catalytic_reaction -> analysis; analysis -> evaluation; }

Figure 3: Workflow for the synthesis of metal complexes and evaluation of their catalytic activity.

Step-by-Step Protocols
  • Synthesis of a Palladium(II) Complex:

    • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq.) in a suitable solvent (e.g., dichloromethane).

    • Complexation: Add a solution of a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂, 1.0 eq.), in the same solvent.

    • Reaction: Stir the mixture at room temperature for several hours.

    • Isolation: The resulting complex may precipitate out of solution or can be isolated by removing the solvent under reduced pressure. Recrystallization from a suitable solvent system can yield X-ray quality crystals.

    • Characterization: Characterize the complex using single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis.

  • Catalytic Testing in a Suzuki Cross-Coupling Reaction:

    • Reaction Mixture: To a reaction vial, add an aryl halide (e.g., bromobenzene, 1.0 eq.), an arylboronic acid (e.g., phenylboronic acid, 1.2 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and the synthesized palladium complex (e.g., 1 mol%).

    • Solvent: Add a suitable solvent system (e.g., toluene/water).

    • Reaction: Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for a set time.

    • Analysis: After the reaction is complete, analyze the reaction mixture by GC-MS or NMR to determine the conversion and yield of the biaryl product.

Potential Research Area 3: Materials Science and Corrosion Inhibition

Pyridine derivatives have been investigated for their potential in materials science, including the development of functional polymers and as corrosion inhibitors for various metals.[21][22][23][24][25]

Rationale for Investigation
  • Corrosion Inhibition: The nitrogen and oxygen atoms in this compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[22][25] The presence of the isopropoxyethyl group may enhance its solubility and adsorption characteristics in corrosive media.

  • Functional Monomers: The pyridine ring can be functionalized to create monomers for polymerization, leading to new materials with interesting optical or electronic properties.

Proposed Experimental Workflow: Corrosion Inhibition Studies

// Nodes inhibitor [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; metal_coupon [label="Metal Coupon (e.g., Mild Steel)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; corrosive_medium [label="Corrosive Medium (e.g., 1 M HCl)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; electrochemical [label="Electrochemical Measurements (EIS, PDP)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; weight_loss [label="Weight Loss Measurements", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; surface_analysis [label="Surface Analysis (SEM, AFM)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; evaluation [label="Evaluation of Inhibition Efficiency", shape=diamond, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges inhibitor -> electrochemical; metal_coupon -> electrochemical; corrosive_medium -> electrochemical; inhibitor -> weight_loss; metal_coupon -> weight_loss; corrosive_medium -> weight_loss; electrochemical -> evaluation; weight_loss -> evaluation; evaluation -> surface_analysis; }

Figure 4: Workflow for evaluating the corrosion inhibition properties of this compound.

Step-by-Step Protocols
  • Weight Loss Measurements:

    • Preparation: Prepare and weigh metal coupons (e.g., mild steel).

    • Immersion: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.

    • Exposure: Keep the coupons immersed for a specified period.

    • Analysis: Remove, clean, and reweigh the coupons to determine the weight loss and calculate the inhibition efficiency.

  • Electrochemical Measurements:

    • Electrochemical Cell: Set up a three-electrode cell with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Measurements: Perform potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) measurements in the corrosive medium with and without the inhibitor.

    • Data Analysis: Analyze the data to determine corrosion current density, polarization resistance, and other parameters to evaluate the inhibition mechanism and efficiency.

Conclusion

This compound represents a molecule of significant, yet unrealized, potential. This guide has provided a comprehensive starting point for its investigation, from a robust synthetic protocol to a series of well-defined research avenues in medicinal chemistry, catalysis, and materials science. The proposed experimental workflows are grounded in established scientific principles and offer a clear path for researchers to begin unlocking the unique properties of this promising compound. It is our hope that this document will inspire and facilitate new discoveries that leverage the versatile nature of the pyridine scaffold.

References

  • ResearchGate. (n.d.). Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. Retrieved from [Link]

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  • Taylor & Francis. (2023). Pyridine-, Imidazopyridine-, and Pyrimidine-based Corrosion Inhibitors. Retrieved from [Link]

  • Yaquoti, S., et al. (n.d.). Pyridine-8-hydroxyquinoline derivatives as corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

  • Digital Commons @ NJIT. (2021). Pyridine and its derivatives as corrosion inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • Semantic Scholar. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Pyridine Derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

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  • ResearchGate. (n.d.). Terpyridine-Based Materials: For Catalytic, Optoelectronic and Life Science Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

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  • Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

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  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
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A Senior Application Scientist's Guide to the Theoretical Investigation of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-(2-Isopropoxyethyl)pyridine. Pyridine derivatives are foundational scaffolds in numerous pharmaceuticals and functional materials, making a deep understanding of their electronic and structural properties essential for rational design and development.[1] This document moves beyond a simple recitation of methods, offering a field-proven perspective on the causality behind computational choices, from initial structure generation to advanced electronic property analysis. We will detail the theoretical underpinnings, present a step-by-step computational workflow using Density Functional Theory (DFT), and establish a self-validating protocol to ensure the trustworthiness of the generated data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate their research programs.

Introduction: The Rationale for Computational Scrutiny

This compound is a substituted pyridine featuring both an ether linkage and a flexible alkyl chain. Its structural analogues, such as 2-(2-hydroxyethyl)pyridine and 2-(2-methoxyethyl)pyridine, are recognized as important intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3] The specific isopropoxy group introduces steric bulk and alters the electronic landscape compared to simpler analogues, potentially influencing its metabolic stability, receptor binding affinity, and overall physicochemical profile.

Experimental characterization of every new derivative is resource-intensive. Quantum chemical calculations, however, offer a powerful, predictive lens to explore a molecule's intrinsic properties before a single gram is synthesized.[1][4] By employing methods like Density Functional Theory (DFT), we can accurately model geometric parameters, vibrational frequencies (IR spectra), and electronic characteristics such as molecular orbitals and electrostatic potential surfaces.[4][5] This information is critical for understanding structure-activity relationships (SAR) and guiding the synthesis of novel compounds with enhanced efficacy and desired properties.[1]

The Theoretical Framework: Selecting the Right Tools

The success of any computational study hinges on the appropriate selection of a theoretical method and basis set. The choice is a deliberate balance between desired accuracy and available computational resources.

2.1. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For molecules of this size and complexity, Density Functional Theory (DFT) represents the optimal choice. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the three-dimensional electron density, offering remarkable accuracy for a fraction of the cost.[4][6]

  • Causality of Choice: We select the B3LYP functional , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals. B3LYP has a long and successful track record for providing excellent descriptions of the geometries and electronic properties of organic molecules, particularly heterocyclic systems like pyridine.[7][8]

2.2. Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.

  • Causality of Choice: We will employ the 6-311++G(d,p) basis set .

    • 6-311G: This triple-split valence basis set provides a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactions.

    • ++G: The two "+" symbols indicate the addition of diffuse functions for both heavy atoms and hydrogen. These functions are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is essential for molecules with heteroatoms like nitrogen and oxygen.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is a physical reality of chemical bonding and is critical for accurate geometry and frequency calculations.[9]

This combination of B3LYP/6-311++G(d,p) is a robust, well-validated level of theory for achieving high-quality, publishable results for pyridine derivatives.

The Computational Workflow: A Self-Validating Protocol

A rigorous and logical workflow is essential for generating reliable data. The following protocol is designed as a self-validating system, where the results of one step confirm the success of the previous one.

G cluster_prep Preparation cluster_core Core Calculation cluster_validation Validation cluster_analysis Analysis Start 1. Input Structure Generation (SMILES/InChI) Opt 2. Geometry Optimization (Find Energy Minimum) Start->Opt Initial Coordinates Freq 3. Vibrational Frequency Analysis Opt->Freq Optimized Geometry Check Imaginary Frequencies? Freq->Check ReOpt Re-optimize from Perturbed Geometry Check->ReOpt Yes Props 4. Electronic & Spectroscopic Property Calculations Check->Props No (True Minimum) ReOpt->Opt New Initial Geometry HOMO HOMO/LUMO Analysis Props->HOMO MEP MEP Surface Props->MEP IR Simulated IR Spectrum Props->IR

Caption: A validated workflow for quantum chemical calculations.

3.1. Step-by-Step Experimental Protocol

  • Input Structure Generation:

    • Obtain the canonical SMILES string for this compound: CC(C)OCCC1=CC=CC=N1.[10]

    • Use a molecular editor (e.g., Avogadro, ChemDraw) to convert this 1D representation into a 3D structure.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry. This step is crucial as it significantly reduces the number of cycles required for the more expensive quantum mechanical optimization.

  • Geometry Optimization:

    • Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

    • Specify the B3LYP/6-311++G(d,p) level of theory.

    • Run a geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface, where the net forces on all atoms are effectively zero, is found.

  • Vibrational Frequency Analysis:

    • This is the critical self-validation step. Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Trustworthiness Check: A true energy minimum structure will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable conformer. In this case, one must visualize the imaginary vibration, perturb the geometry along that mode, and re-run the optimization.

    • The output provides the predicted vibrational modes and their corresponding frequencies, which can be directly compared to experimental IR or Raman spectra.

  • Property Calculations:

    • Once a true minimum is confirmed, single-point energy calculations are performed on the validated geometry to derive various electronic properties.

    • Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface. This maps the electrostatic potential onto the electron density surface, visually revealing the charge distribution of the molecule.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The following tables represent the expected outputs of the described calculations.

Table 1: Predicted Geometric Parameters (Optimized at B3LYP/6-311++G(d,p))

Parameter Description Predicted Value
r(N1-C2) Bond length of N in ring to C with substituent Value in Å
r(C2-C7) Bond length of ring C to ethyl chain C Value in Å
r(C8-O9) Bond length of ethyl C to ether O Value in Å
r(O9-C10) Bond length of ether O to isopropyl C Value in Å
a(C6-N1-C2) Bond angle within the pyridine ring Value in °
a(N1-C2-C7) Bond angle between ring and substituent Value in °

| d(C3-C2-C7-C8) | Dihedral angle defining substituent orientation | Value in ° |

Interpretation: The geometric parameters define the molecule's 3D shape. Bond lengths and angles can be compared with experimental crystallographic data for validation. The dihedral angle is particularly important for understanding the conformational flexibility of the isopropoxyethyl side chain.

Table 2: Key Predicted Vibrational Frequencies (Unscaled)

Frequency (cm⁻¹) Assignment Intensity
~3050-3100 Aromatic C-H stretch Medium
~2850-2980 Aliphatic C-H stretch Strong
~1590 Aromatic C=C/C=N stretch Strong

| ~1100 | C-O-C ether stretch | Strong |

Interpretation: This table represents a "fingerprint" of the molecule's vibrational modes. The C-O-C stretch is a characteristic peak for the ether linkage, while the aromatic and aliphatic C-H stretches confirm the presence of both the pyridine ring and the alkyl chain.

Table 3: Calculated Electronic Properties

Property Value (eV)
EHOMO Value
ELUMO Value

| HOMO-LUMO Gap (ΔE) | Value |

Interpretation: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[4] This value is invaluable for predicting how the molecule might interact with biological targets or other reagents.

Visualization of Electronic Structure

Visualizing computational results transforms abstract numbers into actionable chemical insight.

G cluster_input Molecular Structure cluster_output Predicted Properties mol This compound C₁₀H₁₅NO SMILES: CC(C)OCCC1=CC=CC=N1 geom Geometric Properties Bond Lengths Bond Angles Dihedral Angles mol->geom elec Electronic Properties HOMO/LUMO Energies Reactivity Indices Dipole Moment mol->elec spec Spectroscopic Properties Vibrational Frequencies (IR) Electronic Transitions (UV-Vis) mol->spec thermo Thermodynamic Properties Enthalpy Gibbs Free Energy mol->thermo

Caption: Relationship between molecular structure and its theoretical properties.

  • HOMO/LUMO Surfaces: These orbitals should be visualized. The HOMO is often localized on electron-rich parts of a molecule, while the LUMO is on electron-poor regions. For pyridine derivatives, the HOMO is typically associated with the π-system of the ring, and the LUMO may also be a π* orbital.

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface provides an intuitive guide to intermolecular interactions.

    • Deep Red Regions: Indicate the most negative electrostatic potential, highlighting areas susceptible to electrophilic attack. In this molecule, this region is expected around the nitrogen lone pair.

    • Deep Blue Regions: Indicate the most positive electrostatic potential, highlighting areas susceptible to nucleophilic attack, typically around hydrogen atoms.

    • Green/Yellow Regions: Indicate neutral or weakly interacting areas, expected around the aliphatic side chain.

Conclusion

This guide has outlined a robust, scientifically-grounded, and self-validating workflow for the theoretical characterization of this compound using Density Functional Theory. By following this protocol, researchers can reliably predict the molecule's geometric, electronic, and spectroscopic properties. The insights gained from such calculations—understanding the molecule's stable conformation, identifying reactive sites through MEP analysis, and quantifying its electronic stability via the HOMO-LUMO gap—are indispensable for accelerating the design and development of novel pharmaceuticals and advanced materials. This computational pre-screening allows for a more focused and efficient allocation of synthetic and experimental resources, embodying the principles of modern, data-driven chemical research.

References

  • BenchChem. (2025). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.
  • Elrod, M. J. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory.
  • BenchChem. (2025). Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview.
  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate.
  • Peng, X. (2014). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Journal of Energetic Materials.
  • BenchChem. (2025). Theoretical studies and DFT calculations of pyridine compounds.
  • PubChem. (n.d.). This compound.
  • PubChem. (2026). 2-(2-Propoxyethyl)pyridine.
  • Al-Amiery, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central.
  • Guidechem. (n.d.). 2-ISOPROPYL PYRIDINE 644-98-4 wiki.
  • CymitQuimica. (n.d.). CAS 114-91-0: 2-(2-Methoxyethyl)pyridine.
  • BOC Sciences. (n.d.). Optimizing Synthesis of 2-(2-Hydroxyethyl)pyridine for Industrial Use.
  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • PubChem. (2025). 2-Isopropylpyridine.
  • Google Patents. (n.d.). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
  • PubChem. (2025). 2-(2-Hydroxyethyl)pyridine.
  • NIST. (n.d.). Pyridine, 2-propyl-. NIST WebBook.
  • ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

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Navigating the Research Landscape of 2-(2-Isopropoxyethyl)pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the intricate process of drug discovery and development, the accessibility and technical understanding of novel chemical entities are paramount. This guide provides an in-depth exploration of 2-(2-Isopropoxyethyl)pyridine (CAS No. 70715-19-4), a pyridine derivative with potential applications in medicinal chemistry. We will delve into its commercial availability, outline a robust synthetic pathway, and discuss its potential utility within the pharmaceutical sciences, all grounded in established scientific principles and supported by authoritative references.

Commercial Availability and Procurement

This compound is a specialized research chemical. While not commonly listed in the catalogs of large, broad-line chemical suppliers, it is available from a number of niche and specialized chemical providers. Researchers can procure this compound from suppliers who focus on providing unique building blocks for drug discovery and organic synthesis.

Below is a table summarizing known suppliers of this compound. Purity levels and available quantities can vary, and it is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierPurityNotes
ChemSigma99%Offers the compound with a stated purity of 99%.[1]
Ark Pharm-Lists the compound in their catalog (Catalog#: AR005HD5).
Chemical Point-Available for inquiry (Product Number: CP70715-19-4).[2]
Clonagen-Supplied by Gentaur Molecular Products.[3]
Unnamed Supplier95%A purity of 95% has also been noted from another supplier.[4]

It is crucial for researchers to perform their own quality control and verification of the compound upon receipt, regardless of the supplier's specifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₅NOPubChem[5]
Molecular Weight 165.23 g/mol PubChem[5]
CAS Number 70715-19-4Ark Pharm
Boiling Point 90 °CChemSigma[1]
LogP (predicted) 1.5PubChemLite

Synthesis of this compound

The synthesis of this compound can be logically approached through the etherification of its precursor, 2-(2-hydroxyethyl)pyridine. The Williamson ether synthesis is a classic and highly effective method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[1][4][6][7][8]

The proposed synthetic pathway is a two-step process starting from the commercially available 2-methylpyridine.

Synthesis_Pathway cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Williamson Ether Synthesis 2-Methylpyridine 2-Methylpyridine 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine 2-Methylpyridine->2-(2-Hydroxyethyl)pyridine Formaldehyde, Organic Base, Pressure (2-8 MPa) Formaldehyde Formaldehyde 2-(2-Hydroxyethyl)pyridine_2 2-(2-Hydroxyethyl)pyridine Product This compound 2-(2-Hydroxyethyl)pyridine_2->Product 1. Strong Base (e.g., NaH) 2. Isopropyl Halide Isopropyl_Halide Isopropyl Halide (e.g., 2-bromopropane)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline based on the principles of the Williamson ether synthesis. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine (Precursor)

The synthesis of the precursor, 2-(2-hydroxyethyl)pyridine, involves the reaction of 2-methylpyridine with formaldehyde.[9] Optimized industrial processes for this reaction utilize an organic base under pressure to improve conversion rates and reduce reaction times.[9]

Step 2: Etherification of 2-(2-Hydroxyethyl)pyridine

Materials:

  • 2-(2-Hydroxyethyl)pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • 2-Bromopropane (or other suitable isopropyl halide)

  • Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2-hydroxyethyl)pyridine (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C.

  • Add 2-bromopropane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol_Workflow start Start deprotonation Deprotonation of 2-(2-Hydroxyethyl)pyridine with NaH in THF at 0°C start->deprotonation alkylation Alkylation with 2-Bromopropane at 0°C to RT deprotonation->alkylation workup Aqueous Workup (NH4Cl quench, extraction) alkylation->workup purification Purification by Column Chromatography workup->purification end Pure this compound purification->end

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Inferred Hazards from Structurally Similar Compounds:

  • Pyridine: Pyridine is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1][7]

  • 2-(2-Hydroxyethyl)pyridine: This compound may cause skin, eye, and respiratory irritation.[8]

  • General Pyridine Derivatives: Many pyridine derivatives are considered hazardous materials.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Potential Applications in Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved drugs.[10][11][12] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and ability to interact with biological targets. The incorporation of a flexible alkoxyethyl side chain, as in this compound, can modulate several key properties relevant to drug design:

  • Lipophilicity: The isopropoxyethyl group increases the lipophilicity of the molecule compared to its hydroxylated precursor, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a primary alcohol.

  • Conformational Flexibility: The side chain can adopt various conformations, potentially allowing for optimal interactions with a binding pocket.

While specific applications of this compound in drug development are not yet widely documented in publicly available literature, its structural motifs suggest its potential as a building block or intermediate in the synthesis of more complex molecules targeting a range of therapeutic areas where pyridine derivatives have shown activity, such as:

  • Anticancer agents[11]

  • Antimicrobial agents[12]

  • Central nervous system (CNS) active compounds

The precursor, 2-(2-hydroxyethyl)pyridine, is a known metabolite of the anti-vertigo drug Betahistine, highlighting the relevance of this structural class in pharmaceutical research.[9]

Conclusion

This compound is a commercially available, albeit specialized, research chemical that can be readily synthesized in the laboratory. Its structural features, combining the versatile pyridine core with a flexible and metabolically stable side chain, make it an interesting building block for medicinal chemists. While its specific biological activities remain to be extensively explored, its potential as an intermediate in the synthesis of novel therapeutic agents is clear. As with any novel compound, researchers should proceed with appropriate safety precautions and thorough analytical characterization.

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  • Clonagen. 2_(2_isopropoxyethyl)pyridine 2_(2_isopropoxyethyl)py product offer. [Link]

  • PubChem. 2-(2-Propoxyethyl)pyridine. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C10H15NO). [Link]

  • Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Published March 22, 2025. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Optimizing Synthesis of 2-(2-Hydroxyethyl)pyridine for Industrial Use. [Link]

  • MATERIAL SAFETY DATA SHEET. [Link]

  • Altaf AA, Shahzad A, Gul Z, Rasool N, Badshah A, Lal B, Khan E. A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. 2015;1(1):1-11. [Link]

  • Abu-Taweel GM, Al-Masoudi NA, Al-Ghamdi AM, et al. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Crit Rev Anal Chem. 2024;54(3):599-616. [Link]

  • Kumar B, Singh S, Singh S, et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem. 2023;14(11):2105-2130. [Link]

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Methodological & Application

Synthesis of 2-(2-Isopropoxyethyl)pyridine via Base-Catalyzed Conjugate Addition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-isopropoxyethyl)pyridine from 2-vinylpyridine and isopropanol. The protocol is based on the robust and widely applicable Michael (conjugate) addition reaction, facilitated by a strong base.[1][2][3] This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety procedures, and describes methods for purification and characterization of the final product. The information is tailored for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights to ensure a successful and safe synthesis.

Introduction and Scientific Principles

Functionalized pyridine derivatives are cornerstone scaffolds in pharmaceutical and materials science. This compound, an ether-functionalized pyridine, serves as a valuable building block for more complex molecular architectures. The synthesis route described herein employs the conjugate addition of an alcohol to an activated alkene, a fundamental carbon-oxygen bond-forming reaction.[4]

The reaction proceeds via a base-catalyzed Michael addition mechanism. 2-Vinylpyridine acts as the "Michael acceptor." The electron-withdrawing nature of the pyridine ring creates an electrophilic center at the β-carbon of the vinyl group, making it susceptible to nucleophilic attack.[5] Isopropanol, after deprotonation by a strong base to form the more nucleophilic isopropoxide anion, serves as the "Michael donor." The reaction culminates in the formation of the target ether.

Reaction Mechanism

The process can be broken down into three primary mechanistic steps:

  • Nucleophile Formation: A strong base, such as sodium isopropoxide (which can be generated in situ from sodium metal and isopropanol or used directly), deprotonates isopropanol to form the isopropoxide anion.

  • Conjugate Addition: The isopropoxide anion attacks the electron-deficient β-carbon of the 2-vinylpyridine double bond. This breaks the π-bond, and the electrons are pushed onto the α-carbon, forming a resonance-stabilized carbanion intermediate.[6]

  • Protonation: The carbanion intermediate is subsequently protonated by a proton source, typically the solvent (isopropanol), to yield the final product, this compound, and regenerate the isopropoxide catalyst.

Michael_Addition Figure 1: Reaction Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Isopropanol ((CH₃)₂CH-OH) Isopropoxide ((CH₃)₂CH-O⁻) Isopropanol->Isopropoxide + B⁻ Base B⁻ Protonated_Base H-B 2VP 2-Vinylpyridine Intermediate Carbanion Intermediate 2VP->Intermediate + ((CH₃)₂CH-O⁻) Intermediate_2 Carbanion Intermediate Isopropoxide_2 ((CH₃)₂CH-O⁻) Product This compound Intermediate_2->Product + ((CH₃)₂CH-OH) Isopropoxide_3 ((CH₃)₂CH-O⁻) Isopropanol_2 ((CH₃)₂CH-OH)

Caption: Figure 1: Reaction Mechanism.

Materials and Equipment

Reagents
ReagentCAS No.Recommended PuritySupplier Example
2-Vinylpyridine (stabilized)100-69-6≥97%Sigma-Aldrich
2-Propanol (Isopropanol), anhydrous67-63-0≥99.5%Fisher Scientific
Sodium metal7440-23-5In oil, ≥99%Sigma-Aldrich
or Sodium isopropoxide683-60-3≥98%Thermo Fisher
Diethyl ether, anhydrous60-29-7≥99.7%VWR
Saturated NaHCO₃ solutionN/AACS GradePrepare in-house
Brine (Saturated NaCl solution)N/AACS GradePrepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9≥99.5%Acros Organics
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Schlenk line or balloon setup

  • Glass syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Critical Safety Precautions

This synthesis involves hazardous materials. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[7][8]

  • 2-Vinylpyridine: A flammable, toxic, and corrosive liquid that causes severe skin burns and eye damage.[7][8][9] It is a skin sensitizer and harmful if swallowed or inhaled.[5][8] 2-Vinylpyridine is prone to polymerization; it must be stored refrigerated and used with its inhibitor.[5][10] Avoid exposure to heat, light, and initiators.

  • Sodium Metal / Sodium Isopropoxide: Highly reactive and corrosive.[11][12] Reacts violently with water, releasing flammable hydrogen gas. Sodium isopropoxide is self-heating and may catch fire on exposure to moist air.[11] Handle exclusively under an inert, anhydrous atmosphere. Do not allow contact with water.[12]

  • Anhydrous Solvents: Diethyl ether and isopropanol are flammable. Keep away from ignition sources.

Emergency Preparedness: Ensure an appropriate fire extinguisher (Class D for sodium metal, ABC for solvents) and an emergency safety shower/eyewash station are immediately accessible.[8][11]

Detailed Experimental Protocol

This protocol assumes the in situ generation of the sodium isopropoxide catalyst. If using commercial sodium isopropoxide, skip to step 4.2 and add the solid powder to the anhydrous isopropanol under an inert atmosphere.

Caption: Figure 2: Experimental Workflow.

Catalyst Preparation (in situ)
  • Glassware Preparation: Ensure all glassware is oven-dried and assembled hot under a stream of dry nitrogen or argon to maintain an anhydrous environment.

  • Solvent Addition: Equip a 250 mL three-neck flask with a reflux condenser, a magnetic stir bar, and a rubber septum. Add 100 mL of anhydrous isopropanol via syringe.

  • Sodium Addition: Carefully cut small pieces of sodium metal (1.15 g, 50 mmol, 0.1 eq) and wash them in hexane to remove the mineral oil. Dry the pieces and add them one at a time to the stirring isopropanol.

    • Causality Note: This reaction is exothermic and produces hydrogen gas. Adding the sodium in small portions prevents an uncontrolled temperature increase and dangerous gas buildup. The reaction is complete when all the sodium has dissolved. This generates a ~0.5 M solution of sodium isopropoxide in isopropanol.

Reaction Execution
  • Reactant Addition: Place 2-vinylpyridine (52.5 g, 0.5 mol, 1.0 eq) in a 100 mL dropping funnel.

  • Slow Addition: Add the 2-vinylpyridine dropwise to the stirring sodium isopropoxide solution over 30-45 minutes. Maintain a gentle reflux by controlling the addition rate or using gentle heating.

    • Expertise Note: A slow, controlled addition is crucial to manage the exothermic nature of the Michael addition. A rapid addition can lead to a temperature spike, increasing the risk of 2-vinylpyridine polymerization and side-product formation.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 82 °C) and maintain for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is complete when the 2-vinylpyridine spot/peak is no longer visible.

Workup and Isolation
  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water with stirring.

    • Causality Note: This step neutralizes the remaining basic catalyst and prepares the mixture for extraction.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

    • Expertise Note: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining liquid is the crude this compound.

Purification
  • Vacuum Distillation: Purify the crude product by vacuum distillation. The product is expected to have a higher boiling point than 2-vinylpyridine (b.p. 158 °C at atm).[5] Collect the fraction at the appropriate temperature and pressure range. This is the most effective method for removing non-volatile impurities and unreacted starting material.

  • Column Chromatography: As an alternative, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Characterization and Data

Confirm the identity and purity of the final product using standard analytical techniques.

PropertyExpected Value/Observation
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) Pyridine ring protons (δ ~7.0-8.5 ppm), -CH₂-CH₂- bridge protons (triplets, δ ~2.8-3.8 ppm), -O-CH- proton (septet, δ ~3.6 ppm), -(CH₃)₂ protons (doublet, δ ~1.1 ppm)
¹³C NMR (CDCl₃) Signals for 5 aromatic carbons, 3 aliphatic carbons
Mass Spec (EI) [M]⁺ at m/z = 165
Purity (GC) >98% after distillation

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (moisture exposure).2. Insufficient reaction time or temperature.3. Loss of product during workup.1. Ensure strictly anhydrous conditions; use fresh sodium or sealed sodium isopropoxide.2. Increase reflux time and monitor by GC/TLC.3. Perform extractions carefully and ensure pH is neutral/basic before extraction.
Polymerization 1. Reaction temperature too high.2. Presence of radical initiators (e.g., air).3. 2-Vinylpyridine inhibitor removed.1. Maintain controlled, gentle reflux.2. Ensure an inert atmosphere throughout the reaction.3. Use 2-vinylpyridine as supplied with inhibitor.
Incomplete Reaction 1. Insufficient catalyst.2. Reaction time too short.1. Use the specified catalytic amount (5-10 mol%).2. Extend the reflux time until starting material is consumed.

References

  • Gravel, M., et al. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC - NIH. Retrieved from [Link]

  • McLaughlin, M. (n.d.). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β-alkoxy Carbonyls. Retrieved from [Link]

  • Gravel, M., et al. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-(2-isopropoxyethyl)pyridine, a valuable pyridine derivative with potential applications in pharmaceutical and agrochemical research.[1] The synthesis is approached via a two-step process commencing with the synthesis of the precursor, 2-(2-hydroxyethyl)pyridine, followed by a Williamson ether synthesis to introduce the isopropoxy group. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The causality behind experimental choices, safety protocols, and characterization methods are thoroughly discussed to ensure reproducibility and safety.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and unique chemical properties.[2] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. The target molecule, this compound, is an analogue of other alkoxyethylpyridines that have been explored as building blocks in the synthesis of more complex molecules.[1] This protocol details a reliable method for its laboratory-scale synthesis.

The synthetic strategy involves two key transformations:

  • Formation of 2-(2-hydroxyethyl)pyridine: This intermediate is synthesized from the condensation of 2-picoline (2-methylpyridine) with formaldehyde. This reaction is a well-established method for the hydroxymethylation of picolines.

  • Williamson Ether Synthesis: The hydroxyl group of 2-(2-hydroxyethyl)pyridine is then deprotonated with a strong base to form an alkoxide, which subsequently undergoes a nucleophilic substitution reaction with an isopropyl halide to yield the desired this compound.[3][4]

Physicochemical Properties and Safety Information

A thorough understanding of the properties of all chemicals is crucial for a successful and safe experiment.

Table 1: Physicochemical Data of Key Reagents and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-PicolineC₆H₇N93.13128-1290.944
Formaldehyde (37% in H₂O)CH₂O30.03~97~1.09
2-(2-Hydroxyethyl)pyridineC₇H₉NO123.15[5]114-116 / 9 mmHg1.093
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Decomposes1.396
2-BromopropaneC₃H₇Br122.9959-601.31
This compound (Predicted)C₁₀H₁₅NO165.23[6]Not AvailableNot Available
Safety Precautions
  • 2-Picoline: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Formaldehyde: Toxic by inhalation, in contact with skin, and if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction, genetic defects, and cancer.

  • 2-(2-Hydroxyethyl)pyridine: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage. Handle in an inert atmosphere (e.g., nitrogen or argon).

  • 2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol

Part A: Synthesis of 2-(2-Hydroxyethyl)pyridine

This procedure is adapted from established methods for the hydroxymethylation of picolines.[8]

Materials and Reagents:

  • 2-Picoline (≥98%)

  • Formaldehyde solution (37% in H₂O)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-picoline (46.6 g, 0.5 mol) and formaldehyde solution (44.5 mL, 0.6 mol, 37% in H₂O).

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Maintain reflux for 4 hours. The solution will turn from colorless to a pale yellow or amber color.

  • Workup - Acidification: After cooling to room temperature, transfer the reaction mixture to a 500 mL beaker and cautiously acidify to pH ~2 with concentrated hydrochloric acid. This step protonates the pyridine nitrogen, making it soluble in the aqueous phase and aiding in the separation from non-basic impurities.

  • Workup - Extraction: Transfer the acidified solution to a separatory funnel and wash with dichloromethane (3 x 50 mL) to remove any unreacted 2-picoline and non-polar byproducts. Discard the organic layers.

  • Workup - Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide solution until the pH is >10. This deprotonates the pyridinium ion, allowing the product to be extracted into an organic solvent.

  • Workup - Product Extraction: Extract the basic aqueous layer with dichloromethane (4 x 75 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-(2-hydroxyethyl)pyridine as a viscous oil.

  • Purification: Purify the crude product by vacuum distillation (lit. bp 114-116 °C at 9 mmHg) to obtain pure 2-(2-hydroxyethyl)pyridine.

Part B: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis.[4][9]

Materials and Reagents:

  • 2-(2-Hydroxyethyl)pyridine (from Part A)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Bromopropane (isopropyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen, add anhydrous DMF (100 mL).

  • Deprotonation: Add sodium hydride (2.4 g of 60% dispersion, 60 mmol) to the DMF. Stir the suspension at room temperature. Slowly add a solution of 2-(2-hydroxyethyl)pyridine (6.16 g, 50 mmol) in anhydrous DMF (20 mL) dropwise over 30 minutes. Hydrogen gas will evolve, so ensure adequate ventilation to the fume hood exhaust. Stir the mixture at room temperature for 1 hour after the addition is complete to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-bromopropane (7.38 g, 60 mmol) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and add deionized water (100 mL) and diethyl ether (100 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (3 x 50 mL) to remove DMF and inorganic salts, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Reaction Mechanism and Workflow Visualization

The Williamson ether synthesis proceeds via an SN2 mechanism.[4] The alkoxide ion, formed by the deprotonation of 2-(2-hydroxyethyl)pyridine, acts as a nucleophile and attacks the electrophilic carbon of 2-bromopropane, displacing the bromide leaving group.

It is important to note that a competing E2 elimination reaction can occur, where the alkoxide acts as a base, abstracting a proton from 2-bromopropane to form propene.[2][8] Using a polar aprotic solvent like DMF favors the SN2 pathway.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_part_a Part A: Synthesis of 2-(2-Hydroxyethyl)pyridine cluster_part_b Part B: Synthesis of this compound A_start 2-Picoline + Formaldehyde A_react Reflux (4h, 100-105°C) A_start->A_react A_workup Acidify (HCl) Wash (DCM) A_react->A_workup A_basify Basify (NaOH) A_workup->A_basify A_extract Extract (DCM) A_basify->A_extract A_dry Dry (MgSO4) & Concentrate A_extract->A_dry A_purify Vacuum Distillation A_dry->A_purify A_product Pure 2-(2-Hydroxyethyl)pyridine A_purify->A_product B_start 2-(2-Hydroxyethyl)pyridine + NaH in DMF A_product->B_start B_react Deprotonation (1h, RT) B_start->B_react B_add Add 2-Bromopropane (0°C to RT, 12-18h) B_react->B_add B_quench Quench (aq. NH4Cl) B_add->B_quench B_extract Extract (Diethyl Ether) B_quench->B_extract B_wash Wash (H2O, Brine) B_extract->B_wash B_dry Dry (Na2SO4) & Concentrate B_wash->B_dry B_purify Fractional Distillation B_dry->B_purify B_product Pure this compound

Caption: Workflow for the two-part synthesis of the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyridine ring protons, the ethyl chain protons, and the isopropyl group protons (a doublet and a septet). A comparison with the ¹H NMR spectrum of the starting material, 2-(2-hydroxyethyl)pyridine, will show the disappearance of the hydroxyl proton signal and the appearance of the isopropyl signals.[10]

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretching band (around 3300 cm⁻¹) present in the starting material and the presence of a C-O-C stretching band (around 1100 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (165.23 g/mol ).[6]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part A Incomplete reaction; Inefficient extraction.Increase reflux time; Ensure pH is strongly acidic/basic during workup; Use more portions for extraction.
Low yield in Part B Incomplete deprotonation; Competing E2 elimination.Ensure NaH is fresh and handled under inert conditions; Add 2-bromopropane at 0°C and maintain a moderate reaction temperature.
Product contaminated with starting material Incomplete reaction.Increase reaction time or use a slight excess of 2-bromopropane; Ensure efficient purification by fractional distillation.
Oily product that is difficult to purify Residual solvent (DMF).Ensure thorough washing of the organic layer with water during workup.

Conclusion

The protocol described in this application note provides a detailed and reliable method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this compound for further investigation in their respective fields. The principles of this synthesis are broadly applicable to the preparation of other alkoxyethylpyridine derivatives.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(2-hydroxyethyl) pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Propoxyethyl)pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). A. Elimination from 2-Bromopropane. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). elimination from 2-bromopropane to give propene. Retrieved from [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Pearson. (n.d.). When 2-bromopropane is treated with sodium ethoxide, propene is p.... Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-propyl-. Retrieved from [Link]

  • YouTube. (2020, November 17). Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • YouTube. (2025, December 8). Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.0: Introduction. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Aminoethyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Application Note: A Robust Strategy for the Chromatographic Purification of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a systematic approach to the chromatographic purification of 2-(2-Isopropoxyethyl)pyridine, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Addressing the inherent challenges associated with purifying basic pyridine derivatives, this document provides a robust, field-proven Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. We delve into the causal logic behind method development, from understanding the analyte's physicochemical properties to optimizing chromatographic parameters for maximal purity and recovery. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable purification workflow.

Introduction: The Challenge of Purifying Pyridine Derivatives

Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and specialty chemicals.[1][2] The compound this compound, with its pyridine core, presents a common yet significant purification challenge. The basic nitrogen atom in the pyridine ring (typical pKa ≈ 5-6) is prone to strong secondary ionic interactions with acidic residual silanol groups present on the surface of traditional silica-based stationary phases.[1][3] This interaction is a primary cause of significant peak tailing, poor resolution, and, in some cases, low sample recovery, complicating the isolation of the pure compound.

This application note provides a validated protocol that directly addresses these issues, enabling researchers to achieve high-purity this compound efficiently and reproducibly.

Analyte Properties & Chromatographic Implications

A successful purification strategy begins with a thorough understanding of the target molecule's properties. The selection of the chromatographic mode, stationary phase, and mobile phase is directly dictated by the physicochemical characteristics of this compound.

PropertyValueImplication for Chromatography
Molecular Formula C₁₀H₁₅NO-
Molecular Weight 165.23 g/mol [4]Influences loading capacity and detection.
Structure Pyridine ring with a 2-(isopropoxyethyl) substituentThe pyridine nitrogen imparts basicity and is a UV chromophore.
Predicted pKa ~5.3 (conjugate acid)[5]Critical. The compound's charge state is pH-dependent. At pH < 4, the pyridine nitrogen is fully protonated.
Predicted XlogP 1.5 - 1.6[4][6]Indicates moderate hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) chromatography.

Causality Behind Method Selection: The compound's moderate hydrophobicity (XlogP ~1.6) makes RP-HPLC the logical choice. However, its basicity is the dominant factor influencing method design. To achieve symmetrical peak shapes, it is imperative to control the ionization state of both the analyte and the stationary phase. By operating at a low mobile phase pH (e.g., 2.5-3.0), we achieve two critical goals:

  • Analyte Protonation: The pyridine nitrogen is consistently protonated, presenting a single, positively charged species to the stationary phase.

  • Silanol Suppression: The low pH protonates the acidic silanol groups (Si-OH) on the silica surface, neutralizing their negative charge and minimizing the strong ionic interactions that cause peak tailing.[3]

Purification Workflow and Method Development

A systematic workflow ensures a logical progression from the crude sample to the final, purified product. The following diagram outlines the key stages of the process.

Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & Purification cluster_post Phase 3: Post-Purification Crude Crude Sample (this compound) Solubility Solubility & Stability Test (Mobile Phase A/B Mix) Crude->Solubility Filtration Sample Filtration (0.45 µm PTFE) Solubility->Filtration Selection Column & Mobile Phase Selection (C18, Low pH) Filtration->Selection Inject Scouting Analytical Scouting Gradient (5-95% B) Selection->Scouting Optimization Gradient Optimization (Isocratic or Shallow Gradient) Scouting->Optimization ScaleUp Preparative Scale-Up & Fraction Collection Optimization->ScaleUp Analysis Purity Analysis of Fractions (Analytical HPLC) ScaleUp->Analysis Analyze Pooling Pool High-Purity Fractions Analysis->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Final Final Pure Compound Evaporation->Final

Caption: A systematic workflow for the purification of this compound.

Detailed Purification Protocol: Reverse-Phase HPLC

This protocol is optimized for high-purity isolation on both analytical and preparative scales.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV/Vis or Diode Array Detector (DAD).

  • Stationary Phase: High-purity, end-capped C18 silica column (e.g., Dimensions: 4.6 x 150 mm, 5 µm for analytical; 21.2 x 150 mm, 5 µm for preparative).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Formic Acid (FA), >98% purity

  • Sample Filtration: 0.45 µm PTFE syringe filters.

Chromatographic Conditions

The following parameters provide a robust starting point for purification.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min20.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nm[7]UV at 254 nm
Injection Volume 5-10 µL0.5-2.0 mL (concentration-dependent)
Scouting Gradient 10% to 90% B over 15 min10% to 90% B over 15 min
Optimized Gradient To be determined from scouting runTo be determined from scouting run
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • For 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water.

    • For 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a small volume of a solvent mixture that mimics the initial mobile phase conditions (e.g., 90:10 Water:ACN). A typical starting concentration for preparative runs is 20-50 mg/mL.

    • Ensure the sample is fully dissolved. If not, adjust the solvent composition or reduce the concentration.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.[8]

  • System Equilibration:

    • Install the appropriate column (analytical for scouting, preparative for purification).

    • Purge the pump lines with fresh mobile phases.

    • Equilibrate the column with the initial gradient conditions (e.g., 10% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Scouting and Optimization:

    • Perform an initial injection on the analytical column using the scouting gradient.

    • Identify the retention time of the target peak and assess its separation from impurities.

    • Based on the scouting run, optimize the gradient for the preparative scale. For instance, if the target elutes at 45% B, a shallower gradient from 35% to 55% B over 10-15 minutes will provide better resolution.

  • Preparative Run and Fraction Collection:

    • Switch to the preparative column and re-equilibrate the system.

    • Inject the filtered, concentrated crude sample.

    • Collect fractions based on the UV chromatogram, starting just before the target peak rises from the baseline and ending after it returns. Use narrow time windows or a peak-based fraction collector for best results.

  • Post-Purification Analysis and Work-up:

    • Analyze small aliquots of the collected fractions using the analytical HPLC method to determine their purity.

    • Combine the fractions that meet the desired purity specification (>98%, for example).

    • Remove the acetonitrile and water via rotary evaporation. Note: The formic acid will form a salt with the basic pyridine; a subsequent liquid-liquid extraction with a base (e.g., NaHCO₃ solution) and an organic solvent (e.g., ethyl acetate) may be necessary to isolate the free base.

Troubleshooting Common Issues

Peak tailing and poor resolution are the most common problems when purifying pyridine compounds.[3]

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing 1. Strong interaction with residual silanols.[3] 2. Mobile phase pH is too high (>4). 3. Column is old or of low quality.1. Ensure mobile phase pH is low (~2.5-3.0) by confirming the 0.1% formic acid concentration. 2. Switch to a modern, high-purity, end-capped C18 column known for good peak shape with bases.[3]
Poor Resolution 1. Gradient is too steep. 2. Column is overloaded. 3. Insufficient column efficiency.1. Decrease the gradient slope around the elution point of the target compound. 2. Reduce the injection mass/volume. 3. Switch to a column with smaller particles (e.g., 3 µm) or a longer length.[3]
Low Recovery 1. Irreversible adsorption of the compound onto the column. 2. Compound degradation under acidic conditions.1. First, ensure the method is working with an analytical injection. If recovery is still low on a preparative scale, consider a different stationary phase (e.g., polymer-based). 2. Perform a stability test of the compound in the mobile phase overnight. If degradation occurs, a less acidic mobile phase with a pH-stable column (e.g., hybrid silica) may be required.[3]
High Backpressure 1. Column or system frit is clogged. 2. Buffer precipitation (unlikely with FA, but possible with phosphates).1. Ensure the sample is filtered before injection. 2. Reverse and flush the column with a strong solvent (follow manufacturer's guidelines).

Conclusion

The successful chromatographic purification of this compound hinges on a targeted strategy to mitigate the adverse effects of its basic nitrogen. By employing a modern, end-capped C18 stationary phase and a low-pH mobile phase containing formic acid, undesirable silanol interactions can be effectively suppressed. This approach leads to symmetrical peak shapes, improved resolution, and high recovery. The detailed protocol and troubleshooting guide provided herein constitute a comprehensive and reliable methodology for obtaining this compound with high purity, suitable for the stringent requirements of research and development.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Propoxyethyl)pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H15NO). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Isopropoxyethyl)pyridine is a heterocyclic organic compound with potential applications in pharmaceutical and chemical industries as a synthetic intermediate or a functional molecule. Accurate and reliable quantification of this compound is paramount for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), developed and validated in accordance with international guidelines to ensure data integrity and reproducibility.

The methodologies described herein are intended for researchers, scientists, and drug development professionals. The protocols are designed to be robust and can be adapted to various sample matrices with appropriate validation.

Physicochemical Properties of this compound (Predicted)

A thorough understanding of the analyte's properties is crucial for method development. While experimental data for this specific molecule is not widely available, its structure allows for the prediction of key physicochemical properties that inform the choice of analytical techniques.

PropertyPredicted Value/CharacteristicRationale for Analytical Method Selection
Molecular Formula C₁₀H₁₅NO-
Molecular Weight 165.23 g/mol Suitable for both GC and HPLC analysis.
Boiling Point Estimated ~220-240 °CSufficiently volatile for GC analysis, especially with a heated injector.
Polarity Moderately polarThe pyridine ring imparts polarity, while the isopropoxyethyl chain adds non-polar character. This dual nature makes it amenable to reverse-phase HPLC.
Solubility Soluble in a wide range of organic solvents (e.g., methanol, acetonitrile, dichloromethane) and moderately soluble in water.This broad solubility provides flexibility in choosing solvents for sample preparation and mobile phases for HPLC.
UV Absorbance Expected UV λmax ~260 nmThe pyridine ring is a chromophore, allowing for sensitive detection using a UV-Vis detector in HPLC.

I. High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reverse-phase HPLC with UV detection is the recommended primary method for the quantification of this compound in solution, particularly for non-volatile sample matrices or when high sensitivity is required.[1]

Rationale for Method Selection

The moderate polarity of this compound makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[2] The presence of the UV-active pyridine ring allows for straightforward and sensitive detection.[3]

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%) or Phosphoric acid (0.1%)

  • This compound reference standard (purity >99%)

  • Sample diluent: Typically a mixture of water and acetonitrile (e.g., 50:50 v/v).

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileIsocratic or gradient elution can be used. A typical starting condition is 60% A and 40% B. Formic acid is used to improve peak shape and is mass spectrometry compatible.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLCan be optimized based on sample concentration and instrument sensitivity.
Detection Wavelength 260 nmCorresponds to the expected absorbance maximum of the pyridine moiety.
Run Time 10 minutes (or until the analyte has eluted and the baseline is stable)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the sample diluent to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reference Standard Weighing C Stock Solution Preparation A->C B Sample Dilution E Sample Filtration (0.45 µm) B->E D Calibration Curve Standards C->D F HPLC Injection D->F J Calibration Curve Generation (Linear Regression) D->J E->F G Chromatographic Separation (C18) F->G H UV Detection (260 nm) G->H I Peak Integration H->I I->J K Quantification of Analyte J->K GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reference Standard & IS Weighing C Stock Solution Preparation A->C B Sample Dilution & IS Addition E GC Injection (Split Mode) B->E D Calibration Curve Standards C->D D->E F Vaporization & Separation E->F G FID Detection F->G H Peak Area Ratio Calculation (Analyte/IS) G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J

Sources

Application Notes & Protocols: 2-(2-Isopropoxyethyl)pyridine as a Versatile Ligand in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-(2-isopropoxyethyl)pyridine, a member of the pyridine alkoxide ("pyalk") class of ligands. These ligands have garnered significant interest in organometallic chemistry and catalysis due to their unique electronic properties and strong coordination abilities.[1] This document details the synthesis of the ligand, its coordination chemistry, and provides a validated protocol for its application in palladium-catalyzed C-O cross-coupling reactions, a crucial transformation in pharmaceutical and materials science.[2] The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this ligand scaffold for the development of novel and efficient catalytic systems.

Introduction: The Rationale for Pyridine Alkoxide Ligands

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis, prized for their thermal stability and tunable electronic and steric properties.[3] The pyridine alkoxide subclass, to which this compound belongs, offers a distinct advantage through its bidentate, monoanionic coordination motif.

Key Features:

  • Dual Donor Behavior: The ligand coordinates to a metal center via two distinct atoms: the pyridine nitrogen and the alkoxide oxygen. The nitrogen atom acts as a neutral, L-type donor, contributing a lone pair of electrons. In contrast, the deprotonated alkoxide oxygen serves as an anionic, X-type ligand, which neutralizes the charge of the metal center.[1] This dual L/X character is crucial for modulating the electronic environment of the metal, influencing its reactivity and stabilizing catalytic intermediates.[1]

  • Electronic Tunability: The pyridine ring's electronics can be modified with electron-donating or electron-withdrawing groups, allowing for fine-tuning of the catalyst's performance.[3][4] The alkoxide side chain also contributes to the ligand's steric profile, which can influence substrate approach and reaction selectivity.

  • Enhanced Stability: The chelate effect provided by the bidentate coordination enhances the stability of the resulting metal complexes, which is particularly beneficial for maintaining catalyst integrity under demanding reaction conditions.

These characteristics make pyridine alkoxide ligands like this compound highly effective in a range of catalytic transformations, including oxidation reactions and cross-coupling processes.[1][2]

Ligand Synthesis: A Step-by-Step Protocol

The synthesis of this compound is readily achieved via a Williamson ether synthesis, a robust and well-established method. The protocol starts from the commercially available 2-(2-hydroxyethyl)pyridine.[5]

Workflow for Ligand Synthesis

cluster_start Starting Materials cluster_reaction Reaction & Workup SM1 2-(2-Hydroxyethyl)pyridine Deprotonation Deprotonation in THF SM1->Deprotonation SM2 Sodium Hydride (NaH) SM2->Deprotonation SM3 2-Bromopropane Alkylation Nucleophilic Substitution SM3->Alkylation Deprotonation->Alkylation Forms Sodium Alkoxide Quench Aqueous Quench Alkylation->Quench Crude Product Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product Yield: 85-95%

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvent.

Table 1: Reagents and Materials for Ligand Synthesis

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
2-(2-Hydroxyethyl)pyridineC₇H₉NO123.152.46 g20.0
Sodium Hydride (60% in mineral oil)NaH24.000.88 g22.0
2-BromopropaneC₃H₇Br122.992.71 g (2.0 mL)22.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O-100 mL-
Saturated NH₄Cl (aq)NH₄Cl-50 mL-
Ethyl AcetateC₄H₈O₂-150 mL-
BrineNaCl (aq)-50 mL-
Anhydrous MgSO₄MgSO₄-~5 g-

Procedure:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (0.88 g, 22.0 mmol, 1.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous THF (60 mL) via cannula or syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-(2-hydroxyethyl)pyridine (2.46 g, 20.0 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the stirred NaH suspension over 20 minutes.

    • Causality Insight: The slow addition is crucial to control the evolution of hydrogen gas produced during the deprotonation of the alcohol.

  • Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodium alkoxide should be complete.

  • Alkylation: Cool the mixture back to 0 °C. Add 2-bromopropane (2.0 mL, 22.0 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Self-Validation/Characterization:

  • Expected Yield: 85-95%.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the isopropoxy group (a septet around 3.6 ppm and a doublet around 1.2 ppm) and the disappearance of the hydroxyl proton from the starting material.

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺ (C₁₀H₁₅NO, Expected: 166.1226).[6]

Application in Catalysis: Palladium-Catalyzed C-O Cross-Coupling

The formation of aryl ethers via C-O cross-coupling is a cornerstone of modern synthesis. However, these reactions can be challenging, often requiring harsh conditions. The development of new ligands is critical to achieving high efficiency under milder conditions.[2] The this compound ligand is well-suited for this transformation, as the pyridine moiety can coordinate to the palladium center, while the alkoxide can facilitate key steps in the catalytic cycle.

Catalytic Cycle for C-O Cross-Coupling

G Pd0 Pd(0)L OA_complex Ar-Pd(II)-X L Pd0->OA_complex Oxidative Addition (Ar-X) Alkoxide_complex Ar-Pd(II)-OR' L OA_complex->Alkoxide_complex Ligand Exchange (R'-OH, Base) Alkoxide_complex->Pd0 Reductive Elimination Product_complex Ar-O-R' Alkoxide_complex->Product_complex

Caption: Proposed catalytic cycle for Pd-catalyzed C-O cross-coupling.[2][7]

Protocol: Coupling of 4-Chlorotoluene with Benzyl Alcohol

This protocol describes the in situ generation of the palladium catalyst followed by the cross-coupling reaction.

Table 2: Reagents and Materials for Catalytic Reaction

Reagent/MaterialRoleMolar Mass ( g/mol )AmountMoles (mmol)
4-ChlorotolueneElectrophile126.58127 mg1.0
Benzyl AlcoholNucleophile108.14162 mg (0.156 mL)1.5
Pd(OAc)₂Pre-catalyst224.494.5 mg0.02 (2 mol%)
This compoundLigand165.237.3 mg0.044 (4.4 mol%)
NaOt-BuBase96.10144 mg1.5
Anhydrous TolueneSolvent-5.0 mL-

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk tube under argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and this compound (7.3 mg, 0.044 mmol).

  • Solvent and Reagents: Add anhydrous toluene (3.0 mL), followed by 4-chlorotoluene (127 mg, 1.0 mmol) and benzyl alcohol (0.156 mL, 1.5 mmol).

  • Base Addition: Add sodium tert-butoxide (144 mg, 1.5 mmol).

    • Causality Insight: The base is added last to prevent premature decomposition of the catalyst or reaction with the alcohol before the aryl halide is present. NaOt-Bu is a strong, non-nucleophilic base suitable for deprotonating the alcohol to form the active nucleophile.

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C with vigorous stirring for 18 hours.

  • Monitoring: The reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate the product, 1-(benzyloxy)-4-methylbenzene.

Self-Validation/Characterization:

  • ¹H NMR: Compare the spectrum of the purified product with literature data to confirm its identity.

  • GC-MS: Determine the conversion of the starting material and the purity of the product.

Mechanistic Considerations & The Role of the Ligand

The accepted mechanism for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) cycle.[7]

  • Oxidative Addition: The active Pd(0)L species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]L.

  • Ligand Exchange: The base deprotonates the alcohol (R'-OH), forming an alkoxide (R'O⁻). This alkoxide displaces the halide on the palladium center to give [Ar-Pd(II)-OR']L.

  • Reductive Elimination: This is often the rate-determining step.[2] The aryl and alkoxide groups couple, forming the C-O bond of the product (Ar-OR') and regenerating the Pd(0)L catalyst.

The this compound ligand is proposed to facilitate this cycle by:

  • Stabilizing Pd(0): The bidentate nature of the ligand can stabilize the coordinatively unsaturated Pd(0) species, preventing catalyst decomposition.

  • Promoting Reductive Elimination: The electronic properties imparted by the pyridine and alkoxide donors can influence the electron density at the palladium center, potentially lowering the energy barrier for the crucial reductive elimination step.

Troubleshooting

Table 3: Troubleshooting Guide for C-O Cross-Coupling

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen contamination).Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Insufficiently strong base.Use a stronger base like KHMDS or LiHMDS.
Deactivated aryl halide.For electron-rich aryl chlorides, increase temperature, catalyst loading, or switch to a more active aryl bromide.[2]
Side Product Formation β-hydride elimination from the palladium alkoxide intermediate.Use a ligand with a different steric profile. Ensure the base is not sterically hindered to the point of promoting elimination.
Homocoupling of the aryl halide.Lower the reaction temperature; check the purity of the Pd precursor.
Poor Reproducibility Inconsistent quality of base (e.g., NaOt-Bu can degrade upon exposure to air).Use a freshly opened bottle of base or a freshly prepared solution.

Conclusion

This compound represents a highly versatile and accessible ligand from the pyridine alkoxide family. Its straightforward synthesis and favorable electronic and coordinating properties make it a valuable tool for developing robust catalytic systems. The detailed protocols provided herein for its synthesis and application in palladium-catalyzed C-O cross-coupling demonstrate its practical utility. By understanding the underlying mechanistic principles and the causal relationships in the experimental design, researchers can effectively adapt and optimize these methods for a wide array of synthetic challenges in drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 112444, 2-(2-Propoxyethyl)pyridine. Retrieved from [Link].

  • Tang, S., et al. (2024). Copper-Catalyzed C4-selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts. ResearchGate. Available at: [Link].

  • Seton Hall University (n.d.). Synthesis and Characterization of Pyridine Alkoxide-Ligated Metal Complexes. DigitalCommons@SHU. Available at: [Link].

  • Choudhary, K., et al. (n.d.). Mechanistic studies and proposed mechanism. ResearchGate. Available at: [Link].

  • PubChemLite (2025). This compound (C10H15NO). Retrieved from [Link].

  • TCU Digital Repository (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Available at: [Link].

  • Gurung, S. K., et al. (2015). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. ACS Publications. Available at: [Link].

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link].

  • Schubert, U. S., et al. (2020). Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade. Wiley Online Library. Available at: [Link].

  • Kumar, A., & Kumar, V. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Strieth-Kalthoff, F., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. National Institutes of Health. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link].

  • MacInnis, T. D., & Le, D. N. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link].

  • Organic Chemistry Portal (n.d.). Pyridine synthesis. Retrieved from [Link].

  • Hartwig, J. F., et al. (2012). Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. PubMed. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link].

  • Gierczyk, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link].

Sources

The Strategic Role of 2-(2-Isopropoxyethyl)pyridine in Designing Advanced Organometallic Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of 2-(2-isopropoxyethyl)pyridine in the synthesis of organometallic complexes. We delve into the nuanced coordination chemistry of this versatile ligand, highlighting the strategic importance of its hemilabile ether functionality. This document provides not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis and characterization of a representative palladium(II) complex, offering a robust starting point for further exploration in catalysis and materials science.

Introduction: The Unique Proposition of this compound as a Ligand

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to tailoring the properties of the resulting metal complexes. Pyridine and its derivatives have long been mainstays, offering robust coordination to a wide array of metal centers.[1] this compound distinguishes itself through a sophisticated bifunctional design: a classic pyridine nitrogen for strong σ-donation and a pendant isopropoxyethyl arm. This seemingly simple structural modification introduces the concept of hemilability , a critical feature for catalytic applications.

The term "hemilabile" refers to a ligand that possesses both a strong, anchoring donor group (the pyridine nitrogen) and a weaker, dissociable donor group (the ether oxygen).[2][3] This dual nature allows the ligand to reversibly open its chelate ring, creating a vacant coordination site on the metal center.[3][4] This transient vacant site is crucial for substrate binding and subsequent catalytic transformation. The isopropoxy group, with its moderate steric bulk and electron-donating character, finely tunes the electronic and steric environment of the metal center, influencing both the stability of the complex and its reactivity.

The Principle of Hemilability in Catalysis

The catalytic utility of complexes bearing hemilabile ligands like this compound stems from their ability to balance stability and reactivity.[2] A stable complex is necessary to prevent catalyst decomposition under reaction conditions, while a certain degree of lability is required to allow for the coordination and activation of substrates.

The workflow below illustrates the fundamental role of hemilability in a generic catalytic cycle.

Hemilability_in_Catalysis A Resting State (Chelated) B Substrate Binding (Open Coordination Site) A->B Ether arm dissociation C Product Formation B->C Catalytic Transformation D Catalyst Regeneration C->D Product Release D->A Re-coordination of Ether Arm

Figure 1: Generalized catalytic cycle enabled by a hemilabile ligand.

This dynamic behavior is particularly advantageous in reactions such as cross-coupling, hydrogenation, and carbonylation, where the creation of a vacant site for oxidative addition or substrate coordination is a key mechanistic step.[5][6]

Synthesis of a Representative Organometallic Complex: [PdCl₂(κ²-N,O-2-(2-isopropoxyethyl)pyridine)]

This section provides a detailed, self-validating protocol for the synthesis of a palladium(II) complex with this compound. The choice of palladium is predicated on its extensive use in catalysis.[5][7] The protocol is adapted from established methods for the synthesis of similar palladium-pyridine complexes.[8]

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercial>97%Store under inert atmosphere
Palladium(II) chloride (PdCl₂)Commercial99.9%Hygroscopic, handle in a glovebox
Acetonitrile (MeCN)Anhydrous>99.8%Use freshly distilled or from a solvent purification system
Diethyl etherAnhydrous>99.5%
Step-by-Step Synthesis Protocol

Rationale for Precursor Selection: Palladium(II) chloride is a common and convenient starting material for the synthesis of palladium(II) complexes. However, its low solubility in many organic solvents necessitates its conversion to a more soluble adduct. Here, we utilize the formation of the bis(acetonitrile)palladium(II) chloride complex in situ, which is highly reactive towards ligand substitution.

  • Preparation of the Palladium Precursor Solution:

    • In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) chloride (177.3 mg, 1.0 mmol).

    • Add anhydrous acetonitrile (20 mL).

    • Stir the suspension at room temperature for 1 hour. The deep brown solution of [PdCl₂(MeCN)₂] will form.

  • Ligand Addition:

    • In a separate vial, dissolve this compound (165.2 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).

    • Using a syringe, add the ligand solution dropwise to the stirred palladium precursor solution at room temperature.

  • Reaction and Precipitation:

    • Upon addition of the ligand, a color change and the formation of a precipitate are typically observed.

    • Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reaction.

  • Isolation and Purification:

    • Reduce the volume of the solvent to approximately 5 mL under vacuum.

    • Add anhydrous diethyl ether (20 mL) to the mixture to induce further precipitation of the product.

    • Isolate the solid product by filtration using a Schlenk filter cannula or in a glovebox.

    • Wash the collected solid with two portions of anhydrous diethyl ether (10 mL each) to remove any unreacted starting materials.

    • Dry the yellow solid product under high vacuum for several hours.

Expected Yield and Characterization
  • Yield: Typically >85%

  • Appearance: Yellow powder

  • Characterization: The identity and purity of the synthesized complex should be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR (CDCl₃)- Downfield shift of the pyridine proton signals upon coordination to the palladium center. - Broadening or shifting of the isopropoxyethyl proton signals, indicating coordination of the ether oxygen.
¹³C NMR (CDCl₃)- Shifts in the carbon signals of the pyridine ring and the isopropoxyethyl side chain upon coordination.
FT-IR (ATR)- Characteristic shifts in the C=N and C=C stretching vibrations of the pyridine ring (typically to higher wavenumbers) upon coordination.[9] - Appearance of new bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations.
Elemental Analysis - The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the molecular formula C₁₀H₁₅Cl₂NOPd.

Structural Elucidation and Coordination Behavior

The coordination of this compound to a metal center can occur in several modes, primarily dictated by the reaction conditions and the electronic properties of the metal.

Coordination_Modes cluster_0 Monodentate (N-coordination) cluster_1 Bidentate (N,O-chelation) M0 M N0 N M0->N0 Strong Bond O0 O M1 M N1 N M1->N1 O1 O M1->O1

Sources

The Strategic Role of 2-(2-Isopropoxyethyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the Untapped Potential of Alkoxyethyl Side Chains

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved therapeutics.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets and imparting favorable pharmacokinetic properties.[1] While extensive functionalization of the pyridine core has been explored, the strategic incorporation of specific side chains remains a fertile ground for innovation. This guide focuses on 2-(2-isopropoxyethyl)pyridine, a seemingly simple yet powerful building block. The introduction of the isopropoxyethyl moiety at the 2-position offers a unique combination of modulated polarity, steric influence, and metabolic stability, making it a valuable synthon for contemporary drug discovery programs.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the synthesis of this compound but also explores its application as a key intermediate in the design of novel therapeutics, with a particular focus on the burgeoning field of epigenetic modulation.

Diagram: The Molecular Structure of this compound

Caption: Chemical structure of this compound.

Synthesis Protocol: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a robust two-step process, beginning with the readily available starting material, 2-picoline. This protocol is designed for scalability and high fidelity, ensuring a reliable supply of the target intermediate.

Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine

This initial step involves the condensation of 2-picoline with formaldehyde. Traditional methods often suffer from long reaction times and low conversion rates.[2] The protocol outlined below is an optimized procedure that enhances efficiency.

Reaction Scheme:

Step 1 Synthesis 2-Picoline 2-Picoline 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine 2-Picoline->2-(2-Hydroxyethyl)pyridine 1. Formaldehyde 2. Organic Base (e.g., Triethylenediamine) 3. Pressure (2-8 MPa), Heat (200-230 °C)

Caption: Synthesis of 2-(2-Hydroxyethyl)pyridine from 2-picoline.

Protocol:

  • Reactor Setup: To a high-pressure stainless-steel autoclave reactor, add 2-methylpyridine (1.0 eq), formaldehyde (37% aqueous solution, 1.2 eq), and triethylenediamine (0.1 eq) as the organic base catalyst.[2] The use of an organic base under pressure significantly shortens reaction times compared to older methods using acid catalysts.[2]

  • Reaction Conditions: Seal the reactor and pressurize with nitrogen to 2 MPa. Begin stirring and heat the mixture to 220°C. The internal pressure will increase; maintain the pressure between 4-5 MPa for 2 hours.[3]

  • Work-up and Purification: Cool the reactor to room temperature and cautiously vent the pressure. Transfer the reaction mixture to a round-bottom flask. The product is isolated by vacuum distillation. Unreacted 2-methylpyridine will distill first, followed by the desired product, 2-(2-hydroxyethyl)pyridine.

  • Characterization: The purified product should be a clear, colorless to pale yellow liquid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

ParameterExpected Value
Boiling Point ~110-112 °C at 15 mmHg
Purity (GC) >98%
Yield 70-80%
Step 2: Williamson Ether Synthesis to Yield this compound

This classic yet highly effective reaction converts the hydroxyl group of the precursor into the target isopropoxy ether. The Williamson ether synthesis is an S_N2 reaction involving an alkoxide nucleophile and an alkyl halide.[4]

Reaction Scheme:

Step 2 Synthesis 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine This compound This compound 2-(2-Hydroxyethyl)pyridine->this compound 1. NaH, THF (anhydrous) 2. 2-Bromopropane

Caption: Williamson ether synthesis of the target compound.

Protocol:

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-(2-hydroxyethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide, which is a much stronger nucleophile than the starting alcohol.[5] The reaction is performed at 0°C to control the exothermic reaction and the evolution of hydrogen gas.

  • Etherification: After the addition of NaH is complete and hydrogen evolution has ceased (typically 30-60 minutes), add 2-bromopropane (1.5 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Cautiously quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The final product, this compound, will be a colorless oil. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Purity (¹H NMR) >95%
Yield 75-85%

Application Note: this compound as a Key Building Block for BET Bromodomain Inhibitors

Background: The Therapeutic Promise of BET Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription.[6] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters.[6] Dysregulation of BET protein activity is implicated in a wide range of diseases, most notably cancer and inflammatory conditions. Consequently, the development of small molecule inhibitors of BET bromodomains has become a major focus of modern drug discovery.[7]

Pharmacophore Analysis and the Role of the Pyridyl Ether Moiety

Many potent BET inhibitors, such as the clinical candidate Molibresib (GSK525762A), feature a core heterocyclic system that occupies the acetyl-lysine binding pocket of the bromodomain. The design of these inhibitors often incorporates a substituted pyridine or similar heterocycle. The this compound moiety is an excellent candidate for incorporation into novel BET inhibitor scaffolds for several reasons:

  • Vector for Diversity: The pyridine nitrogen can be used as a point of attachment for other pharmacophoric elements or can interact with key residues in the binding pocket.

  • Modulation of Physicochemical Properties: The isopropoxyethyl side chain provides a balance of lipophilicity and polarity, which can be fine-tuned to optimize solubility, cell permeability, and metabolic stability.

  • Steric Influence: The branched isopropoxy group can provide beneficial steric interactions within the binding site, potentially enhancing potency and selectivity.

Workflow: Design and Synthesis of a Novel BET Inhibitor Analog

This section outlines a workflow for utilizing this compound in the synthesis of a novel BET inhibitor analog, demonstrating its utility as a versatile intermediate.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization A Pharmacophore Modeling (Based on known BET inhibitors) B Design Novel Scaffold (Incorporate this compound) A->B C Synthetic Route Planning B->C D Synthesis of Analog Library C->D E Biochemical Assay (e.g., AlphaScreen, FRET) D->E Test Analogs F Cell-based Assays (e.g., Proliferation, Target Engagement) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->B Iterative Design H Lead Optimization G->H

Caption: Workflow for the development of BET inhibitors.

Exemplary Synthetic Step:

A common strategy in the synthesis of BET inhibitors involves the coupling of a heterocyclic core with a substituted aniline or phenol. This compound can be first functionalized, for example, by halogenation, to prepare it for a cross-coupling reaction.

Protocol: Palladium-Catalyzed Cross-Coupling

  • Halogenation of the Pyridine Ring: Synthesize 4-bromo-2-(2-isopropoxyethyl)pyridine from this compound using an appropriate brominating agent (e.g., NBS).

  • Suzuki Coupling:

    • To a degassed solution of 4-bromo-2-(2-isopropoxyethyl)pyridine (1.0 eq) and a suitable boronic acid or ester partner (1.2 eq) in a solvent mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

    • Heat the reaction mixture under an inert atmosphere at 90-100°C until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

This cross-coupling reaction allows for the rapid generation of a library of analogs with diverse substituents, which can then be screened for their ability to inhibit BET bromodomains. The isopropoxyethyl group in these analogs is hypothesized to occupy a hydrophobic pocket adjacent to the primary binding site, contributing to overall binding affinity and influencing the pharmacokinetic profile of the molecule.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its efficient, two-step synthesis from inexpensive starting materials makes it an attractive intermediate for both small-scale and large-scale applications. As demonstrated in the context of BET bromodomain inhibitors, the unique physicochemical properties conferred by the isopropoxyethyl side chain can be strategically leveraged to design novel therapeutic agents with improved potency, selectivity, and drug-like properties. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising synthon in their drug discovery endeavors.

References

  • (Referenced implicitly, general knowledge)
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4765-4772. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

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  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(1), 10-33. Available at: [Link]

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  • Design and Characterization of Bivalent BET Inhibitors. Nature Chemical Biology, 13(5), 486-493. Available at: [Link]

  • CN111995566B - Synthesis method of 2-hydroxyethyl pyridine. Google Patents.
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  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 26(11), 3171. Available at: [Link]

  • (Referenced implicitly, general knowledge)
  • (Referenced implicitly, general knowledge)
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  • (Referenced implicitly, general knowledge)
  • CN111995566B - Synthesis method of (2-hydroxyethyl)pyridine. Google Patents.

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The Strategic deployment of 2-(2-Isopropoxyethyl)pyridine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the pursuit of molecular complexity from simple, readily accessible starting materials is a paramount objective. Among the vast arsenal of synthetic tools, the strategic use of directing groups to achieve site-selective C-H functionalization has emerged as a particularly powerful strategy. This Application Note delves into the utility of 2-(2-Isopropoxyethyl)pyridine, a valuable heterocyclic building block, with a focus on its role in facilitating complex molecular constructions, particularly through directed C-H activation. Its unique structural features not only enable precise control over reactivity but also offer pathways to a diverse range of functionalized molecules relevant to the pharmaceutical and materials science sectors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application. This compound is a liquid at room temperature, and its key properties are summarized in the table below.

PropertyValueSource
CAS Number 70644-45-0[1][2][3][4]
Molecular Formula C₁₀H₁₅NO[1][3][5]
Molecular Weight 165.23 g/mol [1][4]
Appearance Liquid[2]
SMILES CC(C)OCCC1=CC=CC=N1[5]
InChIKey PFQFWWAQORECNJ-UHFFFAOYSA-N[5]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed during handling.

Core Application: A Directing Group in Palladium-Catalyzed C-H Functionalization

The pyridine moiety is a well-established and effective directing group in transition metal-catalyzed C-H activation reactions.[6] The nitrogen atom's lone pair of electrons can coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds, thereby enabling their selective functionalization. The 2-(2-isopropoxyethyl) substituent in the titular compound provides a flexible chain that allows for the formation of a stable, sterically accessible palladacycle intermediate, which is crucial for high efficiency and selectivity in C-H activation processes.

Mechanistic Insights

The generally accepted mechanism for palladium-catalyzed C-H activation directed by a pyridine group involves several key steps. The catalytic cycle is initiated by the coordination of the pyridine nitrogen to a palladium(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, leading to the formation of a five-membered palladacycle. This palladacycle is a key intermediate that subsequently reacts with a coupling partner (e.g., an aryl halide, an alkene, or an alkyne) in a sequence of oxidative addition, migratory insertion, and reductive elimination steps to afford the functionalized product and regenerate the active palladium catalyst.

C_H_Activation_Mechanism cluster_catalyst_activation Catalyst Activation & Coordination cluster_CH_activation C-H Activation cluster_functionalization Functionalization Pd(OAc)2 Pd(OAc)₂ Coordination Coordination Complex Pd(OAc)2->Coordination Coordination Substrate This compound Substrate Substrate->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle -HOAc Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Coupling_Partner Coupling Partner (e.g., R-X) Coupling_Partner->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Pd(OAc)2 Catalyst Regeneration Product Functionalized Product Reductive_Elimination->Product caption Figure 1: Generalized mechanism for Pd-catalyzed C-H activation.

Figure 1: Generalized mechanism for Pd-catalyzed C-H activation.

Protocol: Palladium-Catalyzed Ortho-Arylation of a Benzyl Ether Directed by this compound

This protocol describes a representative procedure for the ortho-arylation of a benzyl ether substrate where the this compound moiety serves as the directing group.

Materials
  • Benzyl ether substrate bearing the this compound directing group

  • Aryl bromide (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Experimental Workflow

Experimental_Workflow start Start: Assemble Reaction step1 To a flame-dried Schlenk flask, add: - Substrate (1.0 mmol) - Aryl bromide (1.2 mmol) - Pd(OAc)₂ (0.05 mmol, 5 mol%) - K₂CO₃ (2.0 mmol) start->step1 step2 Evacuate and backfill the flask with inert gas (3 cycles). step1->step2 step3 Add anhydrous DMF (5 mL) via syringe. step2->step3 step4 Heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours. step3->step4 step5 Monitor reaction progress by TLC or GC-MS. step4->step5 step6 Cool the reaction to room temperature. step5->step6 step7 Quench with water and extract with ethyl acetate (3 x 20 mL). step6->step7 step8 Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. step7->step8 step9 Purify the crude product by flash column chromatography on silica gel. step8->step9 end End: Characterize Product step9->end caption Figure 2: Step-by-step workflow for ortho-arylation.

Figure 2: Step-by-step workflow for ortho-arylation.

Causality Behind Experimental Choices
  • Palladium(II) acetate: A common and effective palladium precursor for C-H activation catalysis.

  • Potassium carbonate: Acts as a base to facilitate the deprotonation step in the C-H activation process.

  • Anhydrous DMF: A polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Inert atmosphere: Prevents the oxidation of the palladium catalyst and other sensitive reagents.

  • Elevated temperature: Provides the necessary activation energy for the C-H bond cleavage and subsequent catalytic steps.

Applications in Drug Development and Beyond

The strategic functionalization of molecules using directing groups like this compound is of significant interest in drug discovery and development. This methodology allows for the late-stage modification of complex molecular scaffolds, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. For instance, the pyridine motif is a common feature in many pharmaceuticals, and the ability to selectively introduce substituents can profoundly impact a molecule's biological activity.[7] The use of 2-(2-propoxyethyl)pyridine as an intermediate has been linked to the synthesis of compounds such as Azelastine Hydrochloride, an antihistamine, highlighting its relevance in the pharmaceutical industry.[2]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its primary application as a directing group in palladium-catalyzed C-H functionalization provides a powerful tool for the regioselective construction of complex organic molecules. The principles and protocols outlined in this application note serve as a guide for researchers and scientists to harness the synthetic potential of this important heterocyclic compound in their own research endeavors, from fundamental methodology development to the synthesis of novel therapeutic agents and advanced materials.

References

  • PubChem. 2-(2-Propoxyethyl)pyridine. National Center for Biotechnology Information. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

  • This compound (C10H15NO). PubChemLite. [Link]

  • Pyridine, 2-(2-propoxyethyl)- - Substance Details - SRS | US EPA. [Link]

  • C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]

  • Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. PubMed. [Link]

  • Synthesis of pharmaceutically useful pyridine derivatives.
  • 2-(2-Hydroxyethyl)pyridine. PubChem. [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]

  • Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Pyridines. (n.d.).
  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • scientific letter. Atlanchim Pharma. [Link]

  • Pyridine. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. [Link]

  • Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. ChemRxiv. [Link]

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Application Notes and Protocols for Reactions with 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile building block. As a heterocyclic aromatic compound, it is found in numerous natural products and FDA-approved drugs. 2-(2-Isopropoxyethyl)pyridine belongs to the class of 2-substituted pyridines, which are of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the isopropoxyethyl group at the 2-position introduces specific steric and electronic characteristics, including modifying the basicity of the nitrogen atom and influencing the molecule's overall solubility and reactivity.[1]

This guide provides a comprehensive overview of the essential protocols for handling and setting up reactions with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and safe experimentation.

Section 1: Essential Safety and Handling

Working with pyridine derivatives necessitates a stringent adherence to safety protocols. These compounds are often flammable, volatile, and can be harmful if inhaled, ingested, or absorbed through the skin.[2]

1.1 Hazard Identification and Personal Protective Equipment (PPE)

Assume that this compound shares hazards common to other pyridine derivatives, such as being harmful and an irritant. A thorough risk assessment is mandatory before any work begins.

Protection TypeSpecific RecommendationsRationale
Eye & Face Chemical safety goggles with side shields are mandatory. A face shield is recommended when handling larger quantities (>50 mL).Protects against splashes and vapors which can cause serious eye irritation.
Hand Chemically resistant gloves (e.g., butyl rubber or neoprene) are required. Inspect gloves for any damage before each use and change them frequently.Provides a barrier against skin absorption, a common route of exposure for pyridines.
Body A flame-retardant lab coat, fully buttoned, is required.Protects skin from accidental splashes and provides a removable barrier in case of a spill.
Respiratory All handling of the neat compound or its concentrated solutions must be performed in a certified chemical fume hood.Prevents inhalation of potentially harmful and irritating vapors.

1.2 Handling and Storage Procedures

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

  • Ignition Sources: Pyridine derivatives can be flammable. Keep away from open flames, hot surfaces, and spark sources.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. All contaminated materials should be placed in a designated, sealed hazardous waste container.

Section 2: Physicochemical and Spectroscopic Data

Understanding the physical properties of a reagent is fundamental to experimental design, particularly for calculating molar equivalents and predicting behavior in different solvent systems.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₀H₁₅NO[4]
Molecular Weight 165.23 g/mol [5]
CAS Number Not assigned (Isomer: 70644-45-0 for n-propoxy)[4][5]
Appearance Colorless to pale yellow liquid (predicted)[1]
Boiling Point ~160 °C (predicted, based on similar structures)[6]
Density ~0.91 g/mL (predicted, based on similar structures)[6]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethanol). Moderately soluble in water.[1]
Section 3: Core Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily dictated by two features: the lone pair of electrons on the nitrogen atom and the aromatic π-system of the pyridine ring.

  • Nitrogen Lone Pair (Basicity & Nucleophilicity): The nitrogen atom's lone pair is not part of the aromatic system, making it basic and nucleophilic.[2] It readily reacts with electrophiles, most notably in protonation reactions with acids and alkylation reactions with alkyl halides to form pyridinium salts.[7]

  • Aromatic Ring: The pyridine ring is electron-deficient compared to benzene, which makes it generally resistant to electrophilic aromatic substitution (EAS).[8] When EAS does occur under harsh conditions (e.g., nitration at 300 °C), it typically directs to the 3-position.[8] Conversely, the ring is more susceptible to nucleophilic attack, especially when activated (e.g., as an N-oxide).[9]

The 2-position substituent introduces steric hindrance around the nitrogen, which can modulate its reactivity in coordination and some alkylation reactions.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol N_Nucleophile Nitrogen Lone Pair (Nucleophilic & Basic) p1 N_Nucleophile->p1 Ring Aromatic Ring (Electron Deficient) p2 Ring->p2

Caption: Key reactive sites of this compound.

Section 4: Protocol for N-Alkylation to Synthesize a Pyridinium Salt

This section details a representative protocol for the N-alkylation of this compound with methyl iodide. This reaction is fundamental, transforming the neutral pyridine into a charged pyridinium salt, a common intermediate in organic synthesis.[10]

4.1 Principle and Rationale

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen atom of the pyridine attacks the electrophilic carbon of the methyl iodide, displacing the iodide ion and forming a new carbon-nitrogen bond.

Causality:

  • Solvent Choice: Acetonitrile (CH₃CN) is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the resulting ionic product without interfering with the nucleophile.

  • Stoichiometry: A slight excess of the alkylating agent (methyl iodide) is often used to ensure the complete consumption of the starting pyridine.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating to provide sufficient activation energy without promoting side reactions.

4.2 Experimental Workflow

workflow A 1. Reaction Setup (Glassware & Reagents) B 2. Reagent Addition (Pyridine + MeI in CH3CN) A->B C 3. Reaction (Stir at RT, 24h) B->C D 4. Monitoring (TLC Analysis) C->D E 5. Product Isolation (Precipitation/Filtration) C->E If complete D->C If incomplete F 6. Purification (Washing with Ether) E->F G 7. Analysis (NMR, MS) F->G

Caption: General workflow for N-alkylation of this compound.

4.3 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%CommercialHandle in fume hood.
Methyl Iodide (MeI)≥99%CommercialLight-sensitive, toxic. Handle with care.
Acetonitrile (CH₃CN)AnhydrousCommercialUse dry solvent for best results.
Diethyl Ether (Et₂O)AnhydrousCommercialUsed for washing/precipitation. Highly flammable.
Round-bottom flask (50 mL)--Must be oven or flame-dried.
Magnetic stirrer and stir bar---
Condenser & Drying Tube--To protect from atmospheric moisture.
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring.

4.4 Step-by-Step Protocol

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask.

    • Dry the flask thoroughly with an oven or a heat gun under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) sealed with a septum. This prevents atmospheric moisture from interfering with the reaction.

  • Reagent Addition:

    • In the fume hood, add this compound (1.65 g, 10.0 mmol, 1.0 equiv) to the dried flask via syringe.

    • Add anhydrous acetonitrile (20 mL) to dissolve the starting material.

    • Slowly add methyl iodide (1.56 g, 0.69 mL, 11.0 mmol, 1.1 equiv) to the stirring solution at room temperature. A slight exotherm may be observed.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate is a common indicator that the pyridinium salt product is forming, as it is often less soluble than the starting materials.

    • Monitoring by TLC: To check for completion, take a small aliquot of the reaction mixture. Spot it on a TLC plate alongside a spot of the starting pyridine. Elute with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates the reaction is complete. The product, being a salt, will typically remain at the baseline (Rf ≈ 0).

  • Workup and Purification:

    • Once the reaction is complete, add anhydrous diethyl ether (20 mL) to the flask to fully precipitate the product. Diethyl ether is an anti-solvent for the polar pyridinium salt.

    • Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two portions of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and residual solvent.

    • Dry the purified white to off-white solid product under high vacuum for several hours to remove all traces of solvent.

  • Characterization:

    • Determine the yield of the final product.

    • Confirm the structure using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Section 5: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No reaction or very slow reaction 1. Inactive alkylating agent. 2. Low reaction temperature. 3. Steric hindrance.1. Use a fresh bottle of methyl iodide. 2. Gently heat the reaction mixture to 40-50 °C. 3. For more hindered alkylating agents, longer reaction times or higher temperatures may be necessary.
Low Yield 1. Incomplete reaction. 2. Product loss during workup (product has some solubility in the ether/acetonitrile mixture). 3. Moisture in the reaction.1. Extend the reaction time and monitor by TLC. 2. Use a larger volume of diethyl ether for precipitation or cool the slurry in an ice bath before filtering. 3. Ensure all glassware is rigorously dried and use anhydrous solvents.
Product is an oil, not a solid 1. Product is hygroscopic and has absorbed water. 2. Presence of impurities.1. Ensure rigorous exclusion of moisture during workup and dry thoroughly under high vacuum. 2. Attempt to triturate the oil with fresh anhydrous ether. If it remains an oil, purify by dissolving in a minimal amount of a polar solvent (like methanol) and re-precipitating with ether.
Discolored Product (Yellow/Brown) Impurities in starting materials or solvent; minor side reactions.Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain a purer, colorless solid.
References
  • Zaragoza, F. Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube, 2022. [Link]

  • DeBoef, B., et al. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 2005. [Link]

  • Wang, Y., et al. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 2005. [Link]

  • PubChem. 2-Isopropylpyridine. National Institutes of Health. [Link]

  • PubChem. 2-(2-Propoxyethyl)pyridine. National Institutes of Health. [Link]

  • Sowmiah, S., et al. Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 2018. [Link]

  • PubChemLite. This compound (C10H15NO). [Link]

  • Wamser, C., et al. Puzzling Pyridine Problem Probed. ChemistryViews, 2010. [Link]

  • ResearchGate. Synthesis of pyridinium salts 2a,b and 4a–f. [Link]

  • Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • Al-dujaili, A. H. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chem. Proc., 2020. [Link]

  • Baran, P. S. Pyridine Synthesis: Cliff Notes. Baran Lab, 2004. [Link]

  • Kuchar, M., et al. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 2003. [Link]

  • Semantic Scholar. Pyridinium salts: from synthesis to reactivity and applications. [Link]

  • Anderson, C. E., et al. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 2011. [Link]

  • ResearchGate. Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents. [Link]

  • Pearson. EAS Reactions of Pyridine Explained. [Link]

  • Wikipedia. Pyridine. [Link]

  • ResearchGate. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

  • Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. [Link]

  • jOeCHEM. EAS Reactions with Pyridine. YouTube, 2020. [Link]

  • ChemTube3D. Pyridine N-Oxide-structure. [Link]

  • Douglas, J., et al. N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 2020. [Link]

  • Vibzz Lab. Pyridinium Chlorochromate : Preparation. YouTube, 2022. [Link]

  • NIST. Pyridine, 2-propyl-. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-isopropoxyethyl)pyridine. This document is designed for researchers, chemists, and process development professionals who are actively working with this molecule. Our goal is to provide practical, in-depth solutions to common challenges encountered during its synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. This guide is structured as a series of troubleshooting questions and FAQs to directly address potential issues in your workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems observed during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The primary route involves the deprotonation of 2-(2-hydroxyethyl)pyridine followed by nucleophilic substitution with an isopropyl halide.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is the most common complaint and can stem from several competing side reactions. The root cause often depends on the choice of reagents and reaction conditions.

Primary Cause A: E2 Elimination Competition

The Williamson ether synthesis is a classic SN2 reaction. However, when using a secondary alkyl halide like 2-bromopropane or 2-iodopropane, the alkoxide base can also initiate an E2 elimination reaction, producing propene gas and consuming your starting materials.[1][2]

  • Mechanism Insight: The alkoxide of 2-(2-hydroxyethyl)pyridine is not only a potent nucleophile but also a strong base. The steric hindrance at the secondary carbon of the isopropyl halide makes the backside attack required for SN2 more difficult, allowing the E2 pathway to become competitive, especially at elevated temperatures.[3]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: E2 reactions have a higher activation energy than SN2 reactions. Running the reaction at the lowest practical temperature (e.g., starting at 0 °C and slowly warming to room temperature) will favor the SN2 pathway.

    • Select the Right Leaving Group: Use 2-iodopropane instead of 2-bromopropane or 2-chloropropane. Iodide is a better leaving group, which can increase the rate of the SN2 reaction relative to E2.

    • Consider an Alternative Route: As discussed in the FAQ section, reacting sodium isopropoxide with 2-(2-chloroethyl)pyridine is often a superior strategy because the electrophile is a primary halide, which strongly disfavors elimination.[1]

SN2_vs_E2 reactants Alkoxide + 2-Iodopropane sn2_ts reactants->sn2_ts SN2 Path (Favored by low temp, good leaving group) e2_ts reactants->e2_ts E2 Path (Favored by high temp, steric hindrance) sn2_product This compound (Desired Product) sn2_ts->sn2_product e2_product Propene + 2-(2-Hydroxyethyl)pyridine (Side Product) e2_ts->e2_product

Caption: Competing SN2 (etherification) and E2 (elimination) pathways.

Primary Cause B: N-Alkylation of the Pyridine Ring

The pyridine nitrogen is nucleophilic and can compete with the desired O-alkylation. This reaction forms a quaternary N-isopropylpyridinium salt, a highly polar and often water-soluble byproduct.

  • Mechanism Insight: While the alkoxide is a stronger nucleophile than the neutral pyridine nitrogen, this side reaction can become significant if the deprotonation of the alcohol is incomplete or if the reaction is run for extended periods at high temperatures.

  • Troubleshooting Steps:

    • Ensure Complete Deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (e.g., THF, DMF).[4] This ensures the alcohol is fully converted to the more reactive alkoxide before the alkylating agent is introduced.

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure full deprotonation. Avoid a large excess of the alkylating agent.

    • Purification: The resulting pyridinium salt is highly polar and can typically be removed during an aqueous workup by extracting the desired ether into a nonpolar organic solvent.

N_Alkylation start 2-(2-Hydroxyethyl)pyridine + 2-Iodopropane o_alk O-Alkylation (Desired Reaction) start->o_alk Path 1: Alkoxide Attack n_alk N-Alkylation (Side Reaction) start->n_alk Path 2: Pyridine N Attack product Target Ether o_alk->product side_product N-isopropylpyridinium salt n_alk->side_product

Caption: Competition between desired O-alkylation and side N-alkylation.

Q2: My reaction workup is difficult, and I'm struggling to isolate a pure product. What's the best purification strategy?

Purification is often challenging due to the similar polarities of the starting material and the product, as well as the presence of byproducts.

  • Troubleshooting Steps:

    • Initial Workup: After quenching the reaction, perform a liquid-liquid extraction. The desired ether product is basic. Wash the organic layer with water or brine to remove polar salts (like the N-alkylated byproduct) and any remaining DMF/DMSO solvent.

    • Acid-Base Extraction: To separate the product from unreacted starting material, you can exploit the basicity of the pyridine nitrogen. Dissolve the crude mixture in a solvent like diethyl ether or ethyl acetate and extract with dilute HCl (e.g., 1M). Your product and any unreacted starting material will move to the aqueous layer as hydrochloride salts. Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO3) and re-extract the free bases back into an organic solvent.

    • Chromatography/Distillation:

      • Column Chromatography: Silica gel chromatography is effective. A gradient elution starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can provide excellent separation.

      • Vacuum Distillation: this compound has a relatively high boiling point. If the impurities are non-volatile (salts) or significantly more volatile, vacuum distillation is an excellent method for purification on a larger scale.

Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is better: (A) 2-(2-hydroxyethyl)pyridine + isopropyl halide, or (B) isopropoxide + 2-(2-haloethyl)pyridine?

Route B is mechanistically superior. The Williamson ether synthesis is most efficient with primary alkyl halides.[1]

  • Route A uses a secondary halide (2-iodopropane), making the E2 elimination side reaction a significant issue.[3]

  • Route B uses a primary halide (2-(2-chloroethyl)pyridine), which is much less prone to elimination. While isopropoxide is a somewhat bulky base, the substrate strongly favors the SN2 pathway, leading to a cleaner reaction and higher yield of the desired ether.

FAQ 2: What is the best choice of base and solvent for this synthesis?

The optimal choice depends on the specific route, but general principles apply.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersion in mineral oilStrong, non-nucleophilic base that provides irreversible deprotonation of the alcohol, driving the reaction to completion.[4]
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation (Na+) without strongly solvating the nucleophile (alkoxide), keeping it highly reactive.[4]
Conditions AnhydrousWater will react with NaH and quench the alkoxide, inhibiting the reaction. Ensure all glassware is oven-dried and solvents are from a sealed, dry source.
FAQ 3: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Stain: Use a potassium permanganate (KMnO4) stain. The starting alcohol will show up as a yellow spot on a purple background, while the ether product will be unreactive or much slower to react.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) typically provides good separation. The product, being less polar than the starting alcohol, will have a higher Rf value.

Recommended Experimental Protocol

This protocol is based on the superior Route B and is designed to minimize side reactions.

Objective: Synthesize this compound from Isopropanol and 2-(2-chloroethyl)pyridine.

Materials:

  • Isopropanol (anhydrous)

  • Sodium Hydride (NaH), 60% in mineral oil

  • 2-(2-Chloroethyl)pyridine hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aq. NH4Cl solution

  • Saturated aq. NaHCO3 solution

  • Brine

Procedure:

  • Preparation of Starting Material: Neutralize 2-(2-chloroethyl)pyridine hydrochloride with an aqueous base (e.g., NaHCO3) and extract the free base into diethyl ether. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The free base is an oil.

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add anhydrous isopropanol (1.5 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • SN2 Reaction: Cool the resulting sodium isopropoxide solution back to 0 °C. Add the 2-(2-chloroethyl)pyridine (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (approx. 66 °C for THF) for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain the final product.

Caption: Workflow for the recommended synthesis of this compound.

References

  • Chemistry Steps. Williamson Ether Synthesis. [Online] Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]

  • Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]

  • University of California, Davis. Williamson Ether Synthesis Lab Manual. [Online] Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-isopropoxyethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this reaction. By understanding the causality behind experimental choices, you can troubleshoot effectively and achieve optimal results.

Introduction: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This classic and robust SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2][3] In this specific case, an isopropoxide ion attacks an electrophilic 2-(2-haloethyl)pyridine, typically the chloride or bromide, to form the desired ether.

Understanding the SN2 mechanism is critical for optimization. The reaction involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.[1][4] Success hinges on maximizing the rate of this substitution while minimizing competing side reactions, primarily E2 elimination.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method is the Williamson ether synthesis.[1] This involves two primary steps:

  • Deprotonation: An alcohol (isopropanol) is deprotonated by a strong base to form the nucleophilic alkoxide (isopropoxide).

  • Substitution: The isopropoxide then displaces a leaving group from an alkyl halide (e.g., 2-(2-chloroethyl)pyridine) in an SN2 reaction.[1][7]

Q2: How should I prepare and handle the sodium isopropoxide nucleophile?

Sodium isopropoxide is a strong base and is highly reactive.[8] It can be purchased commercially or generated in situ.

  • In situ generation: This is often preferred in laboratory settings.[1] It is typically accomplished by reacting isopropanol with a strong base like sodium hydride (NaH).[7][9] The reaction evolves hydrogen gas and should be conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.[9][10]

  • Handling: Sodium isopropoxide reacts vigorously with water.[8] Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching the nucleophile.

Q3: What are the ideal solvents for this reaction?

Polar aprotic solvents are the best choice as they solvate the cation of the alkoxide but do not significantly solvate the nucleophilic anion, leaving it free to react.[1][5][11]

  • Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).[1][5][7]

  • To Avoid: Protic solvents (e.g., water, ethanol) and apolar solvents can drastically slow the reaction rate.[1][10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction yield is disappointingly low. What are the most likely causes and how can I fix them?

A: Low yield is a common issue that can stem from several factors. Systematically investigating each possibility is key.

  • Cause A: Incomplete Deprotonation of Isopropanol

    • Why it happens: The formation of the isopropoxide nucleophile is the first critical step. If the base used is not strong enough or if it has degraded due to improper storage, deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.

    • Solution: Use a strong, fresh base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct bubbles out of the solution.[4][9] Ensure you are using at least a stoichiometric equivalent of the base to the alcohol.[5]

  • Cause B: Poor Quality of Starting Materials

    • Why it happens: The starting alkyl halide, 2-(2-chloroethyl)pyridine or its corresponding bromide, can degrade over time or contain impurities. Pyridine itself is hygroscopic and can absorb water, which will quench the alkoxide.[12]

    • Solution: Purify the starting materials if their quality is suspect. 2-(2-chloroethyl)pyridine can be distilled under reduced pressure. Pyridine-based starting materials can be dried over KOH or BaO and distilled.[12]

  • Cause C: Suboptimal Reaction Temperature or Time

    • Why it happens: Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) for 1 to 8 hours to ensure completion.[1][10] Insufficient heat or time will result in an incomplete reaction.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initial reaction time, consider increasing the temperature (within the 50-100 °C range) or extending the reaction time.[13]

Problem 2: Significant Side Product Formation

Q: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A: The formation of 2-vinylpyridine is a classic sign that the E2 elimination pathway is competing with your desired SN2 reaction.[5] This is because the isopropoxide is not only a good nucleophile but also a strong base.[6]

  • Cause A: High Reaction Temperature

    • Why it happens: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[5]

    • Solution: Lower the reaction temperature. This will favor the SN2 pathway.[5][10] Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Cause B: Steric Hindrance

    • Why it happens: While the 2-(2-haloethyl)pyridine is a primary halide, which favors SN2, the isopropoxide nucleophile is somewhat sterically hindered.[2] A very bulky base/nucleophile will favor E2.[2][6]

    • Solution: While you are constrained to using isopropoxide for this specific synthesis, ensure the alkyl halide is primary. The strategic choice for Williamson synthesis is always to have the less hindered group on the alkyl halide and the more hindered group on the alkoxide.[2][5]

The interplay between substitution and elimination is summarized in the diagram below.

G cluster_0 Reaction Conditions cluster_1 Potential Pathways Conditions Isopropoxide + 2-(2-haloethyl)pyridine SN2 SN2 Pathway (Substitution) Conditions->SN2 Favored by: - Lower Temperature - Primary Halide E2 E2 Pathway (Elimination) Conditions->E2 Favored by: - Higher Temperature - Strong, Bulky Base Product Product SN2->Product Desired Product: This compound Side_Product Side_Product E2->Side_Product Side Product: 2-Vinylpyridine

Caption: SN2 vs. E2 pathway decision logic.

Problem 3: Reaction Stalls or Proceeds Slowly

Q: My reaction is not going to completion, even after several hours. What can I do to speed it up?

A: A stalled reaction points to issues with reactivity or catalysis.

  • Cause A: Poor Leaving Group

    • Why it happens: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The general trend for halides is I > Br > Cl > F.[13]

    • Solution: If you are using 2-(2-chloroethyl)pyridine, switching to 2-(2-bromoethyl)pyridine will significantly increase the reaction rate.

  • Cause B: Insufficient Reactant Mixing/Solubility

    • Why it happens: The reaction is biphasic if the alkoxide salt is not fully dissolved in the organic solvent. This reduces the effective concentration of the nucleophile.

    • Solution: Consider adding a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide or 18-crown-6.[1] A PTC helps transport the alkoxide anion from the solid or aqueous phase into the organic phase, accelerating the reaction.[14][15][16] This approach can also allow for milder reaction conditions.[14][15]

The troubleshooting workflow can be visualized as follows:

Troubleshooting_Workflow start Reaction Issue? low_yield Low Yield? start->low_yield side_products Side Products? start->side_products stalled Stalled Reaction? start->stalled low_yield->side_products No check_base Check Base Strength & Stoichiometry low_yield->check_base Yes side_products->stalled No lower_temp Lower Reaction Temperature side_products->lower_temp Yes change_halide Switch to Better Leaving Group (Br > Cl) stalled->change_halide Yes check_reagents Check Reagent Purity (Anhydrous Conditions) check_base->check_reagents check_temp_time Optimize Temp/Time (TLC/GC Monitoring) check_reagents->check_temp_time add_ptc Add Phase-Transfer Catalyst (PTC) change_halide->add_ptc

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Alkoxide Formation:

    • To a dry, three-necked flask under an inert argon atmosphere, add anhydrous isopropanol (1.5 eq) and anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[13]

  • Ether Formation:

    • Cool the resulting sodium isopropoxide solution back to 0 °C.

    • Slowly add 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq) dissolved in a minimum amount of anhydrous DMF. Note: Using the hydrochloride salt will require an additional equivalent of base to neutralize the HCl.

    • Allow the reaction to warm to room temperature and then heat to 70-80 °C.[13]

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-6 hours.[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.[10]

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.[10][13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.[10]

Data Summary: Impact of Conditions on Yield

The following table summarizes expected outcomes based on varying reaction parameters.

ParameterCondition ACondition BExpected OutcomeRationale
Alkyl Halide 2-(2-chloro ethyl)pyridine2-(2-bromo ethyl)pyridineCondition B gives higher yield/faster rate.Bromide is a better leaving group than chloride in SN2 reactions.[13]
Temperature 60 °C110 °CCondition A gives higher purity.Higher temperatures favor the E2 elimination side reaction, reducing the yield of the desired ether.[5][10]
Solvent Toluene (apolar)DMF (polar aprotic)Condition B gives a significantly higher rate.Polar aprotic solvents stabilize the transition state and keep the nucleophile reactive.[1][5]
Catalyst NoneTetrabutylammonium Bromide (PTC)Condition B can increase the rate, especially if reagents are not fully soluble.PTC facilitates the transfer of the alkoxide nucleophile into the organic phase.[1][15]

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026.
  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org.
  • Sodium isopropoxide. (n.d.). CymitQuimica. CAS 683-60-3.
  • Phase transfer c
  • Common side reactions in the Williamson synthesis of ethers. (2025). Benchchem.
  • Improving reaction conditions for Williamson ether synthesis. (2025). Benchchem.
  • 2-ISOPROPYL PYRIDINE. (n.d.). Guidechem. CAS 644-98-4.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • 2-(2-Propoxyethyl)pyridine. (n.d.). PubChem. CID 112444.
  • Prep. of dilute sodium isopropoxide from NaOH. (2012, February 24). Sciencemadness Discussion Board.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • 2-Isopropylpyridine. (n.d.). PubChem. CID 69523.
  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. (2026, January 18). Organic Letters.
  • Williamson Ether Synthesis. (n.d.). University Handout.
  • 2-ISOPROPYL PYRIDINE. (n.d.). ChemicalBook. CAS 644-98-4.
  • Making sodium isopropoxide - Sodium is not dissolving. (2020, June 30). Sciencemadness Discussion Board.
  • 2-(2-piperidin-2-ylethyl)pyridine. (n.d.). Sigma-Aldrich. CAS 6312-04-5.
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (2025, September 16). TailoredRead.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing.
  • Technical Support Center: Optimizing Williamson Ether Synthesis for Quinoline Deriv
  • Sodium isopropoxide 5 g. (n.d.). Thermo Scientific Chemicals.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Synthesis and characterization of sodium alkoxides. (n.d.). Indian Academy of Sciences.
  • Purification of Pyridine. (n.d.). Chempedia - LookChem.
  • Product of Williamson Synthesis. (2017, April 15). Chemistry Stack Exchange.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.
  • Process for the preparation of 2,5-disubstitued pyridines. (n.d.).
  • Synthesis method of (2-hydroxyethyl)pyridine. (n.d.).
  • Synthesis method of 2-hydroxyethyl pyridine. (n.d.).
  • 2-(2-Hydroxyethyl)pyridine. (n.d.). PubChem. CID 7675.
  • Purification of pyridine bases by distillation. (n.d.).
  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).

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Technical Support Center: Synthesis of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-isopropoxyethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyridine derivative. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yield in this specific Williamson ether synthesis is a common problem that typically originates from two main areas: inefficient nucleophile formation and competing side reactions. The synthesis involves the SN2 reaction of a secondary alkyl halide (e.g., 2-bromopropane) with the alkoxide of 2-(2-hydroxyethyl)pyridine.[2][3]

Primary Causes & Solutions:

  • Incomplete Deprotonation: The first step, the formation of the pyridylethoxide, is critical. If deprotonation of 2-(2-hydroxyethyl)pyridine is incomplete, the unreacted alcohol will remain as a starting material, reducing the theoretical yield.

    • Cause: Use of a weak base or degraded strong base. Sodium hydride (NaH), a common choice, can be deactivated by moisture.

    • Solution: Use a fresh, high-quality strong base like NaH (60% dispersion in mineral oil) or potassium hydride (KH).[2] Ensure the reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (Nitrogen or Argon). A visual cue for NaH is the cessation of hydrogen gas evolution upon addition of the alcohol, indicating the reaction is complete.

  • Competition from E2 Elimination: This is the most significant side reaction. The alkoxide is a strong base, and the alkylating agent (2-bromopropane or 2-iodopropane) is a secondary halide. This combination strongly favors the E2 elimination pathway, which produces propene gas instead of the desired ether product.[4] Elimination reactions are more sensitive to temperature increases than substitution reactions.

    • Solution A (Temperature Control): Lowering the reaction temperature generally favors the SN2 pathway over E2.[4] Elimination reactions often have a higher activation energy. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.

    • Solution B (Choice of Leaving Group): While halides are common, a better leaving group can sometimes improve the rate of SN2 relative to E2. Consider converting the isopropyl alcohol to isopropyl tosylate. The tosylate is an excellent leaving group, and this approach avoids the use of a secondary alkyl halide directly.[3]

Question 2: I've confirmed my product, but it's contaminated with a significant amount of an alkene byproduct, likely propene. How can I suppress this elimination reaction?

Answer: The formation of propene is a clear indicator that the E2 elimination pathway is outcompeting the desired SN2 substitution.[4] This is the classic challenge when using secondary alkyl halides with strong bases/nucleophiles.[1][2]

Strategies to Minimize Alkene Formation:

  • Prioritize Low Temperature: As mentioned above, this is the most critical parameter. Perform the alkoxide formation at 0 °C, and after the addition of the isopropylating agent, allow the reaction to warm slowly to room temperature and stir for an extended period (12-24 hours) rather than heating it.

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents are effective at solvating the sodium or potassium cation, leaving the alkoxide anion "naked" and highly nucleophilic, which can enhance the SN2 rate.[4][5]

  • Reagent Addition: Add the 2-halopropane slowly to the solution of the pre-formed alkoxide at a low temperature. This keeps the concentration of the alkyl halide low at any given moment, which can help disfavor the bimolecular elimination reaction.

Question 3: My TLC analysis shows a large amount of unreacted 2-(2-hydroxyethyl)pyridine even after extended reaction time. What went wrong?

Answer: This issue points directly to a problem in the initial deprotonation step. The nucleophilic alkoxide was likely never formed in sufficient quantity.

  • Check Your Base: Sodium hydride (NaH) is the most common culprit. It reacts violently with water.[6] If it has been improperly stored or is old, it may be largely inactive. It is recommended to wash the NaH dispersion with dry hexane to remove the protective mineral oil and any surface oxidation before use.

  • Ensure Anhydrous Conditions: Any moisture in the solvent or on the glassware will quench the NaH. Dry your solvent (e.g., distill THF from sodium/benzophenone) and flame-dry your glassware under an inert atmosphere before starting the reaction.

  • Verify Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation of the alcohol.

Question 4: Purification by column chromatography is proving difficult, with the product and starting material eluting very closely. Are there better methods?

Answer: The starting material (an alcohol) and the product (an ether) have similar polarities, which can indeed make chromatographic separation challenging.

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) might improve separation. Adding a small amount of a tertiary amine like triethylamine (~1%) to the eluent can deactivate the silica gel and reduce tailing of the basic pyridine compounds.

    • Alternative Stationary Phase: Consider using alumina instead of silica gel, as it can sometimes offer different selectivity for amines and pyridines.

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove the unreacted alcohol. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, pulling both the product and starting material into the aqueous layer. Then, carefully basify the aqueous layer with NaOH or NaHCO₃ and extract the compounds back into an organic solvent. This process can help remove non-basic impurities but will not separate the product from the starting material.

  • Distillation: If you have a sufficient quantity of material, vacuum distillation can be an effective purification method, provided the boiling points of this compound and 2-(2-hydroxyethyl)pyridine are sufficiently different.

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed mechanism for the synthesis of this compound via the Williamson ether synthesis?

The reaction proceeds in two main steps:

  • Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 2-(2-hydroxyethyl)pyridine. This creates a highly nucleophilic sodium alkoxide intermediate and hydrogen gas.

  • Nucleophilic Substitution (SN2): The newly formed alkoxide acts as a nucleophile and attacks the electrophilic carbon atom of the isopropylating agent (e.g., 2-bromopropane). This occurs via a concerted, backside attack, displacing the bromide leaving group and forming the C-O ether bond.[1][2]

FAQ 2: Which base is the most suitable for deprotonating 2-(2-hydroxyethyl)pyridine?

For forming an alkoxide from a simple alcohol, a very strong base is required.

  • Sodium Hydride (NaH): This is an excellent and common choice. It is inexpensive and the reaction goes to completion as the byproduct, H₂, is a gas that leaves the system.[2]

  • Potassium Hydride (KH): Even more reactive than NaH and can be used for more sterically hindered alcohols.

  • Weaker Bases (NaOH, K₂CO₃): These are generally not strong enough to deprotonate a simple alcohol like 2-(2-hydroxyethyl)pyridine to completion. They are more suitable for more acidic alcohols like phenols.[4][5]

FAQ 3: What are the critical safety precautions for this synthesis?

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen, a highly flammable gas.[6] Always handle NaH in an inert atmosphere (glovebox or Schlenk line). Quench any residual NaH carefully at the end of the reaction by slowly adding isopropanol or ethanol at 0 °C before adding water.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always test for peroxides before distilling.

  • Exothermic Reactions: The deprotonation step can be exothermic. Add the alcohol to the NaH suspension slowly at 0 °C to maintain control.

FAQ 4: Can I use a phase-transfer catalyst (PTC) for this synthesis?

A phase-transfer catalysis (PTC) approach is an attractive alternative, particularly for industrial applications, as it can avoid the need for strictly anhydrous conditions and pyrophoric bases.[7][8]

  • How it would work: The reaction would be run in a biphasic system (e.g., toluene and concentrated aqueous NaOH). A PTC like tetrabutylammonium bromide (TBAB) would transport the hydroxide ion into the organic phase to deprotonate the alcohol at the interface.[9] The resulting alkoxide-PTC ion pair would then react with the 2-halopropane.

  • Advantages: Milder conditions, use of inexpensive bases (NaOH), and often simpler workups.[8][10]

  • Potential Drawbacks: The E2 elimination reaction can still be a major issue. Optimization of the catalyst, temperature, and base concentration would be required to achieve good selectivity for the desired ether.

Data Summary: Reaction Condition Optimization

The following table summarizes how different reaction parameters can influence the outcome of the synthesis.

ParameterOption 1Option 2Rationale & Expected Outcome
Base NaH / KHNaOH / K₂CO₃Strong bases (NaH, KH) are required for complete deprotonation of the alcohol. Weaker bases will result in low conversion.[2][4]
Alkylating Agent 2-BromopropaneIsopropyl Tosylate2-Bromopropane is prone to E2 elimination. Isopropyl tosylate has a better leaving group, potentially favoring the SN2 reaction, but is an additional synthetic step.[3]
Temperature 50 °C0 °C to RTHigher temperatures significantly favor the E2 elimination pathway.[4] Lower temperatures increase the selectivity for the desired SN2 product, albeit with a longer reaction time.
Solvent Toluene / HexaneDMF / DMSOPolar aprotic solvents (DMF, DMSO) stabilize the counter-ion and enhance the nucleophilicity of the alkoxide, favoring the SN2 reaction.[4][5]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • 2-(2-Hydroxyethyl)pyridine (1.0 eq)

  • Sodium Hydride, 60% dispersion in mineral oil (1.2 eq)

  • 2-Bromopropane (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexane

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and backfill with nitrogen. Allow to cool to room temperature.

  • Base Preparation: In the flask, add the sodium hydride (1.2 eq). Wash the NaH by adding anhydrous hexane via syringe, stirring for 5 minutes, stopping the stirring, allowing the NaH to settle, and carefully removing the hexane supernatant with a syringe. Repeat this wash two more times to remove the mineral oil. Place the flask under vacuum briefly to remove residual hexane, then backfill with nitrogen.

  • Alkoxide Formation: Add anhydrous DMF to the flask to create a stirrable suspension. Cool the flask to 0 °C in an ice bath. Dissolve 2-(2-hydroxyethyl)pyridine (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension via syringe. Stir at 0 °C for 1 hour. Observation: Hydrogen gas will evolve. The reaction is complete when bubbling ceases.

  • Etherification: Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up:

    • Cool the reaction to 0 °C and cautiously quench any unreacted NaH by the slow, dropwise addition of isopropanol until gas evolution stops.

    • Add saturated aqueous NH₄Cl solution to quench the reaction fully.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash twice with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of 10% to 50% ethyl acetate in hexane to isolate the pure this compound.

Visualizations

Diagram 1: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack ROH Py-CH2CH2-OH RO_Na Py-CH2CH2-O⁻ Na⁺ ROH->RO_Na + NaH NaH NaH NaH->RO_Na H2 H₂ (gas) RO_Na_2 Py-CH2CH2-O⁻ Na⁺ RO_Na->RO_Na_2 Alkoxide Intermediate R_X CH₃-CH(Br)-CH₃ Product Py-CH2CH2-O-CH(CH₃)₂ R_X->Product NaBr NaBr RO_Na_2->Product + R-X

Caption: Mechanism for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow node_action node_action node_cause node_cause start Low Yield Observed check_sm Significant Starting Material Remaining? start->check_sm check_elimination Evidence of Elimination? check_sm->check_elimination No cause_deprotonation Probable Cause: - Inactive Base - Wet Conditions check_sm->cause_deprotonation Yes cause_elimination Probable Cause: E2 Elimination is the Dominant Pathway check_elimination->cause_elimination Yes action_deprotonation Action: 1. Use fresh NaH. 2. Ensure anhydrous solvent. 3. Check base stoichiometry. cause_deprotonation->action_deprotonation action_elimination Action: 1. Lower reaction temperature. 2. Use polar aprotic solvent. 3. Consider tosylate leaving group. cause_elimination->action_elimination

Caption: A logical workflow for diagnosing the cause of low reaction yield.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Chem-Station Int. Ed. (2015). Phase-Transfer Catalyst (PTC). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • Quora. (2017). How do organic chemists prepare sodium hydride for reaction?. Retrieved from [Link]

Sources

Navigating the Synthesis of 2-(2-Isopropoxyethyl)pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2-isopropoxyethyl)pyridine, a key intermediate in various pharmaceutical and research applications, can present unique challenges. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential pitfalls, optimize your reaction conditions, and ensure the purity of your final product.

I. Understanding the Primary Synthetic Route: Williamson Ether Synthesis

The most common and industrially viable method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2-(2-hydroxyethyl)pyridine (the alkoxide) reacts with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) to form the desired ether.

Reaction Scheme:

While seemingly straightforward, this SN2 reaction is often accompanied by side reactions that can significantly impact yield and purity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

FAQ 1: Why is my yield of this compound consistently low?

Low yields are a frequent concern and can stem from several factors. The primary culprit is often a competing E2 elimination reaction.

Causality:

The Williamson ether synthesis is a classic example of the competition between SN2 (substitution) and E2 (elimination) pathways. The alkoxide of 2-(2-hydroxyethyl)pyridine is a strong base. When it reacts with a secondary alkyl halide like 2-bromopropane, it can abstract a proton from the β-carbon, leading to the formation of propene gas and the unreacted starting alcohol.[1][2] This elimination pathway is often favored, especially at higher temperatures.[1]

Troubleshooting Guide:

Parameter Problem Solution & Rationale
Temperature High reaction temperatures favor the E2 elimination pathway over the SN2 reaction.Maintain a lower reaction temperature (e.g., 0-25 °C). While this may slow down the SN2 reaction, it will disproportionately suppress the E2 reaction, leading to a higher ratio of the desired product.
Base The strength and steric hindrance of the base used to form the alkoxide can influence the SN2/E2 ratio.Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the 2-(2-hydroxyethyl)pyridine.[3] This ensures complete formation of the alkoxide without introducing competing nucleophiles.
Solvent The solvent can influence the nucleophilicity of the alkoxide. Protic solvents can solvate the alkoxide, reducing its reactivity.Employ a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents do not solvate the alkoxide as strongly, thus enhancing its nucleophilicity and favoring the SN2 reaction.
Leaving Group The nature of the leaving group on the isopropyl halide affects the reaction rate.Iodides are generally better leaving groups than bromides or chlorides, leading to faster SN2 reactions. However, they are also more expensive and can be more prone to elimination. Bromides often offer a good compromise between reactivity and cost.

Experimental Protocol: Minimizing E2 Elimination

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2-hydroxyethyl)pyridine (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Ether Synthesis: Cool the freshly prepared alkoxide solution back to 0 °C.

  • Add 2-bromopropane (1.2 equivalents) dropwise to the cooled solution.

  • Maintain the reaction at 0-5 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

FAQ 2: I've identified an impurity with a mass corresponding to a dimer of my starting material. What is it and how can I avoid it?

This byproduct is likely the result of self-condensation of 2-(2-hydroxyethyl)pyridine.

Causality:

Under basic conditions, the alkoxide of 2-(2-hydroxyethyl)pyridine can act as a nucleophile and attack another molecule of a suitable electrophile. While less common than reacting with the added alkyl halide, it's possible for it to react with another molecule of 2-(2-hydroxyethyl)pyridine if a suitable leaving group is present, or through other complex condensation pathways.

Troubleshooting Guide:

Parameter Problem Solution & Rationale
Reaction Order Adding the base to the mixture of the alcohol and alkyl halide.Prepare the alkoxide first by adding the alcohol to the base. This ensures that the highly nucleophilic alkoxide is present in high concentration only when the alkyl halide is introduced, minimizing the chance for self-reaction.
Purity of Starting Material Impurities in the 2-(2-hydroxyethyl)pyridine could have better leaving groups.Ensure the purity of the starting 2-(2-hydroxyethyl)pyridine. If it was synthesized from 2-picoline and formaldehyde, ensure all acidic catalysts from that step are removed.
FAQ 3: My final product is contaminated with diisopropyl ether. How is this forming?

The formation of diisopropyl ether is a result of a side reaction involving the isopropoxide.

Causality:

If any moisture is present in the reaction, it can react with the strong base to form hydroxide ions. These hydroxide ions can then react with the isopropyl halide to form isopropanol. The isopropanol is then deprotonated by the base to form isopropoxide, which can then react with another molecule of the isopropyl halide to form diisopropyl ether.[4][5][6]

Troubleshooting Guide:

Parameter Problem Solution & Rationale
Anhydrous Conditions Presence of water in the reaction.Ensure all glassware is thoroughly flame-dried before use. Use anhydrous solvents and reagents. The Williamson ether synthesis is highly sensitive to moisture.[7]
FAQ 4: I am observing a byproduct that seems to be an isomer of my product. What could it be?

While the primary reaction is O-alkylation, N-alkylation of the pyridine ring is a potential side reaction.

Causality:

The nitrogen atom of the pyridine ring is nucleophilic and can compete with the alkoxide for the isopropyl halide. This would lead to the formation of an N-isopropylpyridinium salt. Although generally less favored than O-alkylation of the alkoxide, it can occur, especially if the deprotonation of the alcohol is incomplete.

Troubleshooting Guide:

Parameter Problem Solution & Rationale
Deprotonation Incomplete formation of the alkoxide.Ensure complete deprotonation of the 2-(2-hydroxyethyl)pyridine by using a sufficient excess of a strong base and allowing adequate reaction time before adding the alkyl halide.
Reaction Temperature Higher temperatures might favor N-alkylation.Maintain a low reaction temperature to favor the desired O-alkylation.

III. Byproduct Summary and Identification

Byproduct Structure Formation Pathway Analytical Identification (GC-MS)
Propene CH2=CHCH3E2 elimination of isopropyl halide.Volatile gas, may not be observed in final product analysis.
2-(2-Hydroxyethyl)pyridine (unreacted) Py-CH2CH2OHIncomplete reaction or byproduct of E2 elimination.Lower retention time than the product. Characteristic mass spectrum.
Diisopropyl ether (CH3)2CHOCH(CH3)2Reaction of isopropoxide with isopropyl halide.Lower retention time than the product. Characteristic mass spectrum.
2-Vinylpyridine Py-CH=CH2Dehydration of 2-(2-hydroxyethyl)pyridine.[8][9][10][11]Can be an impurity from the starting material or formed under harsh conditions.
N-isopropyl-2-(2-hydroxyethyl)pyridinium halide [Py+(CH(CH3)2)-CH2CH2OH]X-N-alkylation of the pyridine ring.As a salt, it is non-volatile and will not be observed by GC-MS. May be detected by LC-MS or NMR of the crude product.

IV. Visualizing Reaction Pathways

Main Reaction and Key Side Reaction

Williamson_Synthesis cluster_main Desired SN2 Pathway cluster_side Competing E2 Pathway 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine Alkoxide Alkoxide 2-(2-Hydroxyethyl)pyridine->Alkoxide + NaH This compound This compound Alkoxide->this compound + Isopropyl Halide Propene Propene Alkoxide->Propene + Isopropyl Halide Loss of Yield Loss of Yield Propene->Loss of Yield Troubleshooting_Flowchart start Low Yield of Product check_temp Is reaction temperature high? start->check_temp lower_temp Lower temperature to 0-25 °C check_temp->lower_temp Yes check_base Is a bulky or weak base used? check_temp->check_base No lower_temp->check_base use_strong_base Use NaH in a polar aprotic solvent (THF, DMF) check_base->use_strong_base Yes check_conditions Are reaction conditions strictly anhydrous? check_base->check_conditions No use_strong_base->check_conditions dry_reagents Use flame-dried glassware and anhydrous reagents/solvents check_conditions->dry_reagents No re_evaluate Re-evaluate purity of starting materials check_conditions->re_evaluate Yes dry_reagents->re_evaluate

Caption: Decision tree for troubleshooting low yields.

V. References

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. [Link]

  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts. [Link]

  • Elimination Reactions. (n.d.). BITS Pilani. [Link]

  • Elimination reactions of Alcohols. (2023, January 22). Chemistry LibreTexts. [Link]

  • Process for preparing diisopropyl ether. (1977). Google Patents.

  • The mechanism of diisopropyl ether synthesis from a feed of propylene and isopropanol over ion exchange resin. (2006). ResearchGate. [Link]

  • Process for large-scale preparation of 2-vinyl pyridine. (n.d.). Google Patents.

  • 2-Vinylpyridine. (n.d.). Wikipedia. [Link]

  • Method for preparing 2-vinylpyridine. (n.d.). Google Patents.

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Stability of 2-(2-Isopropoxyethyl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(2-Isopropoxyethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound is a heterocyclic compound featuring a pyridine ring substituted with an isopropoxyethyl group. The stability of this molecule in solution is critical for reliable experimental outcomes. While specific degradation studies on this exact molecule are not extensively published, its chemical structure—comprising a basic pyridine nitrogen and an ether linkage—provides insights into its potential stability challenges. This guide synthesizes established principles of pyridine and ether chemistry to offer practical advice.

The pyridine ring itself is an electron-deficient aromatic system, which influences its reactivity.[1] The lone pair of electrons on the nitrogen atom is not part of the aromatic system, rendering the molecule basic and susceptible to reactions with acids.[1] The ether linkage, on the other hand, can be susceptible to cleavage under strong acidic conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Stability

Q1: I am observing unexpected results in my experiments using a this compound solution. Could the compound be degrading?

A1: Yes, degradation of this compound in solution is a possibility and can be influenced by several factors:

  • pH of the Solution: The basic nitrogen on the pyridine ring can be protonated in acidic conditions, forming a pyridinium salt. While this may not be degradation in itself, it can alter the compound's properties and reactivity. Strong acidic conditions could potentially lead to the cleavage of the ether bond. Conversely, some pyridine derivatives show increased degradation rates in basic conditions.[2]

  • Presence of Oxidizing Agents: Pyridine and its derivatives are susceptible to oxidation, which can occur at the nitrogen atom to form a pyridine N-oxide.[1][3] Strong oxidizing agents in your solution could promote this degradation.

  • Exposure to Light (Photodegradation): Pyridine-containing compounds can be light-sensitive.[2] Exposure to UV or even ambient light over extended periods may induce degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • Solvent Choice: While generally stable in common organic solvents, reactive impurities in the solvent (e.g., peroxides in aged ethers) could potentially react with your compound.

Q2: How can I assess the stability of my this compound solution under my specific experimental conditions?

A2: A forced degradation study is a systematic way to determine the stability of your compound. This involves subjecting your solution to various stress conditions to identify potential degradation pathways and products.[4]

Key Stress Conditions to Test:

  • Acidic Conditions: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 50 °C).

  • Basic Conditions: e.g., 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Storing the solution at an elevated temperature (e.g., 70 °C).

  • Photostability: Exposing the solution to a controlled light source (e.g., UV lamp).

You can monitor the degradation by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[2][5]

Handling and Storage

Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

A3: To ensure the longevity of your solutions, adhere to the following guidelines:

  • Solvent Purity: Use high-purity, fresh solvents. For solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are tested and free of peroxides.

  • Inert Atmosphere: For long-term storage, especially if the compound is found to be sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: If your application allows, buffer the solution to a pH where the compound is most stable. This will likely be in the neutral to slightly basic range to avoid protonation of the pyridine nitrogen and acid-catalyzed ether cleavage.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2]

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down potential degradation.[6][7]

  • Material Compatibility: Use glass or other inert containers for storage. Avoid plastics that may leach impurities into your solution.

Analytical Issues

Q4: I am analyzing my this compound sample by HPLC and see multiple peaks. How can I confirm if these are degradation products?

A4: The presence of multiple peaks in an HPLC chromatogram of a supposedly pure compound can indicate degradation. To confirm this:

  • Analyze a Freshly Prepared Sample: Prepare a solution from a fresh, solid sample of this compound and analyze it immediately. This will serve as your baseline (t=0) chromatogram.

  • Compare with an Aged Sample: Analyze an older sample or a sample that has been subjected to stress conditions (as described in A2). An increase in the area of the extra peaks relative to the main peak suggests they are degradation products.

  • Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. Degradation products will likely have different molecular weights.[4] For example, oxidation would result in an increase in mass of 16 amu (addition of an oxygen atom).

Experimental Protocols

Protocol 1: General Procedure for Stability Testing using HPLC

This protocol outlines a basic workflow for assessing the stability of this compound in a specific solvent and pH.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the desired solvent to make a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution to the final experimental concentration in the desired buffer or solvent.

    • Divide the solution into several amber vials for each stress condition to be tested (e.g., room temperature, 40°C, exposure to light).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, inject one of the samples into the HPLC system to obtain the initial chromatogram. This will serve as the reference for 100% purity.

  • Incubation under Stress Conditions:

    • Store the vials under the different stress conditions.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove a vial from each condition and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the initial peak area.

    • Monitor the appearance and growth of any new peaks, which are potential degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential sites of chemical instability on the this compound molecule.

G cluster_molecule This compound cluster_instability Potential Instability Sites C10H15NO This compound Structure mol N_attack Pyridine Nitrogen (Basic Site, Oxidation) mol->N_attack  Protonation (Acid)  Oxidation Ether_linkage Ether Linkage (Acid Cleavage) mol->Ether_linkage  Cleavage (Strong Acid)

Caption: Potential sites of instability on this compound.

Data Summary: Factors Influencing Pyridine Derivative Stability

The following table summarizes general factors known to affect the stability of pyridine derivatives in solution, which can be extrapolated to this compound.

ParameterPotential Effect on StabilityMitigation Strategy
Low pH (Acidic) Protonation of pyridine nitrogen; potential for ether cleavage.Use buffered solutions in the neutral to slightly basic range.
High pH (Basic) May promote degradation in some pyridine derivatives.Determine optimal pH through stability studies.
Oxidizing Agents Can lead to the formation of pyridine N-oxide.[1]Avoid solutions containing strong oxidizers; use an inert atmosphere.
Light Exposure Can cause photodegradation.Store solutions in amber containers or protect from light.
Elevated Temperature Accelerates the rate of degradation.[2]Store solutions at reduced temperatures (e.g., 2-8 °C).
Reactive Solvents Impurities like peroxides can react with the compound.Use high-purity, fresh solvents.

Troubleshooting Workflow

If you suspect instability of your this compound solution, follow this logical troubleshooting workflow.

A Unexpected Experimental Results B Is the this compound solution stable? A->B C Check Solution Preparation and Storage: - Age of solution? - Storage conditions (light, temp)? - Solvent purity? B->C Yes J Issue may not be compound stability. Investigate other experimental parameters. B->J No D Perform HPLC Analysis of Current Solution C->D E Multiple peaks observed? D->E F Prepare Fresh Solution and Analyze (t=0) E->F Yes K Single peak observed. Solution appears stable. E->K No G Compare t=0 with aged solution chromatogram F->G H Are extra peaks present/larger in aged solution? G->H I Degradation is likely. Conduct forced degradation study to identify cause. H->I Yes H->J No

Caption: Troubleshooting workflow for suspected instability.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • J.T. Baker. (n.d.). Material Safety Data Sheet - Pyridine.
  • BenchChem. (2025). Technical Support Center: Stability of Fluorinated Pyridines in Solution.
  • Synerzine. (2018). Safety Data Sheet - 2-Isopropylpyridine.
  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Wikipedia. (n.d.). Pyridine.
  • Fetzner, S. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH.
  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
  • Casavecchia, P., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate.
  • Kaur, N., et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH.
  • Singh, U. P., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - NIH.
  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using qu. ResearchGate.
  • Bai, Y., et al. (2009). Aerobic degradation of pyridine by a new bacterial strain, Shinella zoogloeoides BC026. PubMed.
  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13.
  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review.

Sources

Technical Support Center: Scaling Up 2-(2-Isopropoxyethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Isopropoxyethyl)pyridine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice rooted in chemical principles, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Introduction: The Synthetic Pathway

The most common and industrially viable route to this compound is a two-step process. Understanding both stages is critical, as inefficiencies or impurities from the first step will invariably compromise the second.

  • Step 1: Hydroxyethylation of 2-Picoline. This step involves the condensation of 2-picoline (2-methylpyridine) with formaldehyde to produce the key intermediate, 2-(2-hydroxyethyl)pyridine. This reaction is typically catalyzed by an acid or base and can be sensitive to reaction conditions.[1][2][3]

  • Step 2: Williamson Ether Synthesis. The intermediate alcohol, 2-(2-hydroxyethyl)pyridine, is then etherified using an isopropylating agent. This is typically achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide.[4]

Our guide is structured to address issues that arise during the scale-up of this specific pathway.

G cluster_0 Step 1: Hydroxyethylation cluster_1 Step 2: Williamson Ether Synthesis Picoline 2-Picoline Reaction1 Condensation Reaction (Catalyst, Heat) Formaldehyde Formaldehyde Intermediate Crude 2-(2-Hydroxyethyl)pyridine Purification1 Distillation / Purification PureIntermediate Pure 2-(2-Hydroxyethyl)pyridine Reaction2 Etherification Reaction PureIntermediate->Reaction2 Base Strong Base (e.g., NaH, Sodium Isopropoxide) IsopropylHalide Isopropyl Halide (e.g., 2-Bromopropane) CrudeProduct Crude this compound Workup Aqueous Work-up / Extraction FinalPurification Fractional Distillation FinalProduct Pure this compound

Caption: Overall two-step synthesis workflow for this compound.

Troubleshooting Guide: From Bench to Plant

This section addresses specific failures you may encounter during scale-up.

Q1: My overall yield has dropped significantly after increasing the batch size from 1L to 100L. Where should I start investigating?

A significant drop in yield upon scale-up is a classic problem often traced back to mass and heat transfer limitations. You should investigate both synthetic steps systematically.

Causality: On a small scale, flasks have a high surface-area-to-volume ratio, allowing for efficient heating and cooling. In a large reactor, this ratio decreases dramatically, leading to temperature gradients.[5] Stirring may also be less efficient, creating localized "hot spots" or areas of poor reagent mixing.

Troubleshooting Steps:

  • Isolate the Problematic Step: Analyze the purity and yield of your isolated intermediate, 2-(2-hydroxyethyl)pyridine.

    • If Step 1 yield is low: The condensation reaction is likely the issue. Poor temperature control can increase byproduct formation, such as polymers from formaldehyde or various pyridine derivatives. Inefficient mixing can lead to a low conversion rate.[1][2]

    • If Step 2 yield is low: The Williamson ether synthesis is the culprit. The most common scale-up issue here is the competition between the desired SN2 reaction and the E2 elimination side-reaction, which is highly temperature-dependent.[4]

  • Optimize Step 1 (Hydroxyethylation):

    • Revisit Catalyst Loading: Ensure the catalyst-to-substrate ratio is maintained.

    • Improve Thermal Management: Use a jacketed reactor with a well-calibrated thermal control unit. Consider a slower, controlled addition of formaldehyde to manage the reaction exotherm.

    • Verify Agitation: Check that your impeller design and stirring speed are sufficient for the reactor geometry to ensure a homogenous mixture.

  • Optimize Step 2 (Etherification):

    • Control the Deprotonation: The addition of a strong base like sodium hydride (NaH) or sodium isopropoxide is highly exothermic. A slow, subsurface addition below the reaction medium's surface is critical to dissipate heat and avoid localized high temperatures that favor elimination.

    • Choice of Base and Solvent: Using sodium isopropoxide, generated in situ or added as a solution, can be easier to control than solid NaH. The choice of a high-boiling polar aprotic solvent like DMF or NMP is common, but ensure it is rigorously anhydrous, as water will consume the base.

    • Temperature of Alkylation: After the alkoxide is formed, maintain the lowest practical temperature for the addition of the isopropyl halide to favor the SN2 pathway over E2 elimination.

G cluster_steps cluster_causes1 Step 1 Issues cluster_causes2 Step 2 Issues Start Low Overall Yield During Scale-Up Check_Step1 Analyze Yield & Purity of 2-(2-Hydroxyethyl)pyridine Start->Check_Step1 Check_Step2 Analyze Final Product & Byproducts Start->Check_Step2 Heat_Transfer1 Poor Heat Transfer (Formaldehyde Polymerization) Check_Step1->Heat_Transfer1 Yield is Low Mixing1 Inefficient Mixing (Low Conversion) Check_Step1->Mixing1 Yield is Low E2_Elimination E2 Elimination Dominates (High Temp, Strong Base) Check_Step2->E2_Elimination Yield is Low Wet_Reagents Wet Solvent/Reagents (Base Quenching) Check_Step2->Wet_Reagents Yield is Low Poor_Alkoxide Incomplete Alkoxide Formation Check_Step2->Poor_Alkoxide Yield is Low

Sources

Technical Support Center: A Researcher's Guide to 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides best practices for the handling, storage, and troubleshooting of 2-(2-Isopropoxyethyl)pyridine, a key intermediate in pharmaceutical and fine chemical synthesis. As a Senior Application Scientist, my aim is to equip you with the necessary technical knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel. The following information is synthesized from established protocols for pyridine-containing compounds and related heterocyclic molecules.

Frequently Asked Questions (FAQs) on Handling

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: To mitigate exposure risks, the following PPE should be worn at all times:

  • Gloves: Nitrile gloves are recommended for their resistance to pyridine compounds.[4]

  • Eye Protection: Chemical safety goggles are essential to protect from splashes.[4][5]

  • Lab Coat: A flame-resistant lab coat should be worn to prevent skin contact.[4]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Q3: What is the correct procedure for handling a spill of this compound?

A3: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For small spills, use a non-combustible absorbent material like vermiculite or sand to soak up the liquid. The absorbed material should then be collected into a sealed, labeled container for proper chemical waste disposal. For larger spills, contact your institution's environmental health and safety department. Never wash spills down the drain.[4]

Storage Best Practices

Q4: How should I store my stock of this compound to ensure its long-term stability?

A4: Proper storage is crucial for maintaining the chemical integrity of this compound. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2][6] The container must be kept tightly sealed to prevent the ingress of moisture and air, which can lead to degradation.[2] Many organic bases are sensitive to oxidation and moisture.

Q5: Are there any specific materials that are incompatible with this compound?

A5: Pyridine and its derivatives can be reactive with strong oxidizing agents and strong acids. Contact with these materials should be avoided. Store in containers made of compatible materials such as amber glass or high-density polyethylene (HDPE).[4]

Parameter Recommendation Rationale
Storage Temperature 2-8 °C (Refrigerated)Minimizes degradation and vapor pressure.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed amber glass bottleProtects from light and air exposure.
Incompatibilities Strong acids, Strong oxidizing agentsAvoids vigorous and potentially hazardous reactions.

Troubleshooting Guide

Q6: My reaction yield is lower than expected. Could the this compound have degraded?

A6: Yes, degradation of starting material is a common cause of low reaction yields. Pyridine derivatives can be susceptible to oxidation, especially if stored improperly. The ether linkage in this compound could also be prone to cleavage under acidic conditions. To assess the purity of your compound, it is advisable to run a quality control check using techniques such as ¹H NMR, GC-MS, or HPLC.

Q7: I've noticed a change in the color of my this compound. What does this indicate?

A7: A change in color, such as turning from colorless to yellow or brown, is a common indicator of degradation or contamination. This is often due to slow oxidation or polymerization reactions. If you observe a color change, it is highly recommended to re-purify the compound by distillation or chromatography before use in sensitive applications.

Below is a workflow to troubleshoot potential degradation of this compound.

troubleshooting_workflow start Low Yield or Unexpected Side Products check_storage Verify Storage Conditions (Temp, Atmosphere, Light) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes new_reagent Use New Batch of Reagent improper_storage->new_reagent qc_check Perform QC Analysis (NMR, GC-MS, HPLC) proper_storage->qc_check degraded Compound Degraded qc_check->degraded Fails pure Compound is Pure qc_check->pure Passes purify Purify Compound (Distillation/Chromatography) degraded->purify degraded->new_reagent troubleshoot_reaction Investigate Other Reaction Parameters pure->troubleshoot_reaction purify->qc_check Re-test end_success Proceed with Experiment new_reagent->end_success end_reassess Re-evaluate Synthetic Route troubleshoot_reaction->end_reassess

Caption: Troubleshooting workflow for suspected reagent degradation.

References

  • ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Avantor. (2011). Material Safety Data Sheet: Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69523, 2-Isopropylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112444, 2-(2-Propoxyethyl)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • RSC Publishing. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Synthesized 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-(2-isopropoxyethyl)pyridine, a key intermediate in various pharmaceutical syntheses. We will delve into the practical application and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus will be on not just the "how" but the "why," offering insights grounded in years of field experience to ensure your analytical strategy is both robust and reliable.

The Synthetic Landscape: Anticipating the Impurity Profile

The purity of a final compound is intrinsically linked to its synthetic pathway. This compound is typically synthesized via a Williamson ether synthesis, a classic SN2 reaction.[1][2] In this process, the sodium salt of 2-(2-hydroxyethyl)pyridine is reacted with an isopropylating agent, such as 2-bromopropane or 2-iodopropane.

Understanding this synthesis is critical as it informs the potential impurity profile. The principle of "know thy synthesis, know thy impurities" is paramount. Potential impurities can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted starting materials: 2-(2-hydroxyethyl)pyridine.

    • Residual reagents: Isopropylating agents (e.g., 2-bromopropane) and the base used for deprotonation (e.g., sodium hydride).

    • Byproducts: Propene, formed via a competing E2 elimination reaction, which is a common side reaction in Williamson ether synthesis, especially with secondary alkyl halides.[3]

  • Degradation Products:

    • Impurities formed during workup or storage, the nature of which would depend on the specific conditions (e.g., exposure to acid, base, light, or heat).

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the identification and control of such impurities in new drug substances, which we will adhere to in our analytical approach.[4][5][6]

A Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique is a critical decision that should be based on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the desired level of structural information. We will now compare the three most relevant techniques for the purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] Given that this compound and its likely process-related impurities are volatile, GC-MS is an excellent first-line technique for purity assessment.

The effectiveness of a GC-MS analysis hinges on the careful selection of its parameters. For pyridine derivatives, a mid-polarity capillary column is often preferred to achieve good separation. The temperature program is designed to first elute highly volatile impurities like propene and residual solvents at a lower temperature, followed by a gradual increase to separate the target compound from less volatile impurities.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

The resulting chromatogram will show peaks corresponding to the separated components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The relative peak area of the main compound versus the total peak area provides an estimation of purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthesized Compound Solution Dissolve in Volatile Solvent Sample->Solution ~1 mg/mL Injection Inject into GC Solution->Injection Separation Separation in GC Column Injection->Separation Temperature Program Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Individual Peaks Chromatogram->MassSpectra Peak Integration Quantification Purity Calculation (Area %) Chromatogram->Quantification Identification Library Search (e.g., NIST) MassSpectra->Identification

High-Performance Liquid Chromatography (HPLC): The Versatility Champion

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[8] For this compound, HPLC provides an excellent orthogonal method to GC-MS, capable of detecting non-volatile impurities that might be missed by the latter.

A reversed-phase C18 column is the workhorse of HPLC for moderately polar organic molecules. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation between the main compound and its potential impurities. A gradient elution is often employed to ensure that both polar and non-polar impurities are eluted and detected. UV detection is suitable for pyridine derivatives due to the presence of the chromophoric pyridine ring.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times relative to the main peak. If impurity standards are available, they can be used for definitive identification and quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Synthesized Compound Solution Dissolve in Mobile Phase Sample->Solution ~0.5 mg/mL Injection Inject into HPLC Solution->Injection Separation Separation on C18 Column Injection->Separation Gradient Elution Detection UV Detection (260 nm) Separation->Detection Chromatogram HPLC Chromatogram Detection->Chromatogram PeakIntegration Peak Integration and Area % Calculation Chromatogram->PeakIntegration ImpurityProfiling Impurity Profiling PeakIntegration->ImpurityProfiling Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Quantifier

While GC-MS and HPLC are excellent for detecting and quantifying impurities relative to the main component, qNMR offers the distinct advantage of providing an absolute purity assessment without the need for a specific reference standard of the analyte.[9][10] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The key to accurate qNMR is the use of a certified internal standard with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices. The relaxation delay (d1) is a critical parameter and must be set to be at least five times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation and accurate integration.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (or 5 x T1 of the slowest relaxing proton).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the well-resolved signals of the analyte and the internal standard.

The purity of the analyte can be calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve Acquisition Acquire 1H NMR Spectrum Dissolve->Acquisition Processing Process Spectrum (Phase, Baseline) Acquisition->Processing Integration Integrate Signals Processing->Integration Formula Apply qNMR Purity Formula Integration->Formula Result Absolute Purity Value (%) Formula->Result

Comparative Performance Summary

FeatureGC-MSHPLCqNMR
Principle Separation by volatility and boiling point, detection by massSeparation by polarity, detection by UV absorbanceQuantitative analysis based on nuclear spin in a magnetic field
Primary Application Analysis of volatile and semi-volatile impuritiesBroad applicability, including non-volatile and thermally labile impuritiesAbsolute purity determination and structural elucidation
Sensitivity High (ppm to ppb level)High (ppm level)Moderate (requires mg of sample)
Impurity Identification Excellent (via mass spectral library matching)Moderate (based on retention time, requires standards for confirmation)Excellent (provides structural information)
Quantification Relative (Area %)Relative (Area %)Absolute (with internal standard)
Orthogonality HighHighHigh
Limitations Not suitable for non-volatile or thermally labile compoundsMay require specific method development for different impurity typesLower sensitivity compared to chromatographic methods

Conclusion: A Triad of Trustworthiness for Purity Analysis

For a comprehensive and robust purity analysis of synthesized this compound, a multi-faceted approach is recommended. GC-MS serves as an excellent primary tool for identifying and quantifying volatile process-related impurities. HPLC provides a crucial orthogonal method, particularly for detecting any non-volatile byproducts or degradation products. Finally, qNMR offers the definitive, absolute purity value, which is invaluable for reference standard characterization and for validating the results obtained from the chromatographic techniques.

By employing this triad of analytical methods, researchers and drug development professionals can be confident in the purity of their synthesized compounds, ensuring the integrity of their research and the safety of potential therapeutic agents. This self-validating system of orthogonal techniques provides the trustworthiness required to meet the stringent standards of the pharmaceutical industry.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 875–887. [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Gas chromatography. European Journal of Mass Spectrometry, 9(1), 1–19. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

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A Comparative Guide to the Reactivity of 2-(2-Isopropoxyethyl)pyridine and Structurally Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a fundamental heterocyclic motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Its chemical behavior is profoundly influenced by the nature and position of substituents on the ring. The strategic modification of the pyridine core allows for the fine-tuning of electronic and steric properties, which in turn dictates basicity, nucleophilicity, and ligand behavior.[3][4] This guide provides an in-depth comparison of 2-(2-Isopropoxyethyl)pyridine with other common pyridines, offering a predictive framework for its reactivity supported by established chemical principles and detailed experimental protocols for validation. We will dissect the unique interplay of the isopropoxyethyl substituent's electronic and steric characteristics to provide researchers with a robust understanding for its application in synthesis and drug development.

Foundational Principles of Pyridine Reactivity

The reactivity of the pyridine ring is governed by the electronegative nitrogen atom, which has two primary effects:

  • Nitrogen Lone Pair: The lone pair of electrons on the sp²-hybridized nitrogen atom is readily available to react with electrophiles and protons, making pyridine a moderate base and a good nucleophile.[5][6]

  • Ring Electron Density: The nitrogen atom withdraws electron density from the aromatic ring via an inductive effect (-I), making the ring electron-deficient compared to benzene. This deactivation renders pyridine generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[7][8]

Substituents modulate this inherent reactivity through two main mechanisms:

  • Electronic Effects: These are divided into the inductive effect (through-sigma bond polarization) and the resonance effect (through-pi system delocalization). Electron-donating groups (EDGs) increase electron density, enhancing basicity and nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect.[3][9]

  • Steric Effects: Bulky substituents, particularly at the 2- and 6-positions, can physically obstruct the nitrogen lone pair, diminishing its ability to react with electrophiles or coordinate to metal centers, a phenomenon known as steric hindrance.[10][11][12]

substituent Substituent pyridine Pyridine Ring substituent->pyridine Electronic Effects (Inductive, Resonance) substituent->pyridine  Steric Effects   (Hindrance) reactivity Overall Reactivity pyridine->reactivity

Caption: Logical relationship between substituent properties and pyridine reactivity.

Profile of the 2-(2-Isopropoxyethyl) Substituent

The 2-(2-isopropoxyethyl) group introduces a unique combination of electronic and steric features:

  • Electronic Contribution: The alkyl chain is primarily an electron-donating group (+I effect), which should increase the electron density on the pyridine nitrogen, thereby increasing its basicity compared to unsubstituted pyridine. However, the electronegative ether oxygen, insulated by two carbons, exerts a weak counteracting -I effect. The net result is expected to be mild electron donation.

  • Steric Contribution: This is the dominant feature. The flexible, branched isopropoxyethyl chain at the 2-position creates significant steric bulk around the nitrogen atom. This hindrance is expected to be more pronounced than that of a simple methyl group (as in 2-picoline) and will be a critical factor in its kinetic reactivity.[10][11]

Comparative Reactivity Analysis

To contextualize the behavior of this compound, we compare it to a selection of benchmark pyridines.

Basicity (pKa)

Basicity, quantified by the pKa of the conjugate acid, reflects the thermodynamic ease of protonation. It is primarily influenced by electronic effects, though severe steric hindrance can impact solvation of the pyridinium ion.

CompoundStructureSubstituent EffectExpected pKaExperimental pKa
PyridineC₅H₅NBaseline (None)~5.25.25
2-Methylpyridine (α-Picoline)C₆H₇N+I (Donating)> 5.25.96[13][14]
2,6-LutidineC₇H₉N+I (Strong Donating)> 6.06.64
This compound C₁₀H₁₅NO +I (Mild Donating) 5.5 - 6.0 N/A
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂+R (Very Strong Donating)> 9.09.7

Analysis: The mild electron-donating nature of the isopropoxyethyl group is predicted to make this compound more basic than pyridine itself. It is likely to be comparable to, or slightly less basic than, 2-picoline, as the distal ether oxygen may slightly attenuate the overall inductive donation of the alkyl chain. It is significantly less basic than DMAP, which benefits from a powerful resonance-donating effect.

Nucleophilicity in N-Alkylation Reactions

Nucleophilicity is a kinetic measure of the rate at which a nucleophile attacks an electrophile. For 2-substituted pyridines, this property is a direct reflection of steric hindrance. A classic test reaction is N-alkylation with an alkyl halide, such as methyl iodide.[5][15]

CompoundSteric HindrancePredicted Reactivity with CH₃I
PyridineLowFast
2-Methylpyridine (α-Picoline)ModerateModerate
2,6-LutidineHighVery Slow / Negligible
This compound High Slow to Very Slow
4-(Dimethylamino)pyridine (DMAP)LowVery Fast

Analysis: The substantial bulk of the 2-(2-isopropoxyethyl) group is expected to drastically slow the rate of N-alkylation.[12] The flexible chain can fold back to shield the nitrogen lone pair, making it a significantly poorer nucleophile than pyridine or 2-picoline. Its reactivity profile in this context will likely resemble that of classic hindered bases like 2,6-lutidine, where the nitrogen is basic enough to abstract a proton but kinetically too slow to act as an effective nucleophile in substitution reactions. This property is highly valuable in applications requiring a non-nucleophilic base.

Coordination Chemistry

As ligands for metal centers, the steric profile of 2-substituted pyridines is paramount. The isopropoxyethyl group can influence the coordination number, geometry, and stability of the resulting metal complexes.[16][17][18]

  • Pyridine & 4-DMAP: Form stable complexes with a wide variety of metals, readily accommodating typical octahedral or square planar geometries.[6]

  • 2-Methylpyridine: The methyl group introduces some steric clash, which can disfavor the formation of highly crowded complexes (e.g., hexakis(2-picoline)metal complexes are rare).

  • This compound: The bulky and potentially chelating nature of the substituent will be highly influential. The ether oxygen is available for coordination, potentially making it a bidentate N,O-ligand. However, this would require the formation of a seven-membered chelate ring, which can be strained. More likely, it will act as a monodentate N-donor ligand where the side chain dictates the steric environment around the metal, potentially creating a unique catalytic pocket or stabilizing lower coordination numbers.

Experimental Validation Protocols

To empirically validate the predicted reactivity, the following protocols can be employed.

Protocol 1: Determination of Relative Basicity via Competitive Protonation NMR

This protocol provides a qualitative comparison of basicity without requiring formal pKa titration.

Causality: When a limiting amount of a strong acid (e.g., trifluoroacetic acid, TFA) is added to a mixture of two pyridines, the stronger base will be preferentially protonated. This change can be observed by the downfield shift of the α-proton signals in the ¹H NMR spectrum upon protonation.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of this compound and a reference pyridine (e.g., 2-picoline) in 0.6 mL of CDCl₃.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum.

  • Acid Addition: Add a sub-stoichiometric amount of TFA (e.g., 0.5 equivalents, 0.05 mmol).

  • Final Spectrum: Acquire a second ¹H NMR spectrum.

  • Analysis: Identify the α-proton signals for both pyridines in the initial spectrum. In the final spectrum, the pyridine whose α-protons show a greater degree of downfield shifting is the more basic of the two, as it has captured a larger proportion of the added protons.

Caption: Workflow for competitive protonation NMR experiment.

Protocol 2: Kinetic Analysis of N-Alkylation via ¹H NMR

This experiment quantifies the impact of steric hindrance on nucleophilicity.

Causality: The rate of reaction between a pyridine and an electrophile like methyl iodide can be monitored over time by observing the change in concentration of reactants and products using ¹H NMR spectroscopy. By integrating characteristic peaks, a rate constant can be determined.

Methodology:

  • Reagent Preparation: Prepare stock solutions of this compound (e.g., 0.2 M), methyl iodide (e.g., 0.2 M), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 M) in a suitable deuterated solvent (e.g., CD₃CN).

  • Reaction Setup: In an NMR tube thermostated to a constant temperature (e.g., 25.0 °C) within the NMR spectrometer, combine 0.3 mL of the pyridine solution and 0.1 mL of the internal standard solution.

  • Initiation & Monitoring: Initiate the reaction by adding 0.3 mL of the methyl iodide solution. Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for a fast reaction, every 30 minutes for a slow one).

  • Data Processing: For each spectrum, integrate a well-resolved signal from the starting pyridine and the corresponding signal from the N-methylated product. Normalize these integrals against the integral of the internal standard to determine their relative concentrations.

  • Kinetic Analysis: Plot the concentration of the starting material versus time. Fit the data to the appropriate rate law (e.g., second-order) to extract the rate constant (k). Compare the obtained k value with those determined for other pyridines under identical conditions.

Conclusion

This compound presents a nuanced reactivity profile dominated by steric effects. While its basicity is predicted to be slightly enhanced relative to unsubstituted pyridine due to mild inductive electron donation, its utility as a nucleophile is severely compromised by the bulky 2-substituent. This positions the molecule as a potentially valuable non-nucleophilic base, similar in function to classic hindered pyridines like 2,6-lutidine, but with different solubility and coordination properties conferred by the isopropoxyethyl side chain. The experimental protocols outlined herein provide a clear pathway for researchers to quantitatively assess these properties and effectively integrate this unique pyridine derivative into their synthetic and developmental programs.

References

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A Comparative Guide to the Validation of Analytical Methods for 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the assurance of drug substance and drug product purity is paramount. Process-related impurities and potential degradants must be meticulously monitored and controlled to ensure patient safety and therapeutic efficacy. 2-(2-Isopropoxyethyl)pyridine is a potential impurity that may arise during the synthesis of certain active pharmaceutical ingredients (APIs). Consequently, the development and validation of robust analytical methods for its detection and quantification are critical quality control measures.

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound analysis, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4] We will delve into the validation of a proposed Gas Chromatography (GC) method and compare its performance characteristics with a High-Performance Liquid Chromatography (HPLC) alternative.

The Analytical Challenge: Choosing the Right Tool

The selection of an appropriate analytical technique is the foundational step in method development. For a semi-volatile organic compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable options.

  • Gas Chromatography (GC): This technique is inherently well-suited for the analysis of volatile and semi-volatile compounds.[5] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for organic analytes. The primary advantage of GC-FID lies in its robustness and ability to separate analytes based on their boiling points and interactions with the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique capable of analyzing a broad range of compounds.[6] For this compound, a reversed-phase HPLC method with UV detection would be a common approach.[6][7] The success of this method hinges on the analyte possessing a UV chromophore, which the pyridine ring provides.

For the purpose of this guide, we will focus on the detailed validation of a proposed GC-FID method due to its anticipated high sensitivity and specificity for this type of analyte. We will then draw comparisons to a hypothetical HPLC-UV method to highlight the relative strengths and weaknesses of each approach.

Validation of a Proposed GC-FID Method for this compound

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose. The validation process is a systematic evaluation of a series of performance characteristics as mandated by regulatory guidelines.[8][9]

The Validation Workflow

A logical workflow ensures that all aspects of the method's performance are thoroughly investigated. The relationship between different validation parameters is crucial for establishing a self-validating system.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Robustness & System Suitability Method_Development Method Development (Column, Temp, Flow Rate) Specificity Specificity Method_Development->Specificity Initial Assessment Linearity_Range Linearity & Range Specificity->Linearity_Range Confirms Identity Accuracy Accuracy Linearity_Range->Accuracy Defines Working Range Precision Precision (Repeatability & Intermediate) Linearity_Range->Precision LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Establishes Limits Robustness Robustness Accuracy->Robustness Precision->Robustness System_Suitability System Suitability Robustness->System_Suitability Defines Critical Parameters

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Data Analysis

The following sections provide detailed, step-by-step methodologies for validating the proposed GC-FID method.

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]

  • Experimental Protocol:

    • Prepare a blank solution (diluent).

    • Prepare a solution of the API matrix without the analyte.

    • Prepare a solution of a known related substance.

    • Prepare a solution of this compound standard.

    • Prepare a spiked solution containing the API matrix, this compound, and other potential impurities.

    • Inject all solutions into the GC system and record the chromatograms.

  • Causality and Trustworthiness: This experiment is designed to prove that the peak for this compound is free from interference from other components. By comparing the retention time of the analyte in the standard and spiked samples and observing no interfering peaks in the blank and matrix solutions at the analyte's retention time, we establish the method's specificity.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[11][12]

  • Experimental Protocol:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to prepare at least five concentration levels, typically ranging from the reporting limit to 120% of the specification limit for the impurity.[11]

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Causality and Trustworthiness: A high correlation coefficient (typically >0.999) indicates a strong linear relationship, ensuring that the measured signal is directly proportional to the amount of analyte.[13] This is fundamental for accurate quantification.

3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

  • Experimental Protocol:

    • Prepare a placebo (API matrix) sample.

    • Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Causality and Trustworthiness: This protocol directly challenges the method's ability to measure the "true" amount of the analyte in a representative matrix. Good recovery (typically 80-120% for impurities) demonstrates that the method is free from significant systematic errors.[13]

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[11]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of the API spiked with this compound at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the RSD of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD of the combined results from both days.

  • Causality and Trustworthiness: Low RSD values (typically <10% for impurities) indicate that the method produces consistent results under both short-term and longer-term, more variable conditions, thereby ensuring its reliability.[13]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Experimental Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of known concentrations.

  • Causality and Trustworthiness: Establishing the LOD and LOQ is critical for ensuring that the method is sensitive enough to detect and quantify the impurity at the required low levels, as dictated by regulatory requirements for impurity control.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, injector temperature).

    • Vary each parameter within a predefined range (e.g., ± 2°C for temperature, ± 5% for flow rate).

    • Analyze a system suitability solution under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

  • Causality and Trustworthiness: A robust method is one that is not prone to failure with minor, expected variations in its execution. This ensures the method's transferability and day-to-day reliability in a quality control environment.

Data Summary and Comparison

The following tables summarize the acceptance criteria and hypothetical performance data for the validated GC-FID method and provide a comparison with a potential HPLC-UV method.

Table 1: Validation Summary for the Proposed GC-FID Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9995
Range Reporting Limit to 120% of Specification0.01% to 0.18%
Accuracy (% Recovery) 80.0 - 120.0%98.5 - 101.2%
Precision (RSD)
- Repeatability≤ 10.0%2.5%
- Intermediate Precision≤ 15.0%4.8%
LOD S/N ≥ 30.003%
LOQ S/N ≥ 100.01%
Robustness No significant impact on results.Pass

Table 2: Performance Comparison: GC-FID vs. HPLC-UV

FeatureProposed GC-FID MethodAlternative HPLC-UV Method
Principle Separation based on volatility and polarity.Separation based on partitioning between mobile and stationary phases.
Applicability Ideal for volatile and semi-volatile analytes.Broad applicability, requires a UV chromophore.
Sensitivity Generally high for hydrocarbons.Dependent on the molar absorptivity of the analyte.
Selectivity High, based on retention time.Can be affected by co-eluting impurities with similar UV spectra.
Solvent Consumption Low (gases).Higher (organic solvents and buffers).
Run Time Potentially faster for volatile compounds.Can be longer depending on the required separation.

Conclusion

The validation of an analytical method is a comprehensive process that provides documented evidence of its suitability for the intended purpose.[1] The proposed GC-FID method for the determination of this compound demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, precision, and sensitivity, making it a robust and reliable choice for quality control.

While an HPLC-UV method could also be developed and validated, the GC-FID approach offers inherent advantages for a semi-volatile analyte of this nature, particularly in terms of selectivity and potentially lower solvent consumption. The choice between these methods should be based on a risk assessment, available instrumentation, and the specific requirements of the drug development program. This guide provides the foundational framework for making an informed decision and executing a scientifically sound validation study.

References

  • ICH. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

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Navigating the Bioactive Landscape of 2-Substituted Pyridines: A Comparative Analysis Centered on 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the Untapped Potential of 2-(2-Isopropoxyethyl)pyridine

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds. Its nitrogen atom imparts unique electronic properties, enabling it to act as a hydrogen bond acceptor and to participate in various biological interactions. The diverse pharmacological activities of pyridine derivatives are a testament to their versatility, with examples spanning anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory applications.[1][2]

This guide focuses on this compound, a simple yet intriguing molecule whose biological activity remains largely unexplored in publicly available literature. To illuminate its potential, we will embark on a comparative journey, examining the biological activities of structurally related 2-substituted pyridine derivatives. By analyzing experimental data from in vitro and in vivo studies on these analogs, we can infer the likely biological profile of this compound and provide a roadmap for its future investigation. This analysis is crucial for researchers in drug discovery and development, offering a framework for predicting the therapeutic potential of this and similar chemical entities.

Comparative Analysis of Biological Activities

Anticancer Activity: A Promising Frontier

The pyridine scaffold is a common feature in many anticancer agents. The cytotoxic effects of pyridine derivatives are often evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. A lower IC50 value (the concentration required to inhibit 50% of cell growth) indicates greater potency.

Table 1: Comparative Anticancer Activity of 2-Substituted Pyridine Derivatives

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
2-Oxo-1′H-spiro-pyridineCompound 7Caco-2 (colorectal)7.83 ± 0.50[3]
2-Oxo-1′H-spiro-pyridineCompound 5Caco-2 (colorectal)9.78 ± 0.70[3]
2-Oxo-1′H-spiro-pyridineCompound 8Caco-2 (colorectal)13.61 ± 1.20[3]
Reference DrugDoxorubicinCaco-2 (colorectal)12.49 ± 1.10[3]
2-Oxo-1′H-spiro-pyridineCompound 8HepG-2 (liver)8.42 ± 0.70[3]
2-Oxo-1′H-spiro-pyridineCompound 7HepG-2 (liver)8.90 ± 0.6[3]
Reference DrugDoxorubicinHepG-2 (liver)4.50 ± 0.20[3]

Note: Data is compiled from a study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

The data in Table 1 highlights that certain 2-substituted pyridine derivatives exhibit potent anticancer activity, with some compounds showing greater efficacy than the established chemotherapeutic drug, Doxorubicin, against specific cell lines.[3] The structure-activity relationship (SAR) within this series suggests that the spiro-indoline moiety at the 2-position of the pyridine ring is a key contributor to the observed cytotoxicity.[3] This provides a compelling rationale for investigating the anticancer potential of this compound, where the ether linkage and isopropoxy group could offer unique interactions with biological targets.

Anticonvulsant Properties: Modulating Neuronal Excitability

Pyridine derivatives have also been explored for their potential to treat neurological disorders like epilepsy. Anticonvulsant activity is typically assessed in animal models using methods such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.

While specific data for 2-alkoxyethylpyridines is scarce, a study on 3-hydroxypyridine derivatives revealed that the introduction of larger alkyl substituents at the 2-position increased anticonvulsant activity. This suggests that the size and nature of the substituent at the 2-position of the pyridine ring are critical for its interaction with neuronal targets.

Enzyme Inhibition: Targeting Key Pathological Pathways

The ability of pyridine-containing compounds to inhibit enzymes involved in disease pathogenesis is another area of significant research. Two notable examples are Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

Table 2: Comparative MAO-B Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives

CompoundSubstitution on Phenyl RingMAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
S53-Cl0.20319.04[4]
S162-CN0.979-[4]

Note: Data is from a study on pyridazinobenzylpiperidine derivatives, which contain a pyridine-like pyridazine ring.

The data in Table 2 demonstrates that pyridine-like structures can be potent and selective inhibitors of MAO-B.[4] The substituent on the aromatic ring significantly influences both potency and selectivity. This opens the possibility that this compound could interact with MAO enzymes, a hypothesis that warrants experimental validation.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used to treat Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.

While direct data for 2-alkoxyethylpyridines is not available, a study on pyrimidine and pyridine diamine derivatives as dual binding site cholinesterase inhibitors showed that the pyridine moiety is a viable scaffold for designing potent AChE inhibitors.[5] The study highlighted the importance of the linker and the second aromatic group in achieving high potency.[5]

Antimicrobial Activity: Combating Infectious Diseases

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents, and pyridine derivatives have shown promise in this area. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on pyridine derivatives containing an imidazo[2,1-b][3][6][7]thiadiazole moiety revealed potent antibacterial and antifungal activity. For instance, compound 17d (a 4-F substituted derivative) exhibited an MIC of 0.5 µg/mL against certain bacteria, which was twice as potent as the control drug gatifloxacin. This suggests that the pyridine core, when appropriately substituted, can serve as a potent antimicrobial pharmacophore. The 2-(2-isopropoxyethyl) group in our target compound could influence its lipophilicity and membrane permeability, which are critical factors for antimicrobial efficacy.

Experimental Methodologies: A Guide for Investigation

To systematically evaluate the biological activity of this compound and its analogs, a series of well-established in vitro and in vivo assays should be employed.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Treat with compound A->B 24h incubation C Add MTT solution B->C 24-72h incubation D Solubilize formazan C->D 4h incubation E Measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for MTT cytotoxicity assay.

In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the most widely used animal models for the initial screening of anticonvulsant drugs.

Protocol: MES and scPTZ Anticonvulsant Screening

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for scPTZ) should be included.

  • Seizure Induction:

    • MES Test: 30 minutes after compound administration, induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

    • scPTZ Test: 30 minutes after compound administration, induce seizures by subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg).

  • Observation: Observe the animals for the presence or absence of tonic hindlimb extension (MES) or clonic seizures lasting for at least 5 seconds (scPTZ) within a specified time frame.

  • Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED50 (the dose required to protect 50% of the animals).

Anticonvulsant_Screening cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test A1 Administer Compound A2 Electrical Stimulus A1->A2 A3 Observe for Tonic Hindlimb Extension A2->A3 B1 Administer Compound B2 Inject PTZ B1->B2 B3 Observe for Clonic Seizures B2->B3

Caption: In vivo anticonvulsant screening models.

In Vitro Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition Assay: This assay typically uses a fluorometric or spectrophotometric method to measure the production of hydrogen peroxide or a specific product from a substrate.

Protocol: Fluorometric MAO Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a detection reagent.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Detection: Add the detection reagent (which reacts with a product of the MAO reaction to produce a fluorescent signal).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

  • Anticancer Activity: For the 2-oxo-1′H-spiro-pyridine series, the presence of a spiro-indoline or spiro-indene moiety at the 2-position appears to be crucial for potent cytotoxic activity.[3]

  • Anticonvulsant Activity: Increasing the steric bulk of the alkyl substituent at the 2-position of 3-hydroxypyridines enhances anticonvulsant effects.

  • MAO Inhibition: The electronic properties of substituents on the phenyl ring of pyridazine-containing compounds significantly impact their MAO-B inhibitory potency and selectivity.[4]

For this compound, the flexible ether linkage and the moderately bulky isopropoxy group present an interesting structural motif. The ether oxygen can act as a hydrogen bond acceptor, while the isopropoxy group can engage in hydrophobic interactions. These features could enable the molecule to bind to a variety of biological targets.

Future research on this compound should focus on:

  • Systematic Screening: Evaluating its activity in a panel of in vitro assays, including anticancer, antimicrobial, and enzyme inhibition assays, to identify its primary biological targets.

  • Analog Synthesis: Synthesizing a series of analogs with variations in the alkoxy group (e.g., methoxy, ethoxy, tert-butoxy) and substitutions on the pyridine ring to establish a clear SAR.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.

Conclusion

While the biological profile of this compound remains to be fully characterized, a comparative analysis of its structural analogs reveals the vast therapeutic potential of the 2-substituted pyridine scaffold. The evidence presented in this guide strongly suggests that this compound is a promising candidate for investigation as a novel anticancer, anticonvulsant, or enzyme-inhibiting agent. The detailed experimental protocols and SAR insights provided herein offer a solid foundation for researchers to unlock the therapeutic potential of this intriguing molecule and its derivatives.

References

  • El-Naggar, M., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(17), 11345-11365. [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, K., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 27(12), 3801. [Link]

  • Krall, R. L., et al. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409-428. [Link]

  • Gnerre, C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4056-4073. [Link]

  • Bozdag-Dundar, O., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Siena Air. [Link]

  • Popiolek, L., et al. (2018). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 23(8), 2033. [Link]

  • Kaplaushenko, A., et al. (2021). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Scientia Pharmaceutica, 89(1), 2. [Link]

  • El-Naggar, M., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(17), 11345-11365. [Link]

  • White, H. S. (2003). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Epilepsy Currents, 3(1), 1-6. [Link]

  • Gnerre, C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4056-4073. [Link]

  • Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 12(4), 1863-1870. [Link]

  • SlideShare. (2015, November 23). Screening Methods of Anti-epileptic drugs. [Link]

  • RHENIUM BIO SCIENCE. (n.d.). 2-(2-Hydroxyethyl)pyridine, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Kiselyov, A. S., et al. (2006). Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template. Bioorganic & Medicinal Chemistry Letters, 16(7), 1913-1919. [Link]

Sources

Benchmarking the Performance of 2-(2-Isopropoxyethyl)pyridine in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the development of efficient and selective catalytic systems is paramount for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Pyridine-based ligands have long been a cornerstone in the design of transition metal catalysts, offering a versatile scaffold that can be readily modified to tune the steric and electronic properties of the resulting catalyst. This guide provides an in-depth comparative analysis of the catalytic performance of 2-(2-isopropoxyethyl)pyridine, benchmarking it against other relevant pyridine-based ligands in palladium-catalyzed cross-coupling reactions. By examining key performance indicators and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection and optimization.

Introduction to this compound as a Ligand

This compound is a bidentate N,O-ligand characterized by a pyridine nitrogen and an ether oxygen, separated by a flexible ethyl linker. This structural motif allows it to form stable chelate complexes with transition metals, influencing the geometry and electronic environment of the catalytic center. The isopropoxy group introduces a degree of steric bulk and possesses electron-donating properties through the ether oxygen, which can impact the catalytic activity and selectivity in cross-coupling reactions. Understanding these properties is crucial for predicting its behavior in a catalytic cycle.

The performance of a ligand in a catalytic system is a complex interplay of its steric and electronic characteristics. The steric bulk of a ligand can influence the coordination number of the metal center and the rate of reductive elimination, while its electronic properties affect the rates of oxidative addition and transmetalation. For pyridine-based ligands, the electron-donating or -withdrawing nature of the substituents on the pyridine ring plays a critical role in modulating the electron density at the metal center.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. To objectively assess the performance of this compound, we will compare its anticipated performance with a series of 4-substituted pyridine ligands in the palladium-catalyzed coupling of 4-bromoacetophenone with phenylboronic acid. The data for the comparative ligands is based on a systematic study by Mao and co-workers, which provides a reliable benchmark for evaluating pyridine-based ligands.[1][2]

Table 1: Performance of 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid [1][2]

Ligand (L)Substituent (at 4-position)pKa of LigandGC Yield (%)
L1 -H5.23>90
L2 -CH₃6.03>90
L3 -OCH₃6.58>90
L4 -N(CH₃)₂9.70>90
L5 -Cl3.83>90
L6 -CN1.9064-78
Anticipated Performance
This compound 2-(2-isopropoxyethyl)~5.5 (estimated)>90

Reaction Conditions: 4'-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), K₂CO₃ (2.0 mmol), DMF (5 mL), 120 °C, 24 h.

Analysis of Performance

The data in Table 1 reveals that for the Suzuki-Miyaura coupling, a wide range of 4-substituted pyridine ligands with varying electronic properties afford excellent yields. Ligands with both electron-donating groups (-CH₃, -OCH₃, -N(CH₃)₂) and moderately electron-withdrawing groups (-Cl) are highly effective. A significant drop in yield is only observed with the strongly electron-withdrawing cyano group (-CN).

The 2-(2-isopropoxyethyl) group is primarily an electron-donating group due to the ether oxygen. Its electronic effect is expected to be comparable to or slightly stronger than a 4-methoxy substituent. Therefore, it is anticipated that This compound would perform exceptionally well in this Suzuki-Miyaura coupling, leading to high product yields (>90%) . The chelation of the ether oxygen to the palladium center can further stabilize the catalytic species, potentially leading to higher turnover numbers and catalyst stability.

Comparative Performance in Heck Cross-Coupling

The Heck reaction is another fundamental C-C bond-forming reaction, coupling an unsaturated halide with an alkene. We will again use the data from the systematic study by Mao et al. to benchmark the anticipated performance of this compound in the reaction of 4-bromoacetophenone with styrene.[1][2]

Table 2: Performance of 4-Substituted Pyridine Ligands in the Heck Coupling of 4-Bromoacetophenone and Styrene [1][2]

Ligand (L)Substituent (at 4-position)pKa of LigandGC Yield (%)
L1 -H5.23>90
L2 -CH₃6.03>90
L3 -OCH₃6.58>90
L4 -N(CH₃)₂9.7075-79
L5 -Cl3.83>90
L6 -CN1.90<80
Anticipated Performance
This compound 2-(2-isopropoxyethyl)~5.5 (estimated)>90

Reaction Conditions: 4'-bromoacetophenone (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), K₂CO₃ (2.0 mmol), DMF (5 mL), 120 °C, 24 h.

Analysis of Performance

In the Heck reaction, the electronic properties of the pyridine ligand also play a significant role. Similar to the Suzuki-Miyaura coupling, ligands with moderate electron-donating and electron-withdrawing properties provide excellent yields. However, a slight decrease in yield is observed with the strongly electron-donating dimethylamino group (-N(CH₃)₂), and a more significant drop with the strongly electron-withdrawing cyano group (-CN).

Given that the electron-donating ability of the 2-(2-isopropoxyethyl) group is expected to be in the effective range, it is projected that This compound will be a highly effective ligand for the Heck reaction, affording high yields (>90%) . The bidentate nature of the ligand can also contribute to the stability of the palladium catalyst under the reaction conditions, preventing the formation of palladium black and maintaining catalytic activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the benchmark reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.[1][2]

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (or other pyridine ligand)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 199 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.01 mmol, 2.2 mg) and the pyridine ligand (0.02 mmol) in 1 mL of anhydrous DMF.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 4 mL of anhydrous DMF to the reaction mixture.

  • Seal the Schlenk flask and degas the mixture by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Place the flask in a preheated oil bath at 120 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the yield by gas chromatography (GC) using an internal standard.

General Procedure for Heck Cross-Coupling

Materials:

  • 4-Bromoacetophenone

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (or other pyridine ligand)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 199 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and the pyridine ligand (0.02 mmol).

  • Add 5 mL of anhydrous DMF to the flask.

  • Add styrene (1.2 mmol, 138 µL) to the reaction mixture.

  • Seal the Schlenk flask and degas the mixture by three cycles of vacuum and backfilling with an inert gas.

  • Place the flask in a preheated oil bath at 120 °C and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the substituted styrene product.

  • Determine the yield by gas chromatography (GC) using an internal standard.

Mechanistic Insights and Visualization

The performance of a ligand is intrinsically linked to its role in the catalytic cycle. Understanding the key steps of the reaction mechanism allows for a rational approach to catalyst design and optimization.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A simplified representation of this cycle is shown below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Ar Ar-Pd(II)-X(L)₂ OxAdd->PdII_Ar Transmetalation Transmetalation Ar'-B(OR)₂ PdII_Ar->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

In this cycle, the electron-donating nature of the this compound ligand is expected to facilitate the oxidative addition step by increasing the electron density on the palladium(0) center. The chelation of the ligand can also stabilize the Pd(II) intermediates, preventing catalyst decomposition.

Experimental Workflow for Ligand Performance Comparison

A systematic approach is crucial for the objective comparison of different ligands. The following workflow outlines the key stages for a comprehensive benchmarking study.

Ligand_Comparison_Workflow start Start: Define Reaction and Substrates select_ligands Select Ligands for Comparison (e.g., this compound vs. Alternatives) start->select_ligands setup Standardize Reaction Conditions (Catalyst loading, base, solvent, temperature) select_ligands->setup run_reactions Perform Parallel Reactions setup->run_reactions monitor Monitor Reaction Progress (TLC, GC, LC-MS) run_reactions->monitor workup Work-up and Purification monitor->workup analyze Analyze Results (Yield, Selectivity, TON) workup->analyze conclusion Draw Conclusions on Ligand Performance analyze->conclusion

Caption: A systematic workflow for benchmarking catalyst performance.

Conclusion

This comparative guide demonstrates that this compound is a promising ligand for palladium-catalyzed cross-coupling reactions. Based on the performance of structurally and electronically similar pyridine derivatives, it is anticipated to exhibit high catalytic activity in both Suzuki-Miyaura and Heck couplings. Its bidentate nature and electron-donating properties are key features that contribute to its potential efficacy. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers seeking to employ this ligand in their synthetic endeavors. Further experimental validation is encouraged to fully elucidate the performance characteristics of this compound and to explore its applicability in a broader range of catalytic transformations.

References

  • Mao, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13533–13545. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Makhubela, B. C. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 50(30), 10567-10577. [Link]

  • Mao, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]

  • Canesi, S., et al. (2005). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Journal of Organometallic Chemistry, 690(21-22), 4876-4883. [Link]

  • Özdemir, İ., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5649-5661. [Link]

  • Kantchev, E. A. B., et al. (2007). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 9(19), 3695–3698. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Comparative Analysis of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and experimental validation of 2-(2-Isopropoxyethyl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into a robust synthetic protocol, outline detailed characterization methodologies, and present a comparative analysis against structurally related analogs. This document is designed not merely as a set of instructions, but as a self-validating system to ensure the highest degree of scientific integrity and reproducibility for researchers in the field.

The pyridine scaffold is a cornerstone of modern drug design, present in numerous FDA-approved pharmaceuticals.[1][2] Its derivatives are noted for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] Specifically, 2-substituted pyridines are crucial intermediates in the synthesis of complex bioactive molecules.[6] The precursor to our target compound, 2-(2-Hydroxyethyl)pyridine, is itself a metabolite of the anti-vertigo drug Betahistine, highlighting the pharmaceutical relevance of this structural class.[7][8]

By modifying the terminal hydroxyl group to an isopropoxy ether, we aim to modulate key physicochemical properties such as lipophilicity and hydrogen bonding capacity. These modifications are critical in drug development for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the necessary protocols to synthesize, purify, and rigorously characterize this compound, comparing its expected spectral data with its well-documented precursor to establish a validated scientific record.

Comparative Physicochemical Properties of 2-Substituted Pyridines

The initial step in evaluating a new chemical entity is to understand its fundamental properties in relation to established analogs. The transition from a hydroxyl group in the precursor to an ether in the target compound and its methoxy analog significantly alters polarity and lipophilicity (logP), which can have profound effects on solubility and biological interactions.

Property2-(2-Hydroxyethyl)pyridine (Precursor)2-(2-Methoxyethyl)pyridine (Analog)This compound (Target)
Molecular Formula C₇H₉NO[9]C₈H₁₁NO[10]C₁₀H₁₅NO[11]
Molecular Weight 123.15 g/mol [9]137.18 g/mol [10]165.23 g/mol [12]
Appearance Liquid[9]Colorless to pale yellow liquid[10]Predicted: Liquid
Boiling Point 190 °C @ 200 mm Hg[9]Not availablePredicted: Higher than precursor
logP (Predicted) 0.1[9]1.5 (XlogP)[10]1.5 (XlogP)[11]
H-Bond Donor/Acceptor 1 / 20 / 20 / 2

Proposed Experimental Workflow

A logical and sequential workflow is critical for ensuring the unambiguous synthesis and characterization of a new compound. The process begins with the chemical synthesis, followed by purification to isolate the target molecule. The final and most critical phase involves a suite of analytical techniques to confirm the structure and assess its purity, validating the entire experimental process.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Characterization & Validation Synthesis Williamson Ether Synthesis (2-(2-Hydroxyethyl)pyridine + 2-Bromopropane) Workup Aqueous Workup & Solvent Extraction Synthesis->Workup Purification Flash Column Chromatography Workup->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR  Purified Product FTIR FT-IR Spectroscopy Purification->FTIR  Purified Product MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS  Purified Product Purity Purity Assessment (e.g., qNMR, GC-FID) NMR->Purity FTIR->Purity MS->Purity Final_Report Final Comparative Analysis Report Purity->Final_Report Validated Data

Caption: Overall workflow for synthesis and validation.

Detailed Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the Williamson ether synthesis, a reliable and well-understood method for forming ethers. The reaction involves the deprotonation of an alcohol followed by nucleophilic substitution with an alkyl halide. The choice of a strong base like sodium hydride (NaH) and an anhydrous polar aprotic solvent like tetrahydrofuran (THF) is crucial to ensure complete deprotonation and prevent side reactions.

Reaction Scheme:

G cluster_reactants reactant1 2-(2-Hydroxyethyl)pyridine product This compound reactant1->product      +       reagents 1. NaH 2. THF, 0°C to RT reactant2 2-Bromopropane

Caption: Synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) via cannula and cool the suspension to 0 °C using an ice bath.

  • Reactant Addition: Dissolve 2-(2-Hydroxyethyl)pyridine (1.0 eq.) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 20 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of deionized water to decompose any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocols for Structural Characterization

The following protocols outline the necessary steps to acquire high-quality data for validating the chemical structure of the synthesized product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon-hydrogen framework of the molecule, including connectivity and the chemical environment of each nucleus.

  • Protocol:

    • Prepare the sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to CDCl₃ at 77.16 ppm.

  • Validation Criteria: The obtained spectra must match the predicted chemical shifts, integrations (for ¹H), and splitting patterns for the target structure.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule. The key validation point is the disappearance of the broad O-H stretch from the precursor and the appearance of C-O ether stretches.

  • Protocol:

    • Acquire a background spectrum of the clean ATR crystal.

    • Apply a small drop of the neat liquid sample onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Validation Criteria: The spectrum should display characteristic C-O-C stretching frequencies and aromatic C-H and C=N vibrations, while lacking a broad O-H band around 3300 cm⁻¹.

C. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and support its molecular formula.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Validation Criteria: The observed mass for the molecular ion peak must correspond to the calculated exact mass of the target compound. For this compound (C₁₀H₁₅NO), the expected monoisotopic mass is 165.1154 Da.[11]

Cross-Validation: Comparative Spectral Data

This section serves as the core of the cross-validation process. By comparing the known spectral features of the starting material with the predicted features of the product, a researcher can confidently assign the final structure.

Analysis2-(2-Hydroxyethyl)pyridine (Precursor)This compound (Predicted Product)Rationale for Change
¹H NMR δ ~8.5 (d, 1H, Py-H6), 7.6 (t, 1H, Py-H4), 7.1-7.2 (m, 2H, Py-H3,5), 3.9 (t, 2H, -CH₂-O), 3.0 (t, 2H, Py-CH₂-), ~2.9 (s, 1H, -OH)δ ~8.5 (d, 1H, Py-H6), 7.6 (t, 1H, Py-H4), 7.1-7.2 (m, 2H, Py-H3,5), 3.6 (t, 2H, -CH₂-O), ~3.6 (septet, 1H, -CH-(CH₃)₂) , 3.0 (t, 2H, Py-CH₂-), ~1.2 (d, 6H, -CH-(CH₃)₂) Disappearance of the broad -OH signal. Appearance of a septet and a 6H doublet, characteristic of an isopropoxy group. The methylene group adjacent to the oxygen (-CH₂-O) is expected to shift slightly upfield.
¹³C NMR δ ~159 (Py-C2), 149 (Py-C6), 136 (Py-C4), 123 (Py-C5), 121 (Py-C3), 61 (-CH₂-O), 40 (Py-CH₂-)δ ~159 (Py-C2), 149 (Py-C6), 136 (Py-C4), 123 (Py-C5), 121 (Py-C3), ~72 (-CH-(CH₃)₂) , 68 (-CH₂-O), 38 (Py-CH₂-), ~22 (-CH-(CH₃)₂) Addition of two new signals for the isopropyl group (CH and CH₃). The original -CH₂-O carbon shifts downfield due to the ether linkage.
FT-IR ~3350 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (sp² C-H), ~2940 cm⁻¹ (sp³ C-H), ~1590 cm⁻¹ (C=N, C=C), ~1120 cm⁻¹ (C-O stretch)No broad O-H stretch. ~3050 cm⁻¹ (sp² C-H), ~2970, 2870 cm⁻¹ (sp³ C-H), ~1590 cm⁻¹ (C=N, C=C), ~1115 cm⁻¹ (asymmetric C-O-C stretch) The defining change is the absence of the broad hydroxyl peak and the presence of a strong C-O-C ether stretch.
Mass Spec [M+H]⁺ = 124.0757[M+H]⁺ = 166.1226The mass of the protonated molecule increases by 42.0469 Da, corresponding to the addition of a C₃H₆ fragment (isopropyl group minus a proton, plus the original proton).

Conclusion and Field Application Insights

This guide has detailed a robust and verifiable workflow for the synthesis and characterization of this compound. By following the outlined protocols for synthesis, purification, and multi-modal spectral analysis, researchers can produce this valuable building block with a high degree of confidence in its structural integrity and purity.

The strategic modification from a hydrophilic alcohol (2-(2-Hydroxyethyl)pyridine) to a more lipophilic ether (this compound) is a common tactic in drug discovery. This change increases the predicted logP from 0.1 to 1.5, which can significantly enhance a molecule's ability to cross cellular membranes. Furthermore, the removal of the hydrogen bond-donating hydroxyl group can alter the molecule's binding interactions with target proteins and reduce its susceptibility to phase II metabolic conjugation. For scientists engaged in developing new therapeutics, particularly in neurology or oncology where pyridine scaffolds are prevalent, this compound represents a versatile intermediate for creating novel chemical entities with potentially improved pharmacokinetic profiles.[1][7]

References

  • 2-(2-Propoxyethyl)pyridine | C10H15NO | CID 112444 . PubChem, National Institutes of Health. Available from: [Link]

  • This compound (C10H15NO) . PubChemLite. Available from: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives . MDPI. Available from: [Link]

  • 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 . PubChem, National Institutes of Health. Available from: [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents . Egyptian Journal of Chemistry. Available from: [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 2-(2-hydroxyethyl) pyridine, 103-74-2 . The Good Scents Company. Available from: [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives . PubMed, National Institutes of Health. Available from: [Link]

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  • CN111995566B - Synthesis method of 2-hydroxyethyl pyridine. Google Patents.
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Sources

Establishing Analytical Standards for 2-(2-Isopropoxyethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of novel compounds is paramount to ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive framework for establishing analytical standards for 2-(2-Isopropoxyethyl)pyridine, a heterocyclic compound with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to the limited availability of specific analytical monographs for this compound, this document leverages established methodologies for analogous pyridine derivatives to propose a robust, multi-faceted analytical approach.

Introduction to this compound: Physicochemical Context

This compound (C₁₀H₁₅NO) is a pyridine derivative featuring an isopropoxyethyl substituent at the 2-position. Its basic nitrogen atom on the pyridine ring and the ether linkage are key functional groups that dictate its chemical properties and inform the selection of appropriate analytical techniques.

Based on its structure, we can infer several physicochemical properties that are critical for method development:

  • Polarity: The presence of the nitrogen atom and the ether oxygen imparts a degree of polarity, suggesting solubility in a range of organic solvents and moderate water solubility. This is a key consideration for selecting chromatographic conditions.

  • Volatility: The compound is expected to have a moderate boiling point, making it amenable to analysis by Gas Chromatography (GC).

  • UV Absorbance: The pyridine ring contains a chromophore that allows for detection using UV-Vis spectroscopy, a common detection method in High-Performance Liquid Chromatography (HPLC).

A likely synthetic route for this compound is the Williamson ether synthesis, starting from 2-(2-hydroxyethyl)pyridine and an isopropylating agent (e.g., 2-bromopropane or isopropanol under acidic conditions). This synthetic pathway informs the potential impurity profile that must be considered during analysis.[1]

Potential Impurities:

  • Starting Materials: Unreacted 2-(2-hydroxyethyl)pyridine.

  • Reagents: Residual isopropylating agents or by-products.

  • By-products: Di-alkylation products or other side-reaction products.

  • Degradants: Oxidation or hydrolysis products.

Comparative Analysis of Primary Analytical Techniques

The establishment of a comprehensive analytical standard for this compound necessitates the use of multiple orthogonal techniques to assess its identity, purity, and strength. The following sections compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Purity and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the expected volatility of this compound, GC-MS is a prime candidate for its quantitative analysis and the detection of volatile impurities.[2]

Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Causality in Experimental Choices:

  • Column Selection: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a logical starting point. This polarity will provide good separation for the moderately polar this compound and a range of potential impurities.

  • Injection Mode: A split/splitless injector is versatile. For trace impurity analysis, a splitless injection maximizes the amount of analyte reaching the column, enhancing sensitivity.

  • Temperature Programming: A temperature gradient is crucial for resolving compounds with different boiling points. A typical program might start at a low temperature to resolve volatile impurities and ramp up to elute the main component and any higher-boiling impurities.

Self-Validating System: The combination of retention time (from GC) and the mass spectrum (from MS) provides a high degree of confidence in peak identification. The fragmentation pattern can be used to confirm the structure of the main peak as this compound and to tentatively identify unknown impurities.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in suitable solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Injector (Split/Splitless) Vial->Injector Column GC Column (e.g., 5% Phenyl Polysiloxane) Injector->Column Oven Temperature Programmed Oven Column->Oven MS Mass Spectrometer (EI, 70 eV) Oven->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search & Interpretation MassSpectra->LibrarySearch

Caption: Workflow for the analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity Determination and Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are not sufficiently volatile or are thermally labile. For this compound, HPLC offers a complementary approach to GC, especially for the detection of non-volatile impurities and for routine purity testing.[3]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used for pyridine-containing compounds due to their inherent UV absorbance.

Causality in Experimental Choices:

  • Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode. A C18 column is a good first choice, as it separates compounds based on their hydrophobicity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical for RP-HPLC. The basic nature of the pyridine nitrogen can lead to peak tailing on silica-based columns. Using a slightly acidic mobile phase (pH 3-4) will protonate the pyridine nitrogen, leading to improved peak shape.[4]

  • Detector: A photodiode array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment.

Self-Validating System: Peak purity can be assessed using a PDA detector by comparing the UV spectra across a single chromatographic peak. The use of a mass spectrometric detector (LC-MS) would provide even greater confidence in peak identification and the ability to characterize unknown impurities.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dissolve in mobile phase or suitable solvent Sample->Dilution Vial Transfer to HPLC vial Dilution->Vial Injector Autosampler Vial->Injector Pump HPLC Pump (Gradient Elution) Pump->Injector Column RP-HPLC Column (e.g., C18) Injector->Column Detector PDA/UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram SpectralAnalysis Peak Purity Analysis (PDA) Detector->SpectralAnalysis PeakIntegration Peak Integration & Purity Calculation Chromatogram->PeakIntegration

Caption: Workflow for the analysis of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. For establishing a primary analytical standard, ¹H and ¹³C NMR are essential.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure, connectivity, and stereochemistry.

Predicted ¹H NMR Spectral Features for this compound:

  • Pyridine Ring Protons: Four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns.

  • Ethyl Chain Protons (-CH₂-CH₂-): Two triplets, with the protons closer to the pyridine ring appearing further downfield.

  • Isopropoxy Group Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six equivalent methyl protons. The protons on the carbon adjacent to the ether oxygen will be shifted downfield.[5][6]

Self-Validating System: The combination of chemical shifts, integration values (proton ratios), and coupling patterns in a ¹H NMR spectrum provides a highly redundant and self-consistent dataset for structure verification. ¹³C NMR and 2D NMR techniques (e.g., COSY, HSQC) can further confirm the connectivity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

MS is crucial for determining the molecular weight of the compound and for providing structural information through fragmentation analysis.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Predicted Fragmentation Pattern:

The fragmentation of ethers in MS often involves cleavage of the C-O bond or the C-C bond alpha to the oxygen.[7][8] For this compound, key fragment ions would be expected from:

  • Loss of the isopropoxy group.

  • Cleavage of the ethyl chain.

  • Rearrangement reactions involving the pyridine ring.

Self-Validating System: The accurate mass of the molecular ion confirms the elemental formula. The fragmentation pattern provides corroborating evidence for the proposed structure and can be used to identify related impurities.

Comparison of Analytical Techniques

FeatureGC-MSHPLC-UV/PDANMR SpectroscopyMass Spectrometry (standalone)
Primary Use Purity, volatile impuritiesPurity, non-volatile impuritiesStructure elucidation, identificationMolecular weight, structure
Sensitivity High (ppb-ppm)Moderate (ppm)Low (mg scale)High (ppb-ppt)
Specificity High (with MS)Moderate to High (with PDA/MS)Very HighHigh (with HRMS)
Quantitation ExcellentExcellentGood (with internal standard)Good (with internal standard)
Sample Throughput ModerateHighLowHigh
Limitations Requires volatile & thermally stable analytesMay require method development for optimal separationLower sensitivity, requires pure sample for primary standardProvides limited information on its own

Establishing a Self-Validating Analytical Protocol

A robust analytical standard for this compound should be established through a multi-step, self-validating process:

  • Initial Identification and Structure Confirmation:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Obtain a high-resolution mass spectrum to confirm the elemental composition.

  • Purity Assessment:

    • Develop a validated HPLC-UV/PDA method to determine the purity of the main component and to detect non-volatile impurities.

    • Develop a validated GC-MS method to assess for volatile impurities and to provide an orthogonal purity value.

  • Reference Standard Qualification:

    • A highly purified batch of this compound should be designated as a primary reference standard.

    • This standard should be fully characterized by all the above techniques, and its purity should be assigned based on a mass balance approach (100% - sum of all impurities).

Logical Relationship: Analytical Techniques for Standard Establishment

Analytical_Standard cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Impurity Profiling cluster_standard Reference Standard Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR HRMS High-Resolution MS Purification->HRMS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC-UV/PDA Purification->HPLC GCMS GC-MS Purification->GCMS RefStd Qualified Reference Standard NMR->RefStd HRMS->RefStd FTIR->RefStd HPLC->RefStd GCMS->RefStd

Caption: Interrelation of analytical techniques for establishing a reference standard.

Conclusion

While specific, validated analytical methods for this compound are not yet established in the public domain, a robust and scientifically sound analytical framework can be constructed by leveraging our understanding of its chemical structure and the well-documented analytical methodologies for related pyridine derivatives. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides an orthogonal and self-validating approach to ensure the identity, purity, and quality of this compound, thereby supporting its potential development in pharmaceutical and chemical applications.

References

  • The Good Scents Company. 2-(2-hydroxyethyl) pyridine, 103-74-2. [Link]

  • Dakota Chemical. Optimizing Synthesis of 2-(2-Hydroxyethyl)pyridine for Industrial Use. [Link]

  • Cheméo. Chemical Properties of 2-(2-Ethoxyethyl)pyridine (CAS 28672-54-0). [Link]

  • Patsnap. Synthesis method of (2-hydroxyethyl)pyridine. [Link]

  • Chromatography Forum. Method for pyridine amine derivative. [Link]

  • PubChem. 2-(2-Hydroxyethyl)pyridine. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Google Patents. Preparation method of two etoposide impurities.
  • Google Patents. Synthesis method of 2-hydroxyethyl pyridine.
  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • PubChem. 2-(2-Propoxyethyl)pyridine. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

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  • CPAChem. Pyridine CAS:110-86-1 EC:203-809-9. [Link]

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  • YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • Agenzia Italiana del Farmaco. Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • ACS Publications. PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]

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  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

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A Comparative Study of 2-(2-Alkoxyethyl)pyridine Derivatives as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Epilepsy Treatment and the Promise of Pyridine Derivatives

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures or suffer from debilitating side effects. This persistent therapeutic gap drives the search for novel anticonvulsant agents with improved efficacy and safety profiles. The pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many therapeutic agents due to its ability to interact with various biological targets. This guide provides a comparative analysis of a specific class of these compounds, 2-(2-alkoxyethyl)pyridine derivatives, focusing on their potential as anticonvulsant agents. We will delve into their synthesis, preclinical evaluation, and structure-activity relationships, drawing comparisons with established AEDs to highlight their potential advantages and areas for further development.

The Scientific Rationale: Targeting Neuronal Excitability

The fundamental basis of a seizure is the synchronous, excessive, and abnormal firing of neurons. Many established anticonvulsants, such as phenytoin and carbamazepine, exert their effects by modulating voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the rapid and repetitive firing of action potentials. Another key mechanism involves the enhancement of GABAergic inhibition, the primary inhibitory neurotransmitter system in the central nervous system. Pyridine derivatives have been shown to act through various mechanisms, including the enhancement of GABAergic activity and modulation of ion channels, making them a versatile platform for the design of novel anticonvulsants. The introduction of an alkoxyethyl side chain at the 2-position of the pyridine ring is hypothesized to modulate the compound's lipophilicity and its interaction with target receptors, potentially leading to improved efficacy and a more favorable side-effect profile.

Synthesis of 2-(2-Alkoxyethyl)pyridine Derivatives: A General Approach

The synthesis of 2-(2-alkoxyethyl)pyridine derivatives typically begins with the readily available 2-picoline (2-methylpyridine). A common synthetic route involves the condensation of 2-picoline with formaldehyde to yield 2-(2-hydroxyethyl)pyridine. This intermediate can then be subjected to etherification to introduce the desired alkoxy group.

Synthesis_Workflow 2-Picoline 2-Picoline Condensation Condensation 2-Picoline->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine Condensation->2-(2-Hydroxyethyl)pyridine Etherification Etherification 2-(2-Hydroxyethyl)pyridine->Etherification Alkyl_Halide Alkyl_Halide Alkyl_Halide->Etherification 2-(2-Alkoxyethyl)pyridine 2-(2-Alkoxyethyl)pyridine Etherification->2-(2-Alkoxyethyl)pyridine

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(2-isopropoxyethyl)pyridine. As professionals in research and development, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile, the regulatory landscape, and the practical, step-by-step procedures for its proper disposal.

Hazard Identification and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to pyridine and other alkylated pyridine derivatives allows for a reliable estimation of its hazard profile. Pyridine and its derivatives are generally flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2]

The primary hazards associated with this class of compounds necessitate handling it as a regulated hazardous material. Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[2] Therefore, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

PropertyValueSource
Molecular Formula C₁₀H₁₅NOPubChem[5][6]
Molecular Weight 165.23 g/mol PubChem[5]
Appearance Likely a colorless to yellow liquidInferred from related compounds[7][8]
Primary Hazards Flammable, Harmful (Oral, Dermal, Inhalation), Skin/Eye IrritantInferred from pyridine derivatives[1][2][9]

Regulatory Framework: Why This is Hazardous Waste

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[10][11] Pyridine and its derivatives fall under this regulatory framework. Specifically, spent solvents containing pyridine are listed as F005 hazardous waste.[12][13] Furthermore, unused commercial chemical products containing pyridine are designated as U196 hazardous waste.

Given these regulations, it is imperative to manage this compound waste as regulated hazardous waste from the point of generation.[10] This classification mandates a "cradle-to-grave" management system, ensuring the waste is tracked from your laboratory to its final, environmentally sound disposal.[11][14]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound in any capacity, including for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of open containers must be done inside a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[3]

Key Safety Precautions:

  • Keep away from heat, sparks, open flames, and other ignition sources.[15]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid contact with skin and eyes.[15]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Step-by-Step Waste Collection and Disposal Protocol

Improper disposal, such as pouring the chemical down the drain, is a serious regulatory violation and environmental hazard.[3] Follow this procedure for compliant waste management.

Protocol for Waste Collection:

  • Container Selection:

    • Designate a specific, compatible waste container. Recommended materials are glass or high-density polyethylene.[3]

    • The container must have a tight-fitting, sealable lid to prevent the escape of vapors.[4]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][14]

    • The label must include:

      • The full chemical name: "Waste this compound"

      • The specific constituents and their approximate percentages if it is a mixture.

      • The associated hazards (e.g., Flammable, Toxic).

      • The date accumulation started.

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Crucially, segregate this waste from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[4][16]

    • Keep the container closed at all times except when adding waste.[14]

  • Requesting Disposal:

    • Once the container is full or you are finished generating this waste stream, seal it securely.

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. They will transport it from the SAA to a Central Accumulation Area (CAA).

    • Your EHS office will manage the final disposal process, which involves manifesting the waste and transferring it to a licensed hazardous waste disposal facility.[10]

Spill and Emergency Procedures

Accidents require immediate and correct action.

For a Small Spill (manageable by lab personnel):

  • Alert personnel in the immediate area and restrict access.

  • Ensure ventilation is adequate (fume hood sash should be lowered).

  • Remove all sources of ignition.[2]

  • Wear appropriate PPE as described in Section 3.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[3][15]

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[2][4]

  • Clean the spill area with soap and water.

For a Large Spill (outside a fume hood or beyond your control):

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the fire alarm if there is an ignition risk.

  • Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name and approximate quantity spilled.

Final Disposal Pathway and Methodology

Waste this compound, managed by your EHS department and a licensed vendor, will typically be disposed of via high-temperature incineration.[17] This method is effective for organic compounds, ensuring their complete destruction in a controlled environment. Other potential methods for pyridine derivatives include photolysis, though this is less common for bulk waste disposal.[15]

Waste Management Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for managing this compound waste from generation to final disposal.

G Waste Management Decision Workflow for this compound cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Procedures start Waste Generation (Point of Use) container Select Compatible Waste Container (Glass or HDPE) start->container labeling Affix Hazardous Waste Label container->labeling collect Collect Waste in Satellite Accumulation Area (SAA) labeling->collect is_full Container Full or No Longer in Use? collect->is_full pickup EHS Pickup Request transport_caa Transport to Central Accumulation Area (CAA) pickup->transport_caa manifest Manifest & Ship via Licensed Vendor transport_caa->manifest disposal Final Disposal (High-Temperature Incineration) manifest->disposal is_full->collect No is_full->pickup Yes

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Isopropoxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or less-common chemical reagents requires a proactive and informed approach to personal protection. This guide provides essential safety and logistical information for handling 2-(2-Isopropoxyethyl)pyridine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Core Hazards: The "Why" Behind the PPE

Effective PPE selection is not about a checklist; it's about building a barrier against specific, understood risks. For pyridine and its derivatives, the primary hazards are:

  • Acute Toxicity: Pyridine is harmful if swallowed, inhaled, or if it comes into contact with skin.[1] It can cause a range of symptoms from headaches and dizziness to more severe conditions affecting the nervous system.[2]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation, potentially leading to burns.[2][3]

  • Flammability: Pyridine is a highly flammable liquid and vapor, with a risk of ignition from sparks, heat, or open flames.[2][4]

  • Respiratory Irritation: Inhalation of vapors can irritate the nose, throat, and respiratory system.[2][3][5]

These hazards dictate a multi-faceted approach to PPE, ensuring all potential routes of exposure—dermal, ocular, inhalation, and ingestion—are effectively blocked.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound in a laboratory setting. The selection is based on a risk assessment assuming the compound is flammable and carries health hazards similar to pyridine.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[5][6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as large-volume transfers or reactions under pressure.[2][6]
Hand Protection Butyl Rubber or Polyvinyl Alcohol (PVA) GlovesPyridine and similar solvents can degrade common glove materials like nitrile and latex.[5] Butyl rubber gloves are recommended for their high resistance to pyridines.[7] Always double-glove, inspect gloves for any signs of degradation or puncture before use, and practice proper removal techniques to avoid skin contact.[8]
Body Protection Flame-Resistant (FR) Laboratory CoatA fully-buttoned, long-sleeved lab coat made of flame-resistant material is mandatory to protect against splashes and in case of a fire.[5][7] Ensure cuffs are snug to provide a barrier at the wrist. For larger quantities, a chemically resistant apron or suit may be necessary.
Respiratory Protection NIOSH-Approved Respirator (if required)All handling of this compound must be performed within a certified chemical fume hood to control vapor inhalation.[7] If engineering controls are insufficient or in the event of a spill outside the hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][8] Proper fit-testing and training are essential for respirator use.[9][10]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as critical as the PPE itself. This sequence ensures that safety measures are integrated into every stage of the workflow.

1. Pre-Handling Safety Checklist:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[7]
  • Assemble All Materials: Have all necessary equipment, reagents, and waste containers inside the fume hood before handling the chemical to minimize movement in and out of the containment area.
  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

2. Handling this compound:

  • Work Within the Fume Hood: Conduct all transfers, weighing, and reactions deep within the chemical fume hood, at least 6 inches from the sash.
  • Grounding: When transferring significant volumes, use grounding and bonding techniques to prevent the buildup of static electricity, which could ignite flammable vapors.[4][11]
  • Keep Containers Closed: Keep the container tightly sealed when not in use to minimize the release of vapors.[4][5]
  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to further reduce ignition risk.[4][11]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent. Decontaminate any equipment that has come into contact with the chemical.
  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contact.[7][8]
Risk Assessment & PPE Selection Workflow

The level of PPE required can be scaled based on the specific task and the quantities of material being handled. The following diagram illustrates a decision-making workflow for selecting appropriate protection.

PPE_Workflow PPE Selection Workflow for this compound A Start: Task Assessment B Work Scale? A->B C Small Scale (<50 mL) (e.g., TLC spotting, analytical standard prep) B->C Small D Medium Scale (50 mL - 1 L) (e.g., Benchtop reaction, purification) B->D Medium E Large Scale (>1 L) (e.g., Kilo lab, pilot scale) B->E Large F Standard PPE: - Chemical Goggles - FR Lab Coat - Butyl Rubber Gloves (Double) C->F G Enhanced PPE: - Standard PPE - Face Shield D->G H Maximum PPE: - Enhanced PPE - Chemical Resistant Apron/Suit E->H I Work in Certified Chemical Fume Hood F->I G->I H->I J Spill or Ventilation Failure? I->J During Task K Use NIOSH-Approved Respirator with Organic Vapor Cartridge J->K Yes L End: Proceed with Task J->L No K->L

Caption: Decision workflow for PPE selection based on task scale.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated solvents, gloves, and absorbent materials, must be collected in a designated hazardous waste container.[4][12][13]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". It should be kept closed when not in use.[5]

  • Spill Management: In case of a small spill inside a fume hood, absorb the material with a non-combustible absorbent like sand or vermiculite.[4][12][13] Collect the material using non-sparking tools and place it in the hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[7]

  • Final Disposal: Dispose of the hazardous waste through your institution's official EH&S program.[4][11] Do not pour this chemical down the drain or mix it with non-hazardous waste.[11][13]

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety that protects researchers and ensures the integrity of your work.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Pyridine. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Safety Data Sheet PYRIDINE. (2024). ChemSupply Australia. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Pyridine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Material Safety Data Sheet - 2-(2-Hydroxyethyl)Pyridine, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Material Safety Data Sheet: Pyridine. (n.d.). Vertellus. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • PYRIDINE | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.